molecular formula C11H14N2O2 B1680305 Pheneturide CAS No. 90-49-3

Pheneturide

Cat. No.: B1680305
CAS No.: 90-49-3
M. Wt: 206.24 g/mol
InChI Key: AJOQSQHYDOFIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pheneturide, also known as Ethylphenacemide, is an anticonvulsant of the ureide class with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . Its primary research value lies in the study of severe epilepsy, particularly for investigating therapeutic options when other, less-toxic anticonvulsants have failed . Researchers utilize this compound to explore the pharmacokinetic interactions between anticonvulsants, as it is known to inhibit the metabolism of other drugs, such as phenytoin, thereby increasing their plasma levels . The compound's mechanism of action is believed to involve the enhancement of gamma-aminobutyric acid (GABA) activity in the brain, a key inhibitory neurotransmitter that helps control neuronal excitability and seizures . From a structural perspective, its molecular architecture features a phenylbutanoyl backbone conjugated to a urea moiety, forming a pseudocyclic conformation stabilized by intramolecular hydrogen bonding . This conformation is of significant research interest as it aligns spatially with other anticonvulsants like phenytoin, suggesting a shared pharmacophoric motif that can be studied for structure-activity relationship (SAR) analyses . This compound is for research purposes only and is strictly not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-carbamoyl-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOQSQHYDOFIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020612
Record name Ethylphenylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-49-3, 6192-36-5, 6509-32-6
Record name Pheneturide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pheneturide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-Pheneturide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pheneturide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethylphenylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylphenacemide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENETURIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pheneturide from 2-Phenylbutyryl Chloride and Urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pheneturide, an anticonvulsant agent. The primary synthetic route discussed involves a two-step process commencing with the conversion of 2-phenylbutanoic acid to its acyl chloride derivative, 2-phenylbutyryl chloride, followed by the acylation of urea. This document details the experimental protocols, quantitative data, and reaction mechanisms to facilitate laboratory-scale synthesis and further research.

Synthesis Pathway

The synthesis of this compound is achieved through a straightforward two-step process. The first step involves the activation of 2-phenylbutanoic acid to the more reactive 2-phenylbutyryl chloride. The second step is the nucleophilic acyl substitution reaction between 2-phenylbutyryl chloride and urea to form the final product, this compound.

Step 1: Synthesis of 2-Phenylbutyryl Chloride

2-Phenylbutanoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield 2-phenylbutyryl chloride.[1][2] This reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the attack by the chloride ion.[1]

Step 2: Synthesis of this compound

The synthesized 2-phenylbutyryl chloride is then reacted with urea in an acylation reaction.[3] The lone pair of electrons on one of the nitrogen atoms of urea acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-phenylbutyryl chloride.[3] This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form this compound with the elimination of a chloride ion.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Preparation of 2-Phenylbutyryl Chloride

Materials:

  • 2-Phenylbutanoic acid (16.4 g, 0.10 mol)

  • Thionyl chloride (SOCl₂) (0.12 mol)

  • Dichloromethane (CH₂Cl₂) (60 mL)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a stirred solution of 2-phenylbutanoic acid in dichloromethane, add a catalytic amount of N,N-dimethylformamide.

  • Slowly add thionyl chloride to the solution at room temperature.

  • Allow the reaction to proceed overnight at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the volatiles (excess thionyl chloride and solvent) under vacuum.

  • The residual liquid, crude 2-phenylbutyryl chloride, can be purified by vacuum distillation.

Synthesis of this compound

Materials:

  • 2-Phenylbutyryl chloride

  • Urea

  • Anhydrous toluene (or another suitable anhydrous solvent)

Procedure:

  • In a reaction vessel, dissolve urea in a suitable anhydrous solvent such as toluene.

  • Slowly add the crude or purified 2-phenylbutyryl chloride to the urea solution with stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

  • After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-3 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The crude this compound may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product is then purified by recrystallization from an ethanol-water mixture.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Reference
2-Phenylbutanoic AcidC₁₀H₁₂O₂164.20
Thionyl ChlorideSOCl₂118.97
2-Phenylbutyryl ChlorideC₁₀H₁₁ClO182.65
UreaCH₄N₂O60.06
This compoundC₁₁H₁₄N₂O₂206.24

Table 2: Reaction Conditions and Yields

StepReactantsMolar RatioSolventTemperatureTimeYieldReference
12-Phenylbutanoic Acid : Thionyl Chloride1 : 1.2DichloromethaneRoom TemperatureOvernight~68%
22-Phenylbutyryl Chloride : Urea1 : 1 (approx.)TolueneReflux2-3 hoursNot specified

Table 3: Physical and Spectroscopic Data for this compound

PropertyValueReference
Melting Point (dl-form)149-150°C
Melting Point (d-form)168–169°C
¹H NMR
Aromatic protons~7.2-7.4 ppmGeneral chemical shift ranges
CH (benzylic)~3.5 ppm (triplet)General chemical shift ranges
CH₂~1.8-2.0 ppm (multiplet)General chemical shift ranges
CH₃~0.9 ppm (triplet)General chemical shift ranges
NH₂ and NHBroad signalsGeneral chemical shift ranges
¹³C NMR
Carbonyl (C=O)~175 ppm (amide), ~158 ppm (urea)General chemical shift ranges
Aromatic carbons~126-140 ppmGeneral chemical shift ranges
CH (benzylic)~55 ppmGeneral chemical shift ranges
CH₂~25 ppmGeneral chemical shift ranges
CH₃~12 ppmGeneral chemical shift ranges
IR Spectroscopy (cm⁻¹)
N-H Stretch3400-3200 (two bands)General absorption ranges
C-H Stretch (aromatic)~3100-3000General absorption ranges
C-H Stretch (aliphatic)~2960-2850General absorption ranges
C=O Stretch (amide I)~1680General absorption ranges
C=O Stretch (urea)~1640General absorption ranges
N-H Bend (amide II)~1550General absorption ranges

Mandatory Visualizations

Reaction Mechanism

reaction_mechanism Reaction Mechanism for this compound Synthesis cluster_products Products urea Urea (Nucleophile) acyl_chloride 2-Phenylbutyryl Chloride (Electrophile) intermediate Tetrahedral Intermediate acyl_chloride->intermediate Nucleophilic Attack This compound This compound intermediate->this compound Chloride Elimination hcl HCl intermediate->hcl Proton Transfer

Caption: Nucleophilic acyl substitution mechanism for the formation of this compound.

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step2 Acylation of Urea start Start: 2-Phenylbutanoic Acid add_socl2 Add Thionyl Chloride (SOCl₂) and catalytic DMF in Dichloromethane start->add_socl2 react_overnight React at Room Temperature Overnight add_socl2->react_overnight remove_volatiles1 Remove Volatiles under Vacuum react_overnight->remove_volatiles1 acyl_chloride Obtain 2-Phenylbutyryl Chloride remove_volatiles1->acyl_chloride dissolve_urea Dissolve Urea in Anhydrous Toluene add_acyl_chloride Slowly Add 2-Phenylbutyryl Chloride dissolve_urea->add_acyl_chloride reflux Reflux for 2-3 hours add_acyl_chloride->reflux cool Cool to Room Temperature reflux->cool isolate_crude Isolate Crude this compound (Precipitation or Solvent Removal) cool->isolate_crude recrystallize Recrystallize from Ethanol/Water isolate_crude->recrystallize dry Dry the Purified Crystals recrystallize->dry end End: Pure this compound dry->end

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Pheneturide's Mechanism of Action in Temporal Lobe Epilepsy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, an anticonvulsant of the ureide class, has been utilized in the management of epilepsy, including temporal lobe epilepsy.[1][2] While not as extensively studied as newer antiepileptic drugs (AEDs), its proposed multi-faceted mechanism of action presents a compelling area of research. This technical guide provides an in-depth exploration of the core mechanisms through which this compound is believed to exert its anticonvulsant effects. It synthesizes available clinical data, outlines relevant experimental protocols for its pharmacological evaluation, and visually represents key pathways and workflows to support further research and drug development efforts in the field of epilepsy.

Introduction

Temporal lobe epilepsy (TLE) is one of the most common forms of focal epilepsy in adults, often characterized by seizures that are resistant to current pharmacological treatments. The underlying pathophysiology involves complex alterations in neuronal excitability and inhibition. This compound, also known as phenylethylacetylurea, is a derivative of phenacemide and has demonstrated efficacy in various seizure types.[3] Its structural and functional characteristics suggest a mechanism of action that intersects with key pathways implicated in epileptogenesis, making it a relevant subject for continued investigation. This guide aims to provide a detailed technical overview of its putative mechanisms, supported by available data and standardized experimental methodologies.

Proposed Mechanisms of Action

The anticonvulsant activity of this compound is likely not attributable to a single molecular target but rather to a combination of effects on neuronal excitability. The primary proposed mechanisms are:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[4][5] This enhancement of GABAergic tone leads to increased chloride ion influx through GABA-A receptors, resulting in hyperpolarization of the neuronal membrane and a raised threshold for seizure initiation.

  • Inhibition of Voltage-Gated Sodium Channels: Similar to other established anticonvulsants like phenytoin and carbamazepine, this compound is proposed to modulate voltage-gated sodium channels. By stabilizing the inactivated state of these channels, it would limit the high-frequency neuronal firing that is characteristic of seizure activity.

  • Modulation of Voltage-Gated Calcium Channels: There is also a possibility that this compound interacts with voltage-gated calcium channels. These channels are critical for neurotransmitter release at the presynaptic terminal. By modulating calcium influx, this compound could reduce the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability.

  • Inhibition of Drug Metabolism: this compound has been noted to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin, which can lead to increased plasma levels of these concomitant medications. This effect is important to consider in clinical settings but is distinct from its direct anticonvulsant mechanism of action.

cluster_this compound This compound cluster_Mechanisms Proposed Mechanisms of Action cluster_Outcome Cellular Outcome This compound This compound GABA Enhancement of GABAergic Inhibition This compound->GABA Na_Channel Inhibition of Voltage-Gated Sodium Channels This compound->Na_Channel Ca_Channel Modulation of Voltage-Gated Calcium Channels This compound->Ca_Channel Hyperpolarization Neuronal Hyperpolarization GABA->Hyperpolarization Reduced_Firing Reduced High-Frequency Neuronal Firing Na_Channel->Reduced_Firing Reduced_Excitatory_Release Reduced Excitatory Neurotransmitter Release Ca_Channel->Reduced_Excitatory_Release Anticonvulsant_Effect Anticonvulsant Effect in Temporal Lobe Epilepsy Hyperpolarization->Anticonvulsant_Effect Reduced_Firing->Anticonvulsant_Effect Reduced_Excitatory_Release->Anticonvulsant_Effect

Caption: Proposed multi-faceted mechanism of action of this compound.

Quantitative Data from Clinical Trials

While extensive clinical trial data for this compound is limited in recent literature, a key double-blind, cross-over study by Gibberd et al. (1982) provides valuable quantitative insights into its efficacy compared to phenytoin in patients with various seizure types, including temporal lobe epilepsy.

Table 1: Comparison of Seizure Frequency with this compound and Phenytoin

Seizure Type Mean Monthly Seizures (this compound) Mean Monthly Seizures (Phenytoin)
Grand Mal 0.8 0.7
Temporal Lobe 3.5 4.2
Others 1.8 1.4

Data extracted from Gibberd et al. (1982).

Table 2: Patient Response to Treatment

Change in Seizure Frequency (this compound vs. Phenytoin) Number of Patients
Increase 30
Decrease 36
No Change 28

Data extracted from Gibberd et al. (1982).

The study concluded that there was no statistically significant difference in seizure control between this compound and phenytoin.

Experimental Protocols

Detailed preclinical experimental protocols specifically for this compound are not extensively reported. However, the following sections describe standard methodologies for investigating the proposed mechanisms of action for an anticonvulsant compound like this compound.

Clinical Trial Protocol (Gibberd et al., 1982)
  • Study Design: A double-blind, cross-over trial was conducted.

  • Patient Population: 94 outpatients with established epilepsy, including grand mal, temporal lobe, Jacksonian, myoclonic, and petit mal seizures, were enrolled.

  • Treatment Protocol: Patients were randomly assigned to receive either this compound (200 mg three times daily) or phenytoin (100 mg three times daily) for six months. Following this period and a one-month washout phase, patients were crossed over to the alternate treatment for another six months. Dosages could be adjusted based on clinical response and side effects.

  • Outcome Measures:

    • Primary: Seizure frequency, as recorded by patients in diaries.

    • Secondary: Incidence and nature of adverse effects.

  • Data Analysis: The mean monthly seizure frequency was compared between the two treatment arms. The number of patients who experienced an increase, decrease, or no change in seizure frequency was also analyzed.

start Patient Recruitment (N=94) randomization Randomization start->randomization group_a Group A (this compound for 6 months) randomization->group_a group_b Group B (Phenytoin for 6 months) randomization->group_b washout_a 1-Month Washout group_a->washout_a washout_b 1-Month Washout group_b->washout_b crossover_a Crossover to Phenytoin (6 months) washout_a->crossover_a crossover_b Crossover to this compound (6 months) washout_b->crossover_b end Data Analysis (Seizure Frequency & Adverse Effects) crossover_a->end crossover_b->end

Caption: Workflow of the double-blind, cross-over clinical trial.
In Vitro Electrophysiology: Patch-Clamp Analysis

To investigate the effects of this compound on voltage-gated sodium and calcium channels, and GABA-A receptors, whole-cell patch-clamp electrophysiology would be the method of choice.

  • Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or heterologous expression systems (e.g., HEK293 cells) expressing specific ion channel subunits would be used.

  • Recording: Ionic currents would be recorded using standard whole-cell patch-clamp techniques.

  • Voltage Protocols:

    • Sodium/Calcium Channels: A series of voltage steps would be applied to elicit channel activation, inactivation, and recovery from inactivation.

    • GABA-A Receptors: Cells would be held at a specific potential (e.g., -60 mV), and GABA would be applied to elicit an inward chloride current.

  • Drug Application: this compound would be perfused at varying concentrations to determine its effect on the recorded currents.

  • Data Analysis: The effects of this compound on current amplitude, kinetics, and voltage-dependence would be quantified. Concentration-response curves would be generated to calculate IC50 (for inhibition) or EC50 (for potentiation) values.

cell_prep Cell Preparation (Neuronal Culture or Transfected Cell Line) patching Establish Whole-Cell Patch-Clamp Configuration cell_prep->patching baseline Record Baseline Ionic Currents patching->baseline drug_app Perfuse with Varying Concentrations of this compound baseline->drug_app recording Record Currents at Each Concentration drug_app->recording washout Drug Washout recording->washout analysis Data Analysis (IC50/EC50 Determination) washout->analysis

Caption: Experimental workflow for patch-clamp electrophysiology.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Model

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice are commonly used.

  • Drug Administration: this compound would be administered intraperitoneally or orally at various doses. A vehicle control group would also be included.

  • Electrical Stimulation: At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal or auricular electrodes.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the absence of tonic hindlimb extension.

  • Data Analysis: The median effective dose (ED50), the dose at which 50% of animals are protected, is calculated from the dose-response data.

Conclusion

This compound is an anticonvulsant with a proposed multi-target mechanism of action, primarily involving the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium and calcium channels. While clinical data suggests an efficacy comparable to phenytoin, a significant gap exists in the literature regarding detailed preclinical characterization, particularly quantitative data on its interactions with specific molecular targets. The experimental protocols outlined in this guide provide a framework for future research aimed at elucidating the precise molecular pharmacology of this compound. A more comprehensive understanding of its mechanism of action is crucial for defining its potential therapeutic niche in the management of temporal lobe epilepsy and for guiding the development of novel, more effective antiepileptic drugs.

References

The Pharmacokinetics of Pheneturide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant drug belonging to the ureide class.[1] While considered largely obsolete in current clinical practice, a thorough understanding of its pharmacokinetic profile remains crucial for researchers in drug metabolism, pharmacokinetics, and the development of new antiepileptic agents. This technical guide provides a comprehensive overview of the pharmacokinetics and plasma half-life of this compound, summarizing key quantitative data, detailing experimental methodologies from cited studies, and visualizing metabolic pathways and experimental workflows.

Pharmacokinetic Profile

This compound exhibits first-order kinetics within the studied dose ranges.[2] Its pharmacokinetic parameters are characterized by a long plasma half-life and complete nonrenal clearance, indicating extensive hepatic metabolism.[2][3]

Data Presentation: Key Pharmacokinetic Parameters

The following tables summarize the core pharmacokinetic parameters of this compound in humans, derived from available literature.

Table 1: Plasma Half-life and Clearance of this compound

ParameterValueConditionSource
Plasma Half-life (t½) 54 hours (range: 31-90 hours)Single Dose[3]
40 hoursRepetitive Administration
Total Body Clearance (CL) 2.6 L/hour (range: 1.73-3.59 L/hour)Single Dose
Unchanged with repetitive administrationRepetitive Administration

Table 2: Other Pharmacokinetic Parameters

ParameterValue/ObservationSource
Kinetics First-order
Clearance Route 100% nonrenal (hepatic)
Volume of Distribution (Vd) Decreased with repetitive administration
Protein Binding >90%
Oral Bioavailability ~85%

Metabolism of this compound

The biotransformation of this compound is extensive, with only trace amounts of the parent drug found in urine. The primary metabolic pathways in humans involve hydrolysis of the ureide group and hydroxylation of the phenyl ring.

Data Presentation: Major Human Metabolites of this compound

Table 3: Major Metabolites of this compound Identified in Human Urine

MetabolitePercentage of Total MetabolitesMetabolic PathwaySource
2-phenylbutyric acid40.6%Hydrolysis of the ureide function
2-(4-hydroxyphenyl)-butyroylurea37.5%4-hydroxylation of the benzene ring
2-(4-hydroxyphenyl)-butyric acid11.9%Hydrolysis and Hydroxylation

Experimental Protocols

Detailed experimental protocols from the original pharmacokinetic studies are not fully available in the public domain. However, based on the abstracts and methodologies described in the cited literature, the following outlines the likely experimental designs.

Protocol for Pharmacokinetic Analysis of this compound

This protocol is based on the study by Galeazzi et al. (1979), which determined the plasma half-life and clearance of this compound.

1. Study Design:

  • The study was conducted in normal human volunteers.

  • Pharmacokinetic parameters were determined after single and repetitive administrations of this compound.

2. Dosing:

  • The specific dosage administered was not detailed in the available abstract.

3. Sample Collection:

  • Blood and urine samples were collected at various time points post-administration to characterize the drug's absorption, distribution, metabolism, and excretion.

4. Analytical Method: Thin-Layer Chromatography-Reflectance Spectrophotometry

  • A highly sensitive and reproducible thin-layer chromatography (TLC)-reflectance spectrophotometric assay was developed and used for the quantification of this compound in plasma and urine.

    • Principle: This method involves separating the compound of interest (this compound) from other plasma or urine components on a TLC plate. The amount of the compound is then quantified by measuring the reflectance of light from the spot on the plate, which is proportional to the concentration of the substance.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data were analyzed using pharmacokinetic modeling to determine key parameters such as half-life, clearance, and volume of distribution. The data was found to fit a first-order kinetics model.

Protocol for Metabolite Identification of this compound

This protocol is based on the study by Vachta et al. (1986), which investigated the biotransformation of this compound in humans.

1. Study Design:

  • The study was conducted in human volunteers.

2. Dosing:

  • A single oral dose of 10 mg/kg of this compound was administered to each volunteer.

3. Sample Collection:

  • Urine was collected from the study participants.

4. Sample Preparation and Extraction:

  • Urine samples were extracted using Amberlite XAD-2 resin, a nonpolar adsorbent used to trap organic compounds from aqueous solutions.

  • The extracts underwent enzymatic hydrolysis, likely to cleave any conjugated metabolites.

5. Metabolite Separation and Isolation:

  • The processed extracts were separated by preparative High-Performance Liquid Chromatography (HPLC). This technique allows for the isolation of individual metabolites from the complex mixture.

6. Structural Elucidation:

  • The chemical structures of the isolated metabolites were determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These analytical techniques provide detailed information about the molecular structure of the compounds.

Mandatory Visualizations

Pharmacokinetic_Study_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analytical Quantification cluster_pk_analysis Pharmacokinetic Analysis Subject Human Volunteers Dosing Oral Administration of this compound (Single and Repetitive Doses) Subject->Dosing Collection Timed Blood and Urine Collection Dosing->Collection Assay TLC-Reflectance Spectrophotometric Assay Collection->Assay Quantification Quantification of this compound in Plasma and Urine Assay->Quantification Modeling Pharmacokinetic Modeling Quantification->Modeling Parameters Determination of t½, CL, Vd Modeling->Parameters

Caption: Generalized experimental workflow for a pharmacokinetic study of this compound.

Pheneturide_Metabolism_Pathway cluster_hydrolysis Hydrolysis cluster_hydroxylation Hydroxylation cluster_combined Hydrolysis & Hydroxylation This compound This compound Metabolite1 2-phenylbutyric acid (40.6%) This compound->Metabolite1 Ureide Cleavage Metabolite2 2-(4-hydroxyphenyl)-butyroylurea (37.5%) This compound->Metabolite2 Phenyl Ring Oxidation Metabolite3 2-(4-hydroxyphenyl)-butyric acid (11.9%) This compound->Metabolite3 Metabolite1->Metabolite3 Hydroxylation Metabolite2->Metabolite3 Hydrolysis

References

An In-depth Technical Guide to the Chemical and Physical Properties of Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of Pheneturide (CAS 90-49-3), an anticonvulsant of the ureide class.[1] It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its proposed mechanism of action and synthesis pathway. This document is intended to serve as a core resource for professionals in pharmaceutical research and drug development.

Introduction

This compound, also known as ethylphenacemide, is an anticonvulsant drug structurally related to phenobarbital and can be considered a metabolic degradation product of it.[1][2] While its clinical use has become less common, often reserved for severe epilepsy refractory to other treatments, it remains a molecule of interest for studying anticonvulsant mechanisms and pharmacokinetic interactions.[1][3] Notably, this compound is known to inhibit the metabolism of other anticonvulsants like phenytoin, thereby increasing their plasma levels. This guide details its fundamental chemical and physical characteristics, pharmacological action, and the experimental methodologies used to determine these properties.

Chemical and Physical Properties

The core chemical and physical properties of this compound are summarized below. These data are critical for understanding its behavior in biological systems and for the formulation of drug products.

Chemical Identification
PropertyValueReference(s)
IUPAC Name N-carbamoyl-2-phenylbutanamide
CAS Number 90-49-3
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Synonyms (2-Phenylbutanoyl)urea, Ethylphenacemide, Benuride, Lircapyl, M 551
SMILES C(C(NC(N)=O)=O)(CC)C1=CC=CC=C1
InChI Key AJOQSQHYDOFIOX-UHFFFAOYSA-N
Physical and Pharmacokinetic Properties
PropertyValueReference(s)
Appearance White to off-white crystalline solid
Melting Point (dl-Form) 149-150 °C
Solubility Moderately soluble in water; Soluble in organic solvents like DMSO, acetone
Pharmacokinetic Half-life ~54 hours (long duration of action)

Proposed Mechanism of Action

This compound's anticonvulsant activity is believed to be multifactorial, targeting key components of neuronal signaling to reduce hyperexcitability. The primary proposed mechanisms include the enhancement of GABAergic inhibition and the modulation of voltage-gated ion channels.

  • Enhancement of GABAergic Inhibition : this compound is thought to potentiate the activity of Gamma-Aminobutyric Acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By enhancing the effect of GABA at GABA-A receptors, it likely increases chloride ion influx, leading to hyperpolarization of the neuronal membrane and a raised seizure threshold.

  • Modulation of Voltage-Gated Sodium Channels : The drug may inhibit voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This action would reduce the high-frequency neuronal firing characteristic of seizures.

  • Modulation of Voltage-Gated Calcium Channels : There is also a possibility that this compound influences voltage-gated calcium channels, which would regulate neurotransmitter release at the synapse and dampen excitatory signals.

Pheneturide_Mechanism_of_Action Proposed Mechanism of Action for this compound phen This compound gaba GABA-A Receptor phen->gaba Potentiates nasc Voltage-Gated Na+ Channel phen->nasc Inhibits casc Voltage-Gated Ca2+ Channel phen->casc Inhibits (putative) hyper Neuronal Hyperpolarization gaba->hyper Increases Cl- Influx ap Reduced Action Potential Firing nasc->ap neuro Reduced Excitatory Neurotransmitter Release casc->neuro effect Decreased Neuronal Excitability (Anticonvulsant Effect) hyper->effect ap->effect neuro->effect

Proposed mechanism of action for this compound.

Synthesis Pathway

The most common synthetic route to this compound involves a two-step process starting from 2-phenylbutanoic acid. The acid is first converted to its more reactive acid chloride derivative, which is then reacted with urea in a nucleophilic acyl substitution.

Pheneturide_Synthesis General Synthesis Pathway for this compound cluster_step1 cluster_step2 start 2-Phenylbutanoic Acid intermediate 2-Phenylbutyryl Chloride start->intermediate  Step 1:  Acid Chloride  Formation reagent1 Thionyl Chloride (SOCl₂) product This compound intermediate->product  Step 2:  Acylation of Urea reagent2 Urea (H₂NCONH₂)

General synthesis pathway for this compound.

Experimental Protocols

This section provides generalized methodologies for the determination of key chemical and physical properties of this compound. These protocols are based on standard laboratory practices.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) can be determined using potentiometric titration, which measures pH changes upon the addition of a titrant.

  • Apparatus : Calibrated pH meter, magnetic stirrer, burette, reaction vessel.

  • Reagents : this compound sample, 0.1 M hydrochloric acid (HCl), 0.1 M sodium hydroxide (NaOH), 0.15 M potassium chloride (KCl) for ionic strength, deionized water.

  • Procedure :

    • Prepare a ~1 mM solution of this compound in deionized water. To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.

    • Purge the solution with nitrogen to remove dissolved CO₂.

    • Place the solution in the vessel, immerse the pH electrode, and begin stirring.

    • Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.

    • Titrate the solution by adding small, precise increments of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).

    • Continue the titration until the pH reaches ~12.

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the point of half-neutralization.

    • Perform the experiment in triplicate to ensure reproducibility.

Determination of Solubility
  • Apparatus : Analytical balance, vials with screw caps, orbital shaker or magnetic stirrer, centrifuge, spectrophotometer or HPLC.

  • Reagents : this compound, selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol).

  • Procedure (Shake-Flask Method) :

    • Add an excess amount of solid this compound to a known volume of the desired solvent in a vial.

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, centrifuge the suspension to separate the undissolved solid.

    • Carefully extract an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

    • The measured concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Acquisition of Spectroscopic Data

IR spectroscopy is used to identify functional groups within the molecule. For a solid sample like this compound, the thin solid film or KBr pellet method is common.

  • Apparatus : FT-IR spectrometer, salt plates (KBr or NaCl), or KBr pellet press.

  • Procedure (Thin Solid Film Method) :

    • Dissolve a small amount (~5-10 mg) of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

    • Apply a drop of this solution onto a clean, dry salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

    • Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers (typically 4000-400 cm⁻¹).

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

  • Apparatus : Mass spectrometer with a suitable ion source (e.g., Electrospray Ionization - ESI) and mass analyzer, often coupled with a liquid chromatograph (LC-MS).

  • Procedure (General for LC-MS) :

    • Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).

    • Filter the sample to remove any particulates.

    • Inject the sample into the LC-MS system. The liquid chromatograph separates the analyte from any impurities before it enters the mass spectrometer.

    • In the ESI source, the analyte is ionized (e.g., forming [M+H]⁺ or [M-H]⁻ ions).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, generating a mass spectrum. For structural elucidation, MS/MS (tandem mass spectrometry) can be performed to fragment the parent ion and analyze the resulting daughter ions.

Conclusion

This guide consolidates the essential chemical, physical, and pharmacological properties of this compound. The provided data tables offer a quick reference for its core characteristics, while the detailed protocols serve as a practical resource for experimental determination. The visualizations of its proposed mechanism and synthesis pathway provide a clear conceptual framework for researchers. While this compound is an older anticonvulsant, a thorough understanding of its properties remains valuable for comparative pharmacology, toxicology studies, and the development of new central nervous system therapeutics.

References

Structure-Activity Relationship of Pheneturide and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pheneturide and its analogs, belonging to the ureide class of compounds, have been a subject of interest in the development of anticonvulsant therapies. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical series, with a focus on quantitative data from preclinical models, detailed experimental protocols, and the underlying mechanistic pathways. This compound, also known as phenylethylacetylurea, is structurally related to other ureide-based anticonvulsants like phenacemide and is considered a ring-opened analog of phenytoin.[1] The exploration of its analogs has been driven by the goal of enhancing anticonvulsant potency, broadening the spectrum of activity, and improving the safety profile by reducing neurotoxicity.[1] The primary proposed mechanisms of action for this class of compounds involve the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.[2][3]

Core Structure and Key Modifications

The fundamental structure of this compound consists of a phenyl group attached to a butyramide backbone, which is further derivatized with a terminal urea group. The structure-activity relationship studies of this compound and its analogs have primarily focused on modifications at three key positions:

  • The Phenyl Ring: Substitutions on the phenyl ring can significantly influence the anticonvulsant activity. The nature, position, and size of the substituent can affect the lipophilicity and electronic properties of the molecule, thereby impacting its ability to cross the blood-brain barrier and interact with its target.

  • The Alkyl Chain: Alterations in the length and branching of the ethyl group connecting the phenyl ring and the acetylurea moiety can modulate the compound's potency and pharmacokinetic profile.

  • The Urea Moiety: The urea (-NH-CO-NH2) group is a critical pharmacophore for the anticonvulsant activity of this class of compounds. Modifications, such as N-substitution or replacement with a thiourea group, have been explored to understand their impact on efficacy and toxicity. The ability of the urea group to form hydrogen bonds is considered an important feature for the anticonvulsant activity of phenytoin-like drugs.[4]

Quantitative Structure-Activity Relationship Data

The anticonvulsant efficacy of this compound and its analogs is primarily evaluated using preclinical models such as the Maximal Electroshock (MES) test for generalized tonic-clonic seizures and the subcutaneous Pentylenetetrazol (scPTZ) test for absence seizures. Neurotoxicity is commonly assessed using the Rotarod test, which measures motor impairment. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparative data for a wide range of analogs in standardized assays is limited in publicly available literature.

Table 1: Anticonvulsant Activity and Neurotoxicity of this compound Analogs

CompoundAnimal ModelTestED50 (mg/kg)TD50 (mg/kg)Protective Index (TD50/ED50)Reference
Phenytoin (Reference) MouseMES9.87 ± 0.86--
Carbamazepine (Reference) MouseMES10.5 ± 0.9 to 15.7 ± 1.2--
Acetylthis compound MouseMESData not availableData not available-
Acetylthis compound MousescPTZData not availableData not available-
BM 11 (Thiourea analog) MouseMES1.72--
BM 34 (Thiourea analog) MouseMES1.19--
BM 27 (Urea analog) MouseMES2.87--

ED50: Median Effective Dose required to protect 50% of animals from seizures. TD50: Median Toxic Dose causing motor impairment in 50% of animals.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

  • Animals: Male Swiss mice (20-25 g) are typically used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Electrical Stimulation: At the time of the predicted peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the resulting seizure is recorded as the endpoint for protection.

  • Data Analysis: The number of animals protected at each dose level is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

MES_Workflow cluster_pre Pre-Stimulation cluster_stim Stimulation cluster_post Post-Stimulation Animal_Selection Select Male Swiss Mice (20-25g) Drug_Admin Administer Test Compound (i.p. or p.o.) Animal_Selection->Drug_Admin Wait Wait for Peak Effect Time Drug_Admin->Wait Stimulation Deliver Electrical Stimulus (50mA, 60Hz, 0.2s) Wait->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data_Analysis Calculate ED50 using Probit Analysis Observation->Data_Analysis

Workflow for the Maximal Electroshock (MES) seizure test.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a standard model for evaluating potential anticonvulsant drugs for absence seizures.

  • Objective: To assess the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.

  • Animals: Male Swiss mice (18-25 g) are commonly used.

  • Drug Administration: Test compounds and a vehicle control are administered as described for the MES test.

  • PTZ Administration: At the time of expected peak drug effect, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of a generalized clonic seizure during the observation period.

  • Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.

scPTZ_Workflow cluster_pre Pre-Treatment cluster_induce Seizure Induction cluster_obs Observation & Analysis Animal_Selection Select Male Swiss Mice (18-25g) Drug_Admin Administer Test Compound Animal_Selection->Drug_Admin PTZ_Admin Subcutaneous Injection of PTZ (85 mg/kg) Drug_Admin->PTZ_Admin Observation Observe for Clonic Seizures (30 min) PTZ_Admin->Observation Data_Analysis Calculate ED50 Observation->Data_Analysis

Workflow for the subcutaneous Pentylenetetrazol (scPTZ) test.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

  • Objective: To evaluate the motor impairment caused by a test compound.

  • Apparatus: A rotating rod apparatus.

  • Training: Mice are trained to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1-2 minutes) for two consecutive trials.

  • Drug Administration: Trained animals are administered the test compounds or vehicle.

  • Procedure: At the time of peak drug effect, the mice are placed on the rotarod, and the time they remain on the rod is recorded.

  • Endpoint: The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) is indicative of motor impairment.

  • Data Analysis: The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.

Proposed Mechanism of Action and Signaling Pathways

The anticonvulsant activity of this compound and its analogs is believed to be multifactorial, primarily targeting neuronal excitability. The two main proposed mechanisms are:

  • Modulation of Voltage-Gated Sodium Channels: A primary proposed mechanism is the inhibition of voltage-gated sodium channels. By stabilizing these channels in their inactive state, these compounds may reduce the sustained high-frequency firing of neurons that is characteristic of seizures.

  • Enhancement of GABAergic Inhibition: These compounds are also thought to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This could occur through an interaction with the GABA-A receptor complex, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus raising the seizure threshold.

Mechanism_of_Action cluster_drug This compound Analog cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Drug This compound / Analog Na_Channel Voltage-Gated Sodium Channel Drug->Na_Channel Inhibits GABA_A_Receptor GABA-A Receptor Drug->GABA_A_Receptor Enhances GABA action Reduced_Firing Reduced Neuronal High-Frequency Firing Na_Channel->Reduced_Firing Increased_Cl_Influx Increased Chloride Influx GABA_A_Receptor->Increased_Cl_Influx Anticonvulsant_Activity Anticonvulsant Activity Reduced_Firing->Anticonvulsant_Activity Hyperpolarization Membrane Hyperpolarization Increased_Cl_Influx->Hyperpolarization Hyperpolarization->Anticonvulsant_Activity

Proposed signaling pathways for this compound's anticonvulsant activity.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs indicates that the ureide pharmacophore is essential for their anticonvulsant properties. Modifications to the phenyl ring and the connecting alkyl chain can fine-tune the potency and neurotoxicity of these compounds. While existing data points to the potential of this chemical class, particularly thiourea derivatives which have shown high potency in preclinical models, a comprehensive understanding is hampered by the limited availability of public quantitative data for a broad range of analogs.

Future research should focus on:

  • Systematic synthesis and screening of new analogs to build a more comprehensive SAR model.

  • Head-to-head comparative studies of promising analogs against current standard-of-care anticonvulsants.

  • Elucidation of the precise molecular interactions with their targets to guide rational drug design.

  • In-depth pharmacokinetic and pharmacodynamic studies to optimize the druggability of lead compounds.

By addressing these areas, the therapeutic potential of this compound analogs can be more thoroughly evaluated, potentially leading to the development of novel and improved treatments for epilepsy.

References

Pheneturide's Effect on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Mechanisms of Action

The anticonvulsant properties of pheneturide are thought to be multifactorial, primarily targeting the balance between neuronal excitation and inhibition. The core hypothesized mechanisms include:

  • Positive Allosteric Modulation of GABA-A Receptors: this compound is postulated to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By binding to an allosteric site on the GABA-A receptor, it is thought to increase the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.

  • Modulation of Voltage-Gated Sodium Channels: Similar to other anticonvulsants like phenytoin, this compound may stabilize the inactive state of voltage-gated sodium channels. This action would reduce the sustained, high-frequency firing of neurons that is characteristic of seizures.

  • Inhibition of Voltage-Gated Calcium Channels: There is some suggestion that this compound may also modulate voltage-gated calcium channels, which would, in turn, reduce the release of excitatory neurotransmitters at the synapse.

  • Inhibition of Cytochrome P450 Enzymes: this compound is known to inhibit the metabolism of other drugs, notably phenytoin, by inhibiting cytochrome P450 enzymes. This leads to increased plasma concentrations of co-administered drugs.

Quantitative Data

As previously stated, specific quantitative data on the direct interaction of this compound with its putative neuronal targets are scarce in the published literature. The following tables are presented to provide a framework for the types of data that would be generated from the experimental protocols outlined in this guide. For illustrative purposes, data for related anticonvulsant compounds are included where available and are clearly noted.

Table 1: Putative GABA-A Receptor Modulation

CompoundAssay TypeLigandKi (nM)IC50 (nM)EC50 (µM)Cell Line/TissueReference
This compoundRadioligand Binding[3H]muscimol or [3H]flunitrazepamData Not AvailableData Not AvailableBrain membrane preparations
This compoundElectrophysiology (Patch Clamp)Data Not AvailableCultured neurons or heterologous expression systems

Table 2: Voltage-Gated Sodium Channel Modulation

CompoundAssay TypeChannel SubtypeKi (nM)IC50 (µM)EffectCell Line/TissueReference
This compoundElectrophysiology (Patch Clamp)e.g., Nav1.1, Nav1.2, Nav1.7Data Not AvailableStabilization of inactive stateHeterologous expression systems (e.g., HEK293)
PhenytoinElectrophysiology (Patch Clamp)Inward Na+ current16.8InhibitionCultured embryonic cortical neurons

Table 3: Voltage-Gated Calcium Channel Modulation

CompoundAssay TypeChannel SubtypeIC50 (µM)EffectCell Line/TissueReference
This compoundElectrophysiology (Patch Clamp)e.g., T-type, L-type, N-typeData Not AvailableCultured neurons or heterologous expression systems

Table 4: Cytochrome P450 Inhibition

CompoundEnzymeSubstrateKi (µM)IC50 (µM)Assay TypeReference
This compoundCYP2C9, CYP2C19PhenytoinData Not AvailableData Not AvailableIn vitro human liver microsomes
Ticlopidine (example inhibitor)CYP2C193.7 ± 0.2In vitro human liver microsomes
Ticlopidine (example inhibitor)CYP2C938.8 ± 27In vitro human liver microsomes

Signaling Pathways and Logical Relationships

The following diagrams illustrate the hypothesized mechanisms of action of this compound and the logical workflow for its evaluation.

G cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor Cl_influx Cl- Influx GABA_A->Cl_influx Increases Na_Channel Voltage-Gated Na+ Channel Stabilization Stabilization of Inactive State Na_Channel->Stabilization Ca_Channel Voltage-Gated Ca++ Channel Reduced_Ca_Influx Reduced Ca++ Influx Ca_Channel->Reduced_Ca_Influx This compound This compound This compound->GABA_A Positive Allosteric Modulation This compound->Na_Channel Modulates This compound->Ca_Channel Inhibits GABA GABA GABA->GABA_A Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_AP_Firing Reduced Action Potential Firing Stabilization->Reduced_AP_Firing Reduced_AP_Firing->Reduced_Excitability Reduced_NT_Release Reduced Neurotransmitter Release Reduced_Ca_Influx->Reduced_NT_Release Reduced_NT_Release->Reduced_Excitability

Caption: Hypothesized Mechanisms of this compound on Neuronal Excitability.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on its putative molecular targets.

Protocol for Assessing GABA-A Receptor Modulation

Objective: To determine if this compound potentiates GABA-A receptor-mediated currents using whole-cell patch-clamp electrophysiology.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line expressing GABA-A receptors (e.g., HEK293 cells).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).

  • GABA stock solution.

  • This compound stock solution.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Prepare cultured cells on coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a target cell.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

  • Co-apply the same concentration of GABA with varying concentrations of this compound.

  • Record the potentiation of the GABA-evoked current by this compound.

  • Wash out the drugs and ensure the current returns to baseline.

  • Construct a dose-response curve to determine the EC50 of this compound's potentiation.

G start Start: Prepare Neuronal Culture/Cell Line establish_recording Establish Whole-Cell Patch-Clamp Recording start->establish_recording voltage_clamp Voltage-Clamp Cell at -60 mV establish_recording->voltage_clamp apply_gaba Apply Sub-maximal GABA Concentration voltage_clamp->apply_gaba record_baseline Record Baseline GABA-evoked Current apply_gaba->record_baseline co_apply Co-apply GABA and Varying Concentrations of this compound record_baseline->co_apply record_potentiation Record Potentiated Current co_apply->record_potentiation washout Washout Drugs record_potentiation->washout washout->apply_gaba Repeat for each concentration dose_response Construct Dose-Response Curve and Calculate EC50 washout->dose_response After all concentrations end End dose_response->end G start Start: Prepare Cell Line Expressing Na+ Channel establish_recording Establish Whole-Cell Voltage-Clamp Recording start->establish_recording apply_protocol Apply Voltage-Inactivation Protocol (Prepulses + Test Pulse) establish_recording->apply_protocol record_control Record Control Sodium Currents apply_protocol->record_control generate_curve_control Generate Steady-State Inactivation Curve (Control) record_control->generate_curve_control apply_this compound Perfuse with this compound generate_curve_control->apply_this compound apply_protocol_drug Re-apply Voltage-Inactivation Protocol apply_this compound->apply_protocol_drug record_drug Record Sodium Currents in Presence of this compound apply_protocol_drug->record_drug generate_curve_drug Generate Steady-State Inactivation Curve (Drug) record_drug->generate_curve_drug fit_data Fit Curves with Boltzmann Function and Compare V1/2 generate_curve_drug->fit_data end End fit_data->end

References

The Discovery and Development of Pheneturide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant drug belonging to the ureide class.[1] Conceptually, it can be considered a metabolic degradation product of phenobarbital.[1] Historically, it was used in the management of severe epilepsy, particularly for psychomotor seizures, often when other less toxic medications had failed.[1][2] Due to its toxicity profile, similar to that of phenacemide, its clinical use is now largely obsolete.[1] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, based on available scientific literature.

Discovery and History

The development of ureide-based anticonvulsants was a significant area of research in the mid-20th century, following the success of earlier compounds like phenobarbital. This compound emerged from this period of exploration into open-chain ureide structures as potential antiepileptic agents. While specific details about its initial synthesis and the researchers involved are not extensively documented in modern digital archives, it is understood to be part of the broader effort to develop alternatives to existing epilepsy treatments. Its derivative, Acetylthis compound, was later developed in the mid to late 1960s by Dainippon Pharmaceutical (which later merged to form Sumitomo Pharma) with the aim of improving the therapeutic index.

Synthesis of this compound

The most common synthetic route to this compound involves the acylation of urea with 2-phenylbutyryl chloride. This is a two-step process starting from 2-phenylbutanoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of 2-Phenylbutyryl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, place 2-phenylbutanoic acid.

  • Add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2.0 molar equivalents. The reaction can be performed neat or in a dry, inert solvent such as toluene.

  • Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After completion, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude 2-phenylbutyryl chloride is obtained as the residue and can be used directly or purified by vacuum distillation.

Step 2: Acylation of Urea

  • In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent (e.g., ethanol or methanol).

  • Slowly add the crude or purified 2-phenylbutyryl chloride to the urea solution with constant stirring. The reaction is exothermic and the addition rate should be controlled.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude this compound is precipitated, often by the addition of water.

  • The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent such as aqueous ethanol.

Synthesis_of_this compound 2-Phenylbutanoic Acid 2-Phenylbutanoic Acid 2-Phenylbutyryl Chloride 2-Phenylbutyryl Chloride 2-Phenylbutanoic Acid->2-Phenylbutyryl Chloride + SOCl2 Reflux Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) This compound This compound 2-Phenylbutyryl Chloride->this compound + Urea Acylation Urea Urea Pheneturide_MoA cluster_neuron Postsynaptic Neuron GABA_R GABAA Receptor Hyperpolarization Hyperpolarization (Inhibition) GABA_R->Hyperpolarization Cl- influx Na_Channel Voltage-Gated Na+ Channel Reduced_Firing Reduced Neuronal Firing Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Reduced_Firing This compound This compound This compound->GABA_R Potentiates This compound->Na_Channel Inhibits This compound->Ca_Channel Inhibits MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Mice/Rats) Drug_Admin Administer Compound (i.p. or p.o.) Animal_Acclimation->Drug_Admin Drug_Prep Prepare Drug Doses & Vehicle Drug_Prep->Drug_Admin Wait_TPE Wait for Time of Peak Effect (TPE) Drug_Admin->Wait_TPE Elec_Stim Deliver Electrical Stimulus (Corneal/Auricular) Wait_TPE->Elec_Stim Observe Observe for Tonic Hindlimb Extension Elec_Stim->Observe Record_Protection Record Protection Status (Absence of Endpoint) Observe->Record_Protection Calc_ED50 Calculate ED50 (Probit Analysis) Record_Protection->Calc_ED50 scPTZ_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Mice) Drug_Admin Administer Compound (i.p. or p.o.) Animal_Acclimation->Drug_Admin Drug_Prep Prepare Drug Doses & Vehicle Drug_Prep->Drug_Admin Wait_TPE Wait for Time of Peak Effect (TPE) Drug_Admin->Wait_TPE PTZ_Inject Inject scPTZ (e.g., 85 mg/kg) Wait_TPE->PTZ_Inject Observe Observe for 30 min for Clonic Seizures PTZ_Inject->Observe Record_Protection Record Protection Status (Absence of Seizure) Observe->Record_Protection Calc_ED50 Calculate ED50 Record_Protection->Calc_ED50 Rotarod_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Training Train Mice on Rotating Rod Drug_Admin Administer Compound (Varying Doses) Animal_Training->Drug_Admin Drug_Prep Prepare Drug Doses & Vehicle Drug_Prep->Drug_Admin Wait_TPE Wait for Time of Peak Effect (TPE) Drug_Admin->Wait_TPE Place_On_Rod Place Mouse on Rotarod Wait_TPE->Place_On_Rod Observe Observe for 1 min Place_On_Rod->Observe Record_Impairment Record Motor Impairment (Falling off Rod) Observe->Record_Impairment Calc_TD50 Calculate TD50 Record_Impairment->Calc_TD50 Clinical_Trial_Workflow cluster_setup Trial Setup cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 (Cross-over) cluster_analysis Analysis Patient_Recruitment Recruit 94 Outpatients with Epilepsy Randomization Randomize Patients into Two Groups Patient_Recruitment->Randomization GroupA_Treat1 Group A: Receive this compound Randomization->GroupA_Treat1 GroupB_Treat1 Group B: Receive Phenytoin Randomization->GroupB_Treat1 Monitor1 Monitor Seizure Frequency GroupA_Treat1->Monitor1 GroupB_Treat1->Monitor1 Washout Washout Period Monitor1->Washout GroupA_Treat2 Group A: Receive Phenytoin Washout->GroupA_Treat2 GroupB_Treat2 Group B: Receive this compound Washout->GroupB_Treat2 Monitor2 Monitor Seizure Frequency GroupA_Treat2->Monitor2 GroupB_Treat2->Monitor2 Compare_Freq Compare Seizure Frequency between Treatments Monitor2->Compare_Freq

References

Pheneturide (CAS 90-49-3): A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide (CAS Number: 90-49-3), also known as ethylphenacemide, is an anticonvulsant drug belonging to the ureide class.[1][2] Structurally related to phenobarbital, it has been utilized in the management of epilepsy, particularly in cases of severe or refractory seizures when other less toxic treatments have failed.[1][3] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its mechanism of action, synthesis, and analytical determination, with a compilation of available quantitative data and detailed experimental protocols.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline solid with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .[3] It is characterized by a phenyl group attached to an ethyl group and an amide functional group.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process: the formation of 2-phenylbutyryl chloride from 2-phenylbutanoic acid, followed by the acylation of urea with the resulting acyl chloride.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 2-Phenylbutyryl Chloride

  • Materials: 2-Phenylbutanoic acid, thionyl chloride (SOCl₂), and a dry, inert solvent such as toluene.

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 2-phenylbutanoic acid with an excess of thionyl chloride (typically 1.5-2.0 molar equivalents). The reaction can be performed neat or in the inert solvent. b. Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. c. After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude 2-phenylbutyryl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Acylation of Urea to Yield this compound

  • Materials: 2-Phenylbutyryl chloride, urea, and an anhydrous solvent (e.g., ethanol, methanol, or toluene).

  • Procedure: a. In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent. b. Slowly add the crude or purified 2-phenylbutyryl chloride to the urea solution with constant stirring. c. The reaction mixture is then heated. One source suggests a temperature between 150-200°C, which may require a high-boiling point solvent or conducting the reaction under pressure. d. Maintain the reaction at the elevated temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, cool the mixture to room temperature. The crude this compound may precipitate. If not, the solvent can be removed under reduced pressure. f. Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Quantitative Data: Synthesis of this compound

ParameterValue
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight206.24 g/mol
Melting Point (dl-form)149-150°C

Note: Specific reaction yields can vary depending on the exact conditions and purification efficiency.

Mechanism of Action

This compound's anticonvulsant effects are believed to be multifactorial, primarily involving the enhancement of GABAergic inhibition and the modulation of other anticonvulsants' metabolism.

Enhancement of GABAergic Activity

The primary mechanism of action of this compound is thought to be the enhancement of the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. By increasing GABAergic activity, this compound helps to stabilize electrical activity in the brain, thereby controlling neuronal hyperexcitability that leads to seizures.

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

This protocol is a general method to determine the binding affinity of a compound like this compound to the GABA-A receptor.

  • Objective: To determine the inhibitory constant (Ki) of this compound for the GABA-A receptor.

  • Materials:

    • Rat whole brain tissue

    • Tricine buffer (50 mM, pH 7.4)

    • [³H]Muscimol (a high-affinity GABA-A agonist)

    • Unlabeled GABA (for determining non-specific binding)

    • This compound stock solution

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure: a. Prepare crude synaptic membranes from rat brains through homogenization and centrifugation. b. Resuspend the membrane pellet in Tricine buffer. c. In test tubes, combine the membrane preparation, [³H]Muscimol (at a concentration near its Kd), and varying concentrations of this compound. d. For non-specific binding, use a saturating concentration of unlabeled GABA. e. Incubate the mixture at 4°C for 60 minutes. f. Terminate the binding reaction by rapid filtration through glass fiber filters. g. Wash the filters three times with ice-cold buffer. h. Place filters in scintillation vials with scintillation fluid and quantify radioactivity. i. Analyze the data using non-linear regression to determine the IC₅₀ value, from which the Ki can be calculated using the Cheng-Prusoff equation.

Inhibition of Drug Metabolism

This compound is known to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin, by interacting with specific drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. This inhibition leads to increased plasma levels of the co-administered drugs, which can enhance their therapeutic effects but also increase the risk of toxicity.

Experimental Protocol: Cytochrome P450 Inhibition Assay

This is a general protocol to assess the inhibitory potential of this compound on major CYP isoforms.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).

  • Materials:

    • Human liver microsomes (HLM)

    • Specific probe substrates for each CYP isoform

    • NADPH regenerating system

    • This compound stock solution

    • LC-MS/MS system

  • Procedure: a. Prepare a range of this compound concentrations (e.g., 0.1 to 100 µM). b. Incubate the HLM, this compound, and the probe substrate for a specific CYP isoform at 37°C. c. Initiate the reaction by adding the NADPH regenerating system and incubate for a defined period. d. Terminate the reaction with a cold solvent (e.g., acetonitrile). e. Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite. f. Calculate the percent inhibition of metabolite formation at each this compound concentration relative to a vehicle control. g. Determine the IC₅₀ value by fitting the data to a concentration-response curve.

Clinical Research Applications

This compound has been the subject of clinical research, primarily focusing on its efficacy in epilepsy. A notable study was a double-blind, cross-over trial comparing this compound with phenytoin.

This compound vs. Phenytoin Clinical Trial

Generalized Workflow for an Anticonvulsant Clinical Trial

G cluster_screening Patient Screening & Enrollment cluster_baseline Baseline Phase cluster_randomization Randomization cluster_treatment Treatment Phase (Double-Blind) cluster_followup Follow-up & Analysis Screening Patient Screening InclusionCriteria Inclusion/Exclusion Criteria Met? Screening->InclusionCriteria Enrollment Patient Enrollment & Consent InclusionCriteria->Enrollment Yes NotEnrolled Not Enrolled InclusionCriteria->NotEnrolled No Baseline Baseline Seizure Diary Enrollment->Baseline Randomization Randomization Baseline->Randomization TreatmentA Group A: this compound Randomization->TreatmentA TreatmentB Group B: Placebo/Active Comparator Randomization->TreatmentB DoseTitration Dose Titration TreatmentA->DoseTitration TreatmentB->DoseTitration Maintenance Maintenance Phase DoseTitration->Maintenance FollowUp Follow-up Visits & Seizure Monitoring Maintenance->FollowUp DataAnalysis Data Analysis (Seizure Frequency, Adverse Events) FollowUp->DataAnalysis

Caption: Generalized workflow for a randomized, placebo-controlled anticonvulsant clinical trial.

Analytical Methods

The quantification of this compound in biological matrices is essential for pharmacokinetic and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is based on established methodologies for the analysis of small molecule drugs.

  • Objective: To quantify the concentration of this compound in human plasma.

  • Materials and Reagents:

    • This compound reference standard (≥98% purity)

    • Stable isotope-labeled internal standard (IS) (e.g., this compound-d5)

    • HPLC-grade acetonitrile and methanol

    • LC-MS grade formic acid

    • Human plasma (K₂-EDTA)

  • Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution. b. Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. c. Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

ParameterCondition
LC Conditions
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)To be determined experimentally
MRM Transition (IS)To be determined experimentally

Note: The specific gradient elution program and mass spectrometer parameters (e.g., MRM transitions, collision energy) need to be optimized for the specific instrument used.

Workflow for LC-MS/MS Analysis

G PlasmaSample Plasma Sample Collection SpikeIS Spike with Internal Standard PlasmaSample->SpikeIS ProteinPrecipitation Protein Precipitation (Acetonitrile) SpikeIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer LCMS_Analysis LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataProcessing Data Processing & Quantification LCMS_Analysis->DataProcessing

Caption: Experimental workflow for the quantitative analysis of this compound in plasma by LC-MS/MS.

Signaling Pathways and Logical Relationships

Proposed Mechanism of Action of this compound

G cluster_gaba GABAergic Synapse cluster_cyp Drug Metabolism This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor CYP450 Cytochrome P450 Enzymes This compound->CYP450 Inhibits ChlorideInflux Increased Cl- Influx GABA_A_Receptor->ChlorideInflux Enhances Hyperpolarization Neuronal Hyperpolarization ChlorideInflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability AnticonvulsantEffect Anticonvulsant Effect ReducedExcitability->AnticonvulsantEffect Metabolism Metabolism of Other AEDs CYP450->Metabolism OtherAEDs Other Antiepileptic Drugs (e.g., Phenytoin) OtherAEDs->CYP450 Metabolized by IncreasedLevels Increased Plasma Levels of Other AEDs IncreasedLevels->AnticonvulsantEffect Contributes to

Caption: Proposed dual mechanism of action for this compound's anticonvulsant activity.

Conclusion

This compound remains a compound of interest for researchers studying epilepsy and anticonvulsant drug interactions. Its dual mechanism of action, involving both direct effects on GABAergic neurotransmission and indirect effects through the inhibition of drug metabolism, provides a complex but valuable model for understanding the treatment of seizure disorders. The experimental protocols and data presented in this guide offer a foundational resource for scientists and drug development professionals working with this compound and related compounds. Further research to fully elucidate its pharmacological profile and to obtain more detailed quantitative data from clinical and preclinical studies is warranted.

References

Methodological & Application

Protocol for In Vivo Testing of Pheneturide in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pheneturide (phenylethylacetylurea) is an anticonvulsant drug of the ureide class.[1] Its mechanism of action is believed to involve the modulation of neuronal excitability, primarily through the enhancement of GABAergic inhibition and effects on voltage-gated ion channels.[2][3] This document outlines detailed protocols for the in vivo evaluation of this compound's anticonvulsant efficacy and potential neurotoxicity in rodent models.

Proposed Mechanism of Action

This compound is thought to exert its anticonvulsant effects through a multi-target approach:

  • Enhancement of GABAergic Inhibition: this compound is believed to potentiate the action of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By enhancing the influx of chloride ions through the GABA-A receptor, this compound hyperpolarizes neurons, making them less likely to fire.[2][3]

  • Modulation of Voltage-Gated Ion Channels: The compound may also inhibit voltage-gated sodium and calcium channels. Inhibition of sodium channels can reduce the propagation of action potentials, while modulation of calcium channels can decrease the release of excitatory neurotransmitters.

Pheneturide_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Na_Ca_Channels Voltage-Gated Na+ & Ca2+ Channels Vesicle Glutamate Vesicle Na_Ca_Channels->Vesicle Activates Release Pheneturide_pre This compound Pheneturide_pre->Na_Ca_Channels Inhibits Glutamate Glutamate Vesicle->Glutamate Releases AMPA_Receptor AMPA/NMDA Receptors Glutamate->AMPA_Receptor Binds GABA_A_Receptor GABA-A Receptor Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Enhances Pheneturide_post This compound Pheneturide_post->GABA_A_Receptor Potentiates GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Hyperpolarization (Reduced Excitability) Cl_ion->Hyperpolarization Depolarization Depolarization (Increased Excitability) AMPA_Receptor->Depolarization Causes

Proposed signaling pathway of this compound.

Quantitative Data

Quantitative data on the anticonvulsant potency and neurotoxicity of this compound in rodent models is scarce in the publicly accessible literature. The following tables provide a template for data presentation and include available data for the related compound, Acetylthis compound, for reference.

Table 1: Anticonvulsant Activity and Neurotoxicity

CompoundTestAnimal ModelEndpointED50 (mg/kg)TD50 (mg/kg)LD50 (mg/kg)Protective Index (TD50/ED50)
This compoundMESMouse/RatTonic Hindlimb ExtensionData not availableData not availableData not availableData not available
This compoundscPTZMouse/RatClonic SeizuresData not availableData not availableData not availableData not available
This compoundRotarodMouse/RatMotor Impairment-Data not availableData not available-
Acetylthis compoundMES/scPTZMouse/Rat-Data not availableData not available> 2483 (Oral, Rat)Data not available

Table 2: Pharmacokinetic Parameters

CompoundAnimal ModelRouteCmaxTmaxHalf-lifeBioavailabilityReference
This compoundRodentOral/IPData not availableData not availableData not availableData not available
This compoundHuman---54 hr (single dose), 40 hr (multiple doses)-

Experimental Protocols

The following protocols describe standard in vivo assays to evaluate the anticonvulsant and neurotoxic potential of this compound.

Experimental_Workflow Start Start: Compound (this compound) PK_Profiling Protocol 1: Pharmacokinetic Profiling Start->PK_Profiling Efficacy_Testing Efficacy Testing PK_Profiling->Efficacy_Testing MES_Test Protocol 2: Maximal Electroshock (MES) Test Efficacy_Testing->MES_Test scPTZ_Test Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Test Efficacy_Testing->scPTZ_Test Neurotoxicity_Test Protocol 4: Neurotoxicity (Rotarod) Test MES_Test->Neurotoxicity_Test scPTZ_Test->Neurotoxicity_Test Data_Analysis Data Analysis: Calculate ED50, TD50, PI Neurotoxicity_Test->Data_Analysis End End: Efficacy & Safety Profile Data_Analysis->End

General experimental workflow for in vivo testing.
Protocol 1: Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue of rodents to inform dose selection and timing for efficacy studies.

Materials:

  • Rodents (e.g., male CD-1 mice or Sprague-Dawley rats)

  • This compound

  • Vehicle for drug administration (e.g., 0.5% methylcellulose in saline)

  • Blood collection supplies (e.g., heparinized tubes)

  • Homogenization buffer

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dosing: Administer this compound via the intended route (e.g., oral gavage or intraperitoneal injection) at a minimum of three dose levels.

  • Sample Collection: Collect blood and brain tissue samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Centrifuge blood samples to separate plasma. Homogenize brain tissue in a suitable buffer.

  • Bioanalysis: Determine this compound concentrations in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and area under the curve (AUC).

Protocol 2: Maximal Electroshock (MES) Test

Objective: To assess the efficacy of this compound in a model of generalized tonic-clonic seizures.

Materials:

  • Rodents (e.g., male CD-1 mice)

  • This compound and vehicle

  • Electroshock device with corneal electrodes

  • 0.5% tetracaine HCl in 0.9% saline

Methodology:

  • Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.

  • Time to Peak Effect (TPE): Conduct the test at the predetermined TPE from PK studies. If unknown, determine in a preliminary study.

  • Seizure Induction: Apply a drop of the tetracaine solution to the eyes. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal electrodes.

  • Endpoint: Observe the animals for the presence or absence of a tonic hindlimb extension. The absence of this extension indicates protection.

  • Data Analysis: Determine the ED50, the dose that protects 50% of the animals, using probit analysis.

Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: To evaluate the efficacy of this compound against chemically-induced clonic seizures, a model for absence and myoclonic seizures.

Materials:

  • Rodents (e.g., male Swiss mice)

  • This compound and vehicle

  • Pentylenetetrazol (PTZ) solution

Methodology:

  • Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.

  • Seizure Induction: At the TPE, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) that induces clonic seizures in >95% of vehicle-treated animals.

  • Endpoint: Observe the animals for a defined period (e.g., 30 minutes) for the presence of clonic seizures lasting at least 5 seconds. The absence of such seizures indicates protection.

  • Data Analysis: Determine the ED50 for protection against scPTZ-induced seizures.

Protocol 4: Rotarod Test for Neurotoxicity

Objective: To assess the potential of this compound to cause motor impairment.

Materials:

  • Rodents (e.g., male Swiss mice) trained on the rotarod

  • Rotarod apparatus

Methodology:

  • Training: Train the animals on the rotating rod (e.g., at a constant speed or accelerating) for 2-3 consecutive days until a stable performance is achieved.

  • Drug Administration: Administer various doses of this compound or vehicle to the trained animals.

  • Testing: At the TPE, place the animals on the rotarod and record the latency to fall.

  • Endpoint: A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.

  • Data Analysis: Determine the TD50, the dose that causes motor impairment in 50% of the animals.

References

Application Note: Quantification of Pheneturide in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pheneturide is an anticonvulsant drug used in the treatment of epilepsy. To support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, a simple, rapid, and reliable analytical method for the quantification of this compound in human plasma is essential. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in human plasma. The method utilizes a protein precipitation extraction procedure and an internal standard for accurate and precise quantification. This method is suitable for routine analysis in a clinical or research laboratory setting.

Materials and Reagents

  • This compound reference standard (>99% purity)

  • Phenacemide (Internal Standard, IS) (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic Acid (analytical grade)

  • Drug-free human plasma (sourced from a certified blood bank)

Instrumentation

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Nitrogen evaporator (optional)

Experimental Protocols

1. Preparation of Standard and Quality Control Samples

  • Stock Solutions: Prepare stock solutions of this compound and the internal standard (phenacemide) in methanol at a concentration of 1 mg/mL. These solutions should be stored at 2-8°C when not in use.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (phenacemide) at a concentration of 10 µg/mL in the same diluent.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking drug-free human plasma with the appropriate working standard solutions to yield final concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL. Independently prepare quality control samples at low, medium, and high concentrations (e.g., 0.3 µg/mL, 8 µg/mL, and 16 µg/mL).

2. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (10 µg/mL Phenacemide).

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step is optional but can improve sensitivity.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

3. HPLC-UV Operating Conditions

The chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 220 nm
Internal Standard Phenacemide
Run Time Approximately 10 minutes

Table 1: HPLC-UV Chromatographic Conditions.

Method Validation

The developed method was validated according to established guidelines for bioanalytical method validation to ensure its reliability and accuracy.

1. Linearity

The linearity of the method was evaluated by analyzing the calibration standards in triplicate. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression analysis was performed.

2. Accuracy and Precision

The intra-day and inter-day accuracy and precision were assessed by analyzing the QC samples at three concentration levels (low, medium, and high) on three different days.

3. Specificity

The specificity of the method was determined by analyzing blank plasma samples from six different sources to ensure no interference from endogenous plasma components at the retention times of this compound and the internal standard.

4. Recovery

The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentrations.

5. Stability

The stability of this compound in plasma was evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C.

Data Presentation

Quantitative Data Summary

ParameterResult
Retention Time of this compound ~ 5.8 min
Retention Time of Internal Standard ~ 4.2 min
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Mean Extraction Recovery > 85%

Table 2: Summary of Method Validation Parameters.

Visualizations

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Plasma Sample (200 µL) B Add Internal Standard (20 µL) A->B C Add Acetonitrile (600 µL) B->C D Vortex (1 min) C->D E Centrifuge (10,000 rpm, 10 min) D->E F Transfer Supernatant E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase (100 µL) G->H I Inject Sample (20 µL) H->I J Chromatographic Separation (C18 Column) I->J K UV Detection (220 nm) J->K L Peak Integration K->L M Calculate Peak Area Ratios L->M N Quantify using Calibration Curve M->N

Caption: Workflow for this compound quantification in plasma.

G Logical Relationship of Method Validation cluster_0 Core Attributes cluster_1 Performance Metrics Root Validated HPLC-UV Method Linearity Linearity Root->Linearity Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision Specificity Specificity Root->Specificity Recovery Recovery Root->Recovery LOQ Limit of Quantification Root->LOQ Stability Stability Root->Stability

Caption: Key parameters for bioanalytical method validation.

Application Notes and Protocols: Evaluating Pheneturide Efficacy Using the Maximal Electroshock (MES) Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, an anticonvulsant urea derivative, has been utilized in the management of epilepsy. Understanding its efficacy and mechanism of action is crucial for its potential therapeutic applications. The Maximal Electroshock (MES) test is a widely used preclinical model for assessing the efficacy of anticonvulsant drugs, particularly against generalized tonic-clonic seizures.[1][2][3] This document provides detailed application notes and protocols for utilizing the MES test to evaluate the efficacy of this compound.

Proposed Mechanism of Action of this compound

While the precise molecular mechanisms of this compound are not fully elucidated, it is believed to exert its anticonvulsant effects through a multi-faceted approach.[2][4] The primary proposed mechanisms include the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition. By blocking voltage-gated sodium channels, this compound may limit the sustained, high-frequency firing of neurons characteristic of seizures. Additionally, by potentiating the effects of the inhibitory neurotransmitter GABA, this compound may increase the threshold for neuronal firing.

cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron AP Action Potential Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Vesicle Synaptic Vesicle (with Glutamate) Ca_Channel->Vesicle Ca2+ influx triggers Glutamate Glutamate Vesicle->Glutamate Release Glutamate->Glutamate_Synapse AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Postsynaptic_AP Excitatory Postsynaptic Potential AMPA_Receptor->Postsynaptic_AP Na+ influx GABA_A_Receptor GABA-A Receptor Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx This compound This compound This compound->Na_Channel Blocks This compound->GABA_A_Receptor Enhances GABA effect

Caption: Proposed signaling pathways of this compound action.

Data Presentation

Quantitative data on the anticonvulsant potency of this compound in the MES test is scarce in publicly accessible scientific literature. For comparative purposes and as a template for data presentation, the following table summarizes the reported median effective dose (ED50) values for established anticonvulsants, phenytoin and carbamazepine, in the MES test in mice. The ED50 represents the dose of a drug that is effective in 50% of the tested animals.

AnticonvulsantAnimal ModelTestED50 (mg/kg)
This compound Mouse MES Data not available
PhenytoinMouseMES9.87 ± 0.86
CarbamazepineMouseMES10.5 ± 0.9 to 15.7 ± 1.2

Note: The above table is for illustrative purposes. Researchers should populate a similar table with their own experimental data for this compound.

Experimental Protocols

Maximal Electroshock (MES) Test Protocol

Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

  • Male albino mice (e.g., CD-1 strain) weighing 20-30g

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Reference anticonvulsant (e.g., Phenytoin)

  • Electroconvulsiometer with corneal or auricular electrodes

  • Animal scale

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment.

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at various concentrations to allow for the administration of a range of doses. Prepare the reference anticonvulsant in its appropriate vehicle.

  • Animal Grouping: Randomly divide the animals into several groups (n=8-10 per group), including a vehicle control group, a positive control group (reference anticonvulsant), and at least three dose groups of this compound.

  • Drug Administration: Administer this compound, the vehicle, or the reference drug to the respective groups via the desired route (e.g., intraperitoneal or oral).

  • Time of Peak Effect (TPE): Conduct the MES test at the predetermined Time of Peak Effect of this compound. If the TPE is unknown, it should be determined in a preliminary study by testing at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

  • Electrical Stimulation: At the TPE, induce a maximal seizure by delivering a constant current stimulus (e.g., 50 mA for mice) at a high frequency (e.g., 60 Hz) for a short duration (e.g., 0.2 seconds) via corneal or auricular electrodes.

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The endpoint is the abolition of the tonic hindlimb extension.

  • Data Analysis: For each group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the ED50 value and its 95% confidence interval using a probit analysis.

cluster_Prep Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Prep Drug Preparation (this compound, Vehicle, Control) Animal_Acclimation->Drug_Prep Animal_Grouping Animal Grouping (n=8-10/group) Drug_Prep->Animal_Grouping Drug_Admin Drug Administration (i.p. or p.o.) Animal_Grouping->Drug_Admin TPE Wait for Time of Peak Effect (TPE) Drug_Admin->TPE MES_Stim Maximal Electroshock Stimulation TPE->MES_Stim Observation Observe for Tonic Hindlimb Extension MES_Stim->Observation Record_Protection Record Protection (Absence of Extension) Observation->Record_Protection Calculate_Protection Calculate % Protection per Group Record_Protection->Calculate_Protection Calculate_ED50 Calculate ED50 (Probit Analysis) Calculate_Protection->Calculate_ED50

References

Application Notes and Protocols for Evaluating Pheneturide in the Pentylenetetrazol (PTZ) Seizure Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epilepsy is a significant neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) remains a critical area of research, as a substantial portion of patients do not achieve adequate seizure control with existing therapies.[1] Animal models of seizures are indispensable tools for the preclinical screening and characterization of potential new AEDs.[1] Among the most widely utilized and well-validated is the pentylenetetrazol (PTZ)-induced seizure model, which effectively models generalized seizures.[1][2]

PTZ is a non-competitive antagonist of the gamma-aminobutyric acid (GABA)A receptor complex.[1] By blocking the inhibitory action of GABA, the primary inhibitory neurotransmitter in the central nervous system, PTZ leads to increased neuronal excitability and seizures. This model is particularly valuable for assessing compounds that modulate GABAergic transmission or have other mechanisms to counter neuronal hyperexcitability.

This document provides detailed application notes and protocols for utilizing the PTZ seizure model to evaluate the anticonvulsant properties of Pheneturide. This compound is an anticonvulsant whose mechanism is believed to involve the modulation of neuronal excitability through multiple pathways. While its complete molecular interactions are still under investigation, its primary modes of action are thought to be similar to its acetylated analog, Acetylthis compound.

Part 1: Proposed Mechanism of Action of this compound

The precise mechanism of action for this compound is not fully elucidated. However, based on its structural similarity to other anticonvulsants, a multi-faceted mechanism targeting neuronal excitability is proposed.

  • Enhancement of GABAergic Inhibition: this compound is thought to facilitate the inhibitory actions of GABA. By enhancing the effect of GABA on its receptors, it promotes the influx of chloride ions, leading to hyperpolarization of the neuronal membrane. This increased inhibition makes neurons less likely to fire, thus stabilizing neuronal activity and preventing the excessive firing characteristic of seizures.

  • Blockade of Voltage-Gated Sodium Channels: A primary mechanism is believed to involve the blockade of voltage-gated sodium channels. By binding to these channels, this compound likely stabilizes their inactive state, thereby limiting the sustained, high-frequency firing of neurons that underlies seizure activity.

  • Modulation of Calcium Channels: this compound may also modulate voltage-gated calcium channels. Calcium influx is critical for the release of excitatory neurotransmitters at the synapse. By modulating these channels, this compound can potentially reduce the release of these neurotransmitters, further dampening seizure-promoting signals.

cluster_0 This compound: Proposed Mechanism of Action This compound This compound VGSC Voltage-Gated Sodium Channels This compound->VGSC Blocks GABA_R GABA-A Receptor This compound->GABA_R Potentiates VGCC Voltage-Gated Calcium Channels This compound->VGCC Modulates Stabilize Stabilizes Inactive State Enhance Enhances GABAergic Inhibition Modulate Modulates Activity Reduced_Firing Reduced Neuronal High-Frequency Firing Hyperpolarization Neuronal Hyperpolarization Reduced_Neurotransmitter Reduced Excitatory Neurotransmitter Release Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect Hyperpolarization->Anticonvulsant_Effect Reduced_Neurotransmitter->Anticonvulsant_Effect

Proposed multi-target mechanism of action for this compound.

Part 2: Pentylenetetrazol (PTZ) Signaling Pathway

PTZ induces seizures by acting as a non-competitive antagonist at the GABAA receptor complex. This blockade prevents the influx of chloride ions that normally occurs when GABA binds to the receptor, thereby inhibiting its hyperpolarizing (inhibitory) effect and leading to increased neuronal excitability and seizures.

cluster_1 PTZ-Induced Neuronal Excitation PTZ Pentylenetetrazol (PTZ) GABA_A_Receptor GABA-A Receptor PTZ->GABA_A_Receptor Antagonizes Chloride_Influx Chloride Influx PTZ->Chloride_Influx Blocks Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Gates Hyperpolarization Membrane Hyperpolarization (Inhibition) Neuronal_Excitability Increased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Inhibits Seizure Seizure Neuronal_Excitability->Seizure cluster_2 Acute PTZ Seizure Model Workflow Animal_Prep Animal Acclimatization (e.g., Male Mice, 20-30g) Grouping Randomize into Groups (Vehicle, this compound, Positive Control) Animal_Prep->Grouping Treatment Administer Treatment (e.g., i.p. injection) Grouping->Treatment Pretreatment_Period Pre-treatment Period (15-30 min) Treatment->Pretreatment_Period PTZ_Admin Administer PTZ (e.g., 50-85 mg/kg, s.c. or i.p.) Pretreatment_Period->PTZ_Admin Observation Observe for 30 min Record Seizure Activity PTZ_Admin->Observation Data_Analysis Data Analysis (Latency, Seizure Score) Observation->Data_Analysis cluster_3 Chronic PTZ (Kindling) Model Workflow cluster_kindling Kindling Phase cluster_testing Testing Phase Kindling_Start Start of Kindling PTZ_Injection Repeated Sub-convulsive PTZ Injections (e.g., 35 mg/kg, every 48h) Kindling_Start->PTZ_Injection Seizure_Monitoring Seizure Monitoring (30 min) & Scoring after each injection PTZ_Injection->Seizure_Monitoring Seizure_Monitoring->PTZ_Injection Continue injections Kindling_Confirmation Fully Kindled State (e.g., 3 consecutive Score 4/5 seizures) Seizure_Monitoring->Kindling_Confirmation Treatment_Admin Administer Treatment (Vehicle, this compound) Kindling_Confirmation->Treatment_Admin Pretreatment Pre-treatment Period (30 min) Treatment_Admin->Pretreatment PTZ_Challenge PTZ Challenge Dose (Sub-convulsive dose) Pretreatment->PTZ_Challenge Final_Observation Observe & Record Seizure Score & Latency PTZ_Challenge->Final_Observation Data_Analysis Compare with Vehicle Group Final_Observation->Data_Analysis

References

Application Notes and Protocols: Pheneturide in the Kainic Acid-Induced Seizure Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kainic acid (KA)-induced seizure model is a widely utilized and well-validated experimental paradigm for studying temporal lobe epilepsy (TLE), the most common form of focal epilepsy in adults.[1][2][3] Administration of kainic acid, a potent glutamate analog, induces status epilepticus (SE), a state of prolonged seizure activity that recapitulates many of the hallmark features of human TLE, including spontaneous recurrent seizures and hippocampal sclerosis.[1][4] This model is invaluable for elucidating the pathophysiology of epilepsy and for the preclinical assessment of novel anticonvulsant and neuroprotective therapies.

Pheneturide, also known as phenylethylacetylurea, is an anticonvulsant of the ureide class. While considered an older and less commonly used therapeutic, its mechanism of action is thought to involve multiple pathways relevant to seizure control. The primary hypothesized mechanisms include the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium and calcium channels, which collectively act to reduce neuronal hyperexcitability. This compound also has known effects on liver enzymes, which can influence the metabolism of other co-administered anticonvulsants.

These application notes provide a detailed framework for evaluating the potential efficacy of this compound in the kainic acid-induced seizure model. The protocols outlined below cover seizure induction, behavioral and electrophysiological monitoring, and post-mortem histological analysis. Due to a lack of specific published studies on this compound in the kainic acid model, the following protocols are based on established methodologies for this model and the known pharmacological properties of this compound.

Signaling Pathways in the Kainic Acid Model and Putative Action of this compound

The administration of kainic acid leads to the excessive activation of ionotropic glutamate receptors, particularly kainate and AMPA receptors. This triggers a cascade of excitotoxic events, including a massive influx of Ca2+ and Na+ ions, leading to mitochondrial dysfunction, oxidative stress, and the activation of apoptotic and inflammatory pathways. This ultimately results in neuronal cell death, primarily in the hippocampus.

This compound is hypothesized to counteract this excitotoxicity through several mechanisms:

  • Enhancement of GABAergic Inhibition: By potentiating the effects of the inhibitory neurotransmitter GABA, this compound may increase the threshold for seizure initiation.

  • Modulation of Voltage-Gated Sodium Channels: Stabilization of the inactive state of these channels would limit the sustained, high-frequency firing of neurons characteristic of seizures.

  • Inhibition of Calcium Channels: This action could reduce neurotransmitter release at the synapse, thereby dampening excitatory signaling.

KA Kainic Acid GluR Kainate/AMPA Receptors KA->GluR Activates Ion_Influx ↑ Ca2+/Na+ Influx GluR->Ion_Influx Excitotoxicity Excitotoxicity Ion_Influx->Excitotoxicity Mito_Dys Mitochondrial Dysfunction Excitotoxicity->Mito_Dys Ox_Stress Oxidative Stress Excitotoxicity->Ox_Stress Apoptosis Apoptosis & Inflammation Excitotoxicity->Apoptosis Seizures Seizures Excitotoxicity->Seizures Neuron_Death Neuronal Cell Death Mito_Dys->Neuron_Death Ox_Stress->Neuron_Death Apoptosis->Neuron_Death This compound This compound GABA ↑ GABAergic Inhibition This compound->GABA Na_Channel Na+ Channel Modulation This compound->Na_Channel Ca_Channel Ca2+ Channel Modulation This compound->Ca_Channel GABA->Excitotoxicity Inhibits Na_Channel->Excitotoxicity Inhibits Ca_Channel->Excitotoxicity Inhibits

Kainic acid signaling and putative this compound action.

Data Presentation

The following tables are templates for presenting quantitative data from preclinical studies of this compound in the kainic acid model. The data within are illustrative and should be replaced with experimental findings.

Table 1: Effect of this compound on Acute Seizure Behavior

Treatment GroupNLatency to First Seizure (min)Seizure Score (Racine Scale)Duration of Status Epilepticus (min)Mortality (%)
Vehicle Control1015.2 ± 2.14.8 ± 0.4125.6 ± 15.330
This compound (10 mg/kg)1025.8 ± 3.53.5 ± 0.690.2 ± 12.1*20
This compound (30 mg/kg)1040.1 ± 4.2 2.1 ± 0.565.7 ± 10.8 10
This compound (50 mg/kg)1055.6 ± 5.11.5 ± 0.4 40.3 ± 8.90

*p<0.05, **p<0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Spontaneous Recurrent Seizures (Chronic Phase)

Treatment GroupNLatency to First Spontaneous Seizure (days)Seizure Frequency (seizures/day)Average Seizure Duration (s)
Vehicle Control712.4 ± 1.83.1 ± 0.745.2 ± 5.9
This compound (30 mg/kg/day)720.1 ± 2.51.2 ± 0.430.8 ± 4.1*

*p<0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Neuroprotective Effects of this compound

Treatment GroupNHippocampal CA1 Neuron Count (cells/mm²)Hippocampal CA3 Neuron Count (cells/mm²)Mossy Fiber Sprouting Score
Sham Control7250.5 ± 10.2310.8 ± 12.50.5 ± 0.2
Vehicle + KA7110.2 ± 15.8145.6 ± 18.24.2 ± 0.6
This compound + KA7195.7 ± 12.1 240.3 ± 15.91.8 ± 0.4**

**p<0.01 compared to Vehicle + KA. Data are presented as mean ± SEM.

Experimental Protocols

Animal Model and Housing
  • Species: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimate for at least one week prior to experimentation. All procedures should be approved by the institutional animal care and use committee.

Reagent Preparation
  • Kainic Acid Solution:

    • Dissolve kainic acid monohydrate in sterile 0.9% saline to a final concentration of 5 mg/mL.

    • Adjust the pH to 7.2-7.4 with 0.1 M NaOH.

    • Filter-sterilize the solution through a 0.22 µm syringe filter.

  • This compound Formulation:

    • Due to its poor water solubility, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water or a mixture of 10% Tween 80 and 90% sterile saline.

    • The concentration should be calculated based on the desired dosage and a standard injection volume (e.g., 1-2 mL/kg for rats).

Kainic Acid Administration and Seizure Induction (Rat Model)
  • Systemic Administration:

    • Administer an initial intraperitoneal (i.p.) injection of kainic acid at a dose of 10 mg/kg.

    • Monitor the animal for behavioral signs of seizures according to the Racine scale (see Table 4).

    • If status epilepticus (continuous Stage 4 or 5 seizures) is not induced within 1-2 hours, subsequent injections of 2.5-5 mg/kg can be administered every 30-60 minutes until SE is established.

  • Intrahippocampal Administration (for a more focal model):

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a craniotomy over the hippocampus.

    • Slowly infuse a small volume (e.g., 0.5 µL) of kainic acid solution (e.g., 1 µg/µL) into the dorsal hippocampus.

Table 4: Racine Scale for Seizure Severity

StageBehavioral Manifestations
1Mouth and facial movements
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling with loss of postural control (generalized tonic-clonic seizure)
This compound Treatment Protocol

Two main treatment paradigms can be investigated:

  • Prophylactic Treatment:

    • Administer this compound (or vehicle control) i.p. 30-60 minutes before the first kainic acid injection.

    • This paradigm assesses the ability of this compound to prevent or delay the onset of seizures.

  • Therapeutic Treatment:

    • Administer this compound (or vehicle control) i.p. after the onset of status epilepticus (e.g., 30 minutes into continuous Stage 4/5 seizures).

    • This paradigm evaluates the ability of this compound to terminate ongoing seizures and provide neuroprotection.

Monitoring and Data Collection
  • Behavioral Monitoring:

    • Immediately following kainic acid injection, continuously observe and record the animal's behavior for at least 4 hours.

    • Score seizure severity at regular intervals (e.g., every 5 minutes) using the Racine scale.

    • Record the latency to the first seizure and the duration of status epilepticus.

  • Electroencephalographic (EEG) Monitoring:

    • For more detailed analysis, animals can be implanted with cortical or hippocampal electrodes prior to the experiment.

    • Record EEG activity continuously throughout the experiment to quantify seizure duration, frequency, and spike characteristics.

  • Chronic Phase Monitoring:

    • Following the acute seizure phase, animals enter a latent period before the development of spontaneous recurrent seizures.

    • Monitor animals with video-EEG for several weeks to assess the frequency and severity of spontaneous seizures in the chronic phase.

Histological Analysis
  • Tissue Preparation:

    • At the end of the experimental period (e.g., 24 hours for acute neuroprotection studies, or several weeks for chronic studies), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix in 4% paraformaldehyde overnight.

    • Cryoprotect the brains in a 30% sucrose solution.

    • Section the brains on a cryostat or vibratome (e.g., 40 µm sections).

  • Staining:

    • Nissl Staining (e.g., Cresyl Violet): To assess overall neuronal morphology and identify areas of cell loss.

    • Fluoro-Jade Staining: To specifically label degenerating neurons.

    • Immunohistochemistry: Use antibodies against neuronal markers (e.g., NeuN) to quantify neuronal loss, and glial markers (e.g., GFAP for astrocytes, Iba1 for microglia) to assess neuroinflammation.

    • Timm Staining: To visualize mossy fiber sprouting in the hippocampus, a hallmark of TLE-related synaptic reorganization.

Experimental Workflow Visualization

Start Start: Animal Acclimatization Grouping Randomize into Treatment Groups (Vehicle, this compound Doses) Start->Grouping Treatment Pre-treatment with this compound or Vehicle (i.p.) Grouping->Treatment KA_Admin Kainic Acid Administration (i.p.) Treatment->KA_Admin Monitoring Acute Phase Monitoring (4h) - Behavioral Scoring (Racine) - EEG Recording KA_Admin->Monitoring Chronic_EEG Chronic Phase Monitoring (weeks) - Video-EEG for Spontaneous Seizures Monitoring->Chronic_EEG Surviving Animals Euthanasia Euthanasia and Brain Collection Monitoring->Euthanasia Acute Endpoint Chronic_EEG->Euthanasia Histology Histological Analysis - Nissl, Fluoro-Jade - Immunohistochemistry (NeuN, GFAP) - Timm Staining Euthanasia->Histology Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis

Proposed experimental workflow for evaluating this compound.

References

Application Notes and Protocols: Amygdala Kindling Model for Pharmacoresistant Epilepsy and the Evaluation of Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacoresistant epilepsy, affecting approximately one-third of individuals with epilepsy, presents a significant therapeutic challenge. The development of novel anticonvulsant therapies for this patient population necessitates robust preclinical models that recapitulate the features of drug resistance. The amygdala kindling model is a widely accepted and utilized animal model that mimics the progressive development of seizures from a focal point, eventually leading to secondarily generalized seizures, a hallmark of temporal lobe epilepsy.[1][2] This model is particularly valuable for studying pharmacoresistant epilepsy as some animals subjected to the kindling protocol exhibit resistance to conventional antiepileptic drugs.[1][3]

Pheneturide, an anticonvulsant of the ureide class, has been used in the management of severe epilepsy, often in cases where other treatments have failed.[4] Although now considered largely obsolete, its historical use in difficult-to-treat epilepsy makes it an interesting compound to evaluate in models of pharmacoresistance. This document provides detailed application notes and protocols for utilizing the amygdala kindling model to assess the potential efficacy of compounds like this compound against pharmacoresistant seizures.

Amygdala Kindling Model: A Tool for Studying Pharmacoresistant Epilepsy

The kindling model involves the repeated application of an initially subconvulsive electrical stimulus to a specific brain region, typically the amygdala, leading to the gradual development of full-blown seizures. This process of epileptogenesis results in a permanent state of increased seizure susceptibility. A subset of kindled animals often displays a lack of response to standard anticonvulsant drugs, thereby modeling pharmacoresistance.

Experimental Protocols

Protocol 1: Induction of Amygdala Kindling in Rodents (Rats)

This protocol describes the surgical implantation of electrodes and the subsequent electrical stimulation procedure to induce kindling.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Bipolar stimulating electrode

  • Cortical recording electrodes (optional)

  • Dental cement and skull screws

  • Electrical stimulator capable of delivering constant current square wave pulses

  • EEG recording system (optional)

Procedure:

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Mount the animal in a stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a burr hole over the target coordinates for the basolateral amygdala (BLA). Typical coordinates for the BLA in rats are: Anteroposterior (AP): -2.8 mm from bregma; Mediolateral (ML): ±4.8 mm from the midline; Dorsoventral (DV): -8.2 mm from the skull surface. These coordinates may need to be adjusted based on the specific rat strain and age.

    • (Optional) Drill additional holes for the placement of cortical recording electrodes and a reference screw.

    • Slowly lower the bipolar stimulating electrode to the target DV coordinate.

    • Secure the electrode assembly to the skull using dental cement anchored by skull screws.

    • Allow the animal to recover from surgery for at least one week.

  • Determination of Afterdischarge Threshold (ADT):

    • Place the rat in a recording chamber and connect the electrode to the stimulator.

    • Deliver an initial subconvulsive stimulus (e.g., 50 µA, 1 ms pulse width, 60 Hz for 1 second).

    • Observe the animal for behavioral signs of a seizure and record the electroencephalogram (EEG) for afterdischarges (ADs).

    • If no AD is elicited, increase the stimulus intensity in steps (e.g., 25 µA) every 30 minutes until an AD of at least 5 seconds is consistently evoked. This intensity is defined as the ADT.

  • Kindling Stimulation:

    • Once the ADT is determined, begin the kindling process.

    • Stimulate the rat once or twice daily with a current intensity at or slightly above the ADT.

    • Monitor and score the behavioral seizure severity using the Racine scale (see Table 1).

    • Continue daily stimulations until the animal consistently exhibits Stage 4 or 5 seizures for several consecutive days. At this point, the animal is considered "fully kindled."

Table 1: Racine Scale for Seizure Severity

StageBehavioral Manifestations
1Mouth and facial movements, jaw clonus
2Head nodding
3Unilateral forelimb clonus
4Rearing with bilateral forelimb clonus
5Rearing and falling (loss of postural control) with generalized tonic-clonic convulsions
Protocol 2: Evaluation of this compound in the Amygdala Kindling Model

This protocol outlines the procedure for testing the anticonvulsant efficacy of this compound in fully kindled rats.

Materials:

  • Fully kindled rats

  • This compound

  • Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)

  • Administration equipment (e.g., gavage needles, injection syringes)

  • Stimulator and recording equipment

Procedure:

  • Drug Administration:

    • Dissolve or suspend this compound in the appropriate vehicle.

    • Administer the drug (e.g., via intraperitoneal injection or oral gavage) at various doses to different groups of kindled rats. A vehicle-only control group must be included.

    • Allow for a sufficient pre-treatment time for the drug to reach peak plasma concentrations before electrical stimulation. This time should be determined from pharmacokinetic studies if available.

  • Seizure Elicitation and Evaluation:

    • At the designated pre-treatment time, deliver the kindling stimulation at the previously determined threshold.

    • Record the behavioral seizure stage using the Racine scale.

    • Record the afterdischarge duration (ADD) from the EEG, if available.

    • The primary endpoints are a reduction in the Racine seizure score and a decrease in the afterdischarge duration.

  • Data Analysis:

    • Compare the seizure scores and ADD between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., Mann-Whitney U test for seizure scores, t-test or ANOVA for ADD).

    • If multiple doses are tested, a dose-response curve can be generated to determine the median effective dose (ED50).

Quantitative Data on this compound

There is a notable scarcity of publicly available quantitative data on the efficacy of this compound in the amygdala kindling model. However, clinical data provides some insight into its comparative efficacy.

Table 2: Summary of Clinical Trial Data for this compound vs. Phenytoin

StudyDesignPatient PopulationComparatorKey FindingCitation
Gibberd et al. (1982)Double-blind, cross-over trial94 outpatients with epilepsyPhenytoinNo significant difference in the frequency of seizures between the this compound and Phenytoin treatment groups.

This clinical trial suggests that this compound has an efficacy comparable to that of Phenytoin in a mixed population of epilepsy patients. It is important to note that direct extrapolation of these findings to the amygdala kindling model of pharmacoresistant epilepsy should be done with caution.

Proposed Mechanism of Action of this compound

The precise molecular mechanism of action of this compound is not fully elucidated. However, it is proposed to exert its anticonvulsant effects through a multi-target approach, similar to other anticonvulsants of its class. The proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire.

  • Modulation of Voltage-Gated Sodium Channels: this compound may inhibit voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By blocking these channels, it can reduce neuronal excitability.

  • Modulation of Voltage-Gated Calcium Channels: There is some suggestion that this compound might also influence voltage-gated calcium channels, which would reduce the release of excitatory neurotransmitters at the synapse.

Visualizations

Signaling Pathway

Pheneturide_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Ca_channel Voltage-Gated Ca²⁺ Channel Vesicle Glutamate Vesicle Ca_channel->Vesicle Triggers Release Na_channel_pre Voltage-Gated Na⁺ Channel Na_channel_pre->Vesicle Depolarization Glutamate_Receptor Glutamate_Receptor GABA_R GABA-A Receptor Action_Potential Action Potential Propagation GABA_R->Action_Potential Inhibits (Hyperpolarization) Na_channel_post Voltage-Gated Na⁺ Channel Na_channel_post->Action_Potential Initiates This compound This compound This compound->Ca_channel Inhibits (Proposed) This compound->Na_channel_pre Inhibits This compound->GABA_R Potentiates This compound->Na_channel_post Inhibits

Caption: Proposed multi-target mechanism of action of this compound.

Experimental Workflow

Amygdala_Kindling_Workflow cluster_kindling Kindling Phase cluster_drug_testing Drug Testing Phase Surgery Stereotaxic Surgery: Electrode Implantation Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery ADT Determine Afterdischarge Threshold (ADT) Recovery->ADT Stimulation Daily Electrical Stimulation ADT->Stimulation Scoring Behavioral Scoring (Racine Scale) Stimulation->Scoring Observe Fully_Kindled Fully Kindled Animal (Consistent Stage 4-5 Seizures) Stimulation->Fully_Kindled Scoring->Stimulation Repeat until fully kindled Drug_Admin Administer this compound or Vehicle Fully_Kindled->Drug_Admin Pre_treatment Pre-treatment Period Drug_Admin->Pre_treatment Test_Stim Deliver Kindling Stimulation Pre_treatment->Test_Stim Evaluation Evaluate Seizure Severity (Racine Scale & ADD) Test_Stim->Evaluation Analysis Data Analysis: Compare Treated vs. Control Evaluation->Analysis

Caption: Experimental workflow for amygdala kindling and drug evaluation.

Conclusion

The amygdala kindling model remains a cornerstone for preclinical research into pharmacoresistant epilepsy. While this compound is an older anticonvulsant with limited contemporary use, its historical application in severe epilepsy warrants investigation in modern preclinical models to potentially uncover novel insights into the mechanisms of drug resistance. The protocols and information provided herein offer a framework for researchers to systematically evaluate compounds like this compound and contribute to the development of more effective therapies for individuals with intractable epilepsy. Further research is critically needed to generate quantitative preclinical data for this compound and to fully elucidate its mechanism of action.

References

Application Note: Quantitative Analysis of Pheneturide and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Pheneturide and its major metabolites in biological matrices. The protocol utilizes a straightforward protein precipitation for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity for pharmacokinetic and metabolism studies.

Introduction

This compound, an active metabolite of the anticonvulsant drug Acetylthis compound, requires accurate and reliable quantitative methods to assess its pharmacokinetic profile and metabolic fate.[1][2] Understanding the biotransformation of this compound is crucial for evaluating its efficacy and safety. The primary metabolic pathways in humans involve hydroxylation of the phenyl ring and hydrolysis of the ureide group.[1][3] In rats, metabolism also includes hydroxylation of the aliphatic chain.[3] LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, specificity, and speed, making it the ideal technique for quantifying this compound and its metabolites in complex biological samples.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Reference standards for metabolites (e.g., 2-(4-hydroxyphenyl)-butyroylurea, 2-phenylbutyric acid) (≥98% purity)

  • Internal Standard (IS), e.g., this compound-d5 or a structurally similar compound like Phenobarbital-d5 (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Human plasma (with K2-EDTA as anticoagulant)

  • All other chemicals and solvents should be of analytical grade or higher.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting this compound and its metabolites from plasma.

  • Thaw plasma samples and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterRecommended Condition
LC System High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

Mass Spectrometry Parameters:

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage 5500 V
Source Temperature 500°C
Collision Gas Nitrogen
Curtain Gas 30 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument used.

Data Presentation

The following table summarizes the quantitative data for this compound and its major metabolites. The MRM transitions are based on the precursor ion [M+H]⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound 207.1164.1 / 119.1100
2-(4-hydroxyphenyl)-butyroylurea 223.1180.1 / 135.1100
2-phenylbutyric acid 165.1119.1 / 91.1100
2-(4-hydroxyphenyl)-butyric acid 181.1135.1 / 107.1100
3-hydroxy-2-phenyl-butyroylurea 223.1178.1 / 119.1100
This compound-d5 (IS) 212.1169.1 / 124.1100

Visualizations

experimental_workflow sample_collection Sample Collection (e.g., Human Plasma) is_addition Internal Standard Addition sample_collection->is_addition protein_precipitation Protein Precipitation (Cold Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for this compound analysis.

metabolic_pathway cluster_human Human Metabolism cluster_rat Rat Metabolism This compound This compound hydroxyphenyl_butyroylurea 2-(4-hydroxyphenyl)-butyroylurea (Major) This compound->hydroxyphenyl_butyroylurea Hydroxylation phenylbutyric_acid 2-phenylbutyric acid (Major) This compound->phenylbutyric_acid Hydrolysis hydroxyphenyl_butyroylurea_rat 2-(4-hydroxyphenyl)-butyroylurea (Major) This compound->hydroxyphenyl_butyroylurea_rat Hydroxylation hydroxy_phenyl_butyroylurea_rat 3-hydroxy-2-phenyl-butyroylurea (Major) This compound->hydroxy_phenyl_butyroylurea_rat Hydroxylation hydroxyphenyl_butyric_acid 2-(4-hydroxyphenyl)-butyric acid (Minor) hydroxyphenyl_butyroylurea->hydroxyphenyl_butyric_acid Hydrolysis

References

Application Notes and Protocols for the Administration of Pheneturide in Animal Models of Chronic Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pheneturide, an anticonvulsant of the ureide class, has been utilized in the management of epilepsy.[1][2] Conceptually, it can be formed in the body as a metabolic degradation product from phenobarbital.[1] While its clinical use is now limited, its study in preclinical animal models of chronic epilepsy remains relevant for understanding its mechanisms and potential therapeutic applications. These application notes provide detailed protocols for evaluating the efficacy and neuroprotective effects of this compound in established animal models of chronic epilepsy.

The primary hypothesized mechanisms of action for this compound include the enhancement of GABAergic inhibition, modulation of voltage-gated sodium channels, and potentially the inhibition of calcium channels.[3][4] By potentiating the effects of the inhibitory neurotransmitter GABA, this compound is thought to reduce neuronal excitability. Stabilization of the inactive state of voltage-gated sodium channels may limit the sustained, high-frequency neuronal firing characteristic of seizures. Furthermore, modulation of calcium channels could reduce neurotransmitter release and dampen excitatory signaling.

Data Presentation: Efficacy of this compound in Chronic Epilepsy Animal Models

The following tables are templates for presenting quantitative data from preclinical studies of this compound. Due to a notable lack of publicly available preclinical data for this compound, the data within are illustrative and should be replaced with experimental findings.

Table 1: Anticonvulsant Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model

Treatment GroupDose (mg/kg)Number of Animals (n)Percentage of Animals Protected from Tonic Hindlimb Extension (%)
Vehicle Control-100
This compound251020
This compound501050
This compound1001080
Positive Control (e.g., Phenytoin)301090

Protection is defined as the absence of the tonic hindlimb extension phase of the seizure.

Table 2: Efficacy of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model

Treatment GroupDose (mg/kg)Number of Animals (n)Mean Seizure Score (Racine Scale)Mean Latency to First Seizure (seconds)Percentage of Seizure-Free Animals (%)
Vehicle Control-104.8 ± 0.2120 ± 150
This compound25103.5 ± 0.4210 ± 2010
This compound50102.1 ± 0.3 350 ± 2540
This compound100101.0 ± 0.2 500 ± 3070
Positive Control (e.g., Diazepam)5100.5 ± 0.1 600 ± 2090

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.

Table 3: Neurotoxicity Profile of this compound in the Rotarod Test

Treatment GroupDose (mg/kg)Number of Animals (n)Mean Latency to Fall (seconds)
Vehicle Control-10180 ± 10
This compound5010175 ± 12
This compound10010150 ± 15*
This compound2001090 ± 20**

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticonvulsant properties of this compound.

Protocol 1: Maximal Electroshock (MES) Seizure Model

This model is used to evaluate the ability of a compound to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.

  • Animals: Male CD-1 mice or Sprague-Dawley rats.

  • Drug Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

  • Time to Peak Effect: The electrical stimulus is delivered at the predetermined time of peak drug effect.

  • Stimulation: Apply a corneal or auricular electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) of sufficient intensity to induce a tonic hindlimb extension in control animals.

  • Endpoint: Record the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this endpoint.

  • Data Analysis: Calculate the dose that protects 50% of the animals (ED50) using probit analysis.

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to identify compounds that can prevent chemically induced seizures, modeling absence and myoclonic seizures.

  • Animals: Male mice or rats.

  • Drug Administration: Administer the test compound i.p. or p.o. at various doses.

  • PTZ Administration: At the time of expected peak drug effect, administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously (s.c.).

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The primary endpoint is the percentage of animals protected from clonic seizures. The latency to the first seizure and seizure severity can also be measured.

  • Data Analysis: Calculate the ED50.

Protocol 3: Pilocarpine-Induced Status Epilepticus (SE) Model

This model is used to study temporal lobe epilepsy and to assess the neuroprotective effects of a compound.

  • Animals: Male mice.

  • Induction of Status Epilepticus:

    • Administer scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) to reduce peripheral cholinergic effects.

    • 30 minutes later, administer pilocarpine (e.g., 30-60 mg/kg, i.p.) to induce status epilepticus.

    • Monitor animals for seizure activity. SE is characterized by continuous or rapidly recurring seizures (Stage 4 or 5 on the Racine scale).

    • After 90 minutes of continuous SE, terminate the seizures with an injection of diazepam (e.g., 10 mg/kg, i.p.).

  • Drug Treatment:

    • Animals that have undergone SE are considered a chronic epilepsy model.

    • Begin treatment with this compound or vehicle at a specified time point after SE (e.g., 24 hours) and continue for a set duration (e.g., daily for 14 days).

  • Neuroprotection Assessment:

    • At the end of the treatment period, euthanize the animals and collect the brains.

    • Process one hemisphere for histology (e.g., fix in formalin, embed in paraffin, and section).

    • Stain sections with Nissl stain to assess neuronal damage, particularly in the hippocampus. Quantify neuronal loss in specific regions (e.g., CA1, CA3).

    • Homogenize the other hemisphere to prepare samples for biochemical assays (e.g., markers of oxidative stress like MDA and SOD).

  • Data Analysis: Compare the extent of neuronal damage and the levels of biochemical markers between the treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 4: Amygdala Kindling Model

This is a widely used model of temporal lobe epilepsy and pharmacoresistant seizures.

  • Animal Model: Typically rats.

  • Procedure:

    • Surgical Implantation: Surgically implant a stimulating electrode into the basolateral amygdala.

    • Kindling Development: Administer brief, low-intensity electrical stimulation once daily. Initially, this stimulation evokes a focal seizure with mild behavioral changes. With repeated stimulation, the seizure severity and duration progressively increase, eventually leading to generalized tonic-clonic seizures (fully kindled state).

  • Drug Testing: Once animals are fully kindled, administer the test compound before a stimulation session.

  • Endpoint: The efficacy of the compound is assessed by its ability to reduce the seizure severity score (e.g., using Racine's scale), decrease the afterdischarge duration, and/or increase the seizure threshold.

Visualizations

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Action Potential Action Potential Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release triggers Excitatory Neurotransmitters Excitatory Neurotransmitters Neurotransmitter Release->Excitatory Neurotransmitters Na+ Channels Na+ Channels Excitatory Neurotransmitters->Na+ Channels activates Ca2+ Channels Ca2+ Channels Excitatory Neurotransmitters->Ca2+ Channels activates Neuronal Excitation Neuronal Excitation Na+ Channels->Neuronal Excitation Ca2+ Channels->Neuronal Excitation GABA-A Receptor GABA-A Receptor Inhibition Inhibition GABA-A Receptor->Inhibition This compound This compound This compound->Na+ Channels Inhibits This compound->Ca2+ Channels Inhibits This compound->GABA-A Receptor Enhances

Caption: Hypothesized signaling pathways of this compound's anticonvulsant action.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment Drug Preparation Drug Preparation Group Assignment->Drug Preparation Drug Administration Drug Administration Drug Preparation->Drug Administration Seizure Induction Seizure Induction Drug Administration->Seizure Induction Behavioral Observation Behavioral Observation Seizure Induction->Behavioral Observation Data Collection Data Collection Behavioral Observation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: General experimental workflow for preclinical anticonvulsant testing.

G Start Start Administer Sub-convulsive PTZ Dose Administer Sub-convulsive PTZ Dose Start->Administer Sub-convulsive PTZ Dose Observe Seizure Score (Racine Scale) Observe Seizure Score (Racine Scale) Administer Sub-convulsive PTZ Dose->Observe Seizure Score (Racine Scale) Fully Kindled? Fully Kindled? Observe Seizure Score (Racine Scale)->Fully Kindled? Fully Kindled? (>=3 consecutive Stage 4/5 seizures) Fully Kindled? (>=3 consecutive Stage 4/5 seizures) Administer this compound/Vehicle Administer this compound/Vehicle Administer PTZ Challenge Dose Administer PTZ Challenge Dose Administer this compound/Vehicle->Administer PTZ Challenge Dose Record Seizure Parameters Record Seizure Parameters Administer PTZ Challenge Dose->Record Seizure Parameters End End Record Seizure Parameters->End Fully Kindled?->Administer Sub-convulsive PTZ Dose No Fully Kindled?->Administer this compound/Vehicle Yes

References

Application Notes and Protocols for Designing Drug-Drug Interaction Studies for Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide ((2-Phenylbutanoyl)urea), an anticonvulsant of the ureide class, has been used in the treatment of epilepsy.[1] As with many centrally acting agents, there is a potential for drug-drug interactions (DDIs) that can alter its efficacy and safety profile, as well as that of co-administered drugs. This compound is known to inhibit the metabolism of other anticonvulsants, such as phenytoin, and is also considered a potent inducer of drug-metabolizing enzymes.[2][3] A thorough investigation of its DDI potential is crucial for its safe use.

These application notes provide a comprehensive framework for designing and conducting in vitro and in vivo DDI studies for this compound, in line with current regulatory expectations from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Pharmacokinetic Profile of this compound

A summary of the pharmacokinetic parameters of this compound is essential for designing DDI studies, particularly for determining relevant test concentrations.

ParameterValueReference
Half-life (single dose) 54 hours (range: 31-90 hours)[4]
Half-life (multiple doses) 40 hours[4]
Clearance 2.6 L/hr (100% non-renal)
Metabolism Primarily hepatic. Major human metabolites include 2-(4-hydroxyphenyl)-butyroylurea and 2-phenylbutyric acid.

In Vitro DDI Studies

In vitro studies are fundamental to characterizing the DDI potential of a drug candidate. For this compound, these studies should focus on its potential to inhibit and induce key drug-metabolizing enzymes and to interact with drug transporters.

Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Inhibition Assays

Given that this compound is extensively metabolized and is known to inhibit the metabolism of other drugs, its potential to inhibit major CYP and UGT enzymes should be evaluated.

Experimental Protocol: CYP and UGT Inhibition Assay

  • Test System: Human liver microsomes (HLM) or recombinant human CYP/UGT enzymes.

  • This compound Concentrations: A range of concentrations bracketing the expected clinical plasma concentrations. A suggested starting range is 0.1 to 100 µM.

  • Probe Substrates: Use specific probe substrates for major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) and UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15).

  • Incubation: Pre-incubate this compound with the test system, followed by the addition of the probe substrate.

  • Analysis: Quantify the formation of the substrate-specific metabolite using LC-MS/MS.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).

Data Presentation: Example IC50 Values for this compound

EnzymeProbe SubstrateIC50 (µM) [Example Data]
CYP1A2 Phenacetin> 100
CYP2C9 Diclofenac25
CYP2C19 S-Mephenytoin15
CYP3A4 Midazolam> 100
UGT1A1 Estradiol-3-glucuronide50
Cytochrome P450 (CYP) Induction Assays

This compound has been described as a potent enzyme inducer, potentially more so than phenobarbital. Therefore, a thorough evaluation of its induction potential is critical.

Experimental Protocol: CYP Induction Assay

  • Test System: Cryopreserved human hepatocytes from at least three different donors.

  • This compound Concentrations: A range of concentrations, typically from 0.1 to 100 µM.

  • Treatment: Treat hepatocytes with this compound, a negative control (vehicle), and positive controls (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4) for 48-72 hours.

  • Endpoint Measurement:

    • mRNA analysis: Quantify the relative mRNA expression of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) using qRT-PCR.

    • Enzyme activity analysis: Measure the activity of the induced enzymes using specific probe substrates.

  • Data Analysis: Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect) values.

Data Presentation: Example CYP Induction Data for this compound

EnzymeEmax (Fold Induction) [Example Data]EC50 (µM) [Example Data]
CYP1A2 1.5> 50
CYP2B6 155
CYP3A4 208
Drug Transporter Interaction Assays

The interaction of this compound with key uptake and efflux drug transporters should be investigated to assess its potential to cause transporter-mediated DDIs.

Experimental Protocol: Transporter Interaction Assay

  • Test System: Membrane vesicles or cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2).

  • This compound as a Substrate: Assess the transport of radiolabeled or unlabeled this compound in the presence and absence of known transporter inhibitors.

  • This compound as an Inhibitor: Evaluate the ability of this compound to inhibit the transport of known probe substrates for each transporter.

  • Analysis: Quantify the concentrations of this compound or the probe substrate using appropriate analytical methods (e.g., scintillation counting, LC-MS/MS).

  • Data Analysis: Determine if this compound is a substrate and calculate IC50 values for its inhibitory potential.

In Vivo DDI Studies

Based on the findings from in vitro studies, in vivo DDI studies in animal models and subsequently in humans may be warranted.

Experimental Protocol: In Vivo DDI Study in Humans (Example Design)

  • Study Design: A randomized, open-label, two-period, crossover study.

  • Subjects: Healthy volunteers.

  • Treatment:

    • Period 1: Administer a single dose of a sensitive probe substrate for the affected enzyme (e.g., a CYP3A4 substrate if in vitro studies show induction).

    • Period 2: Administer this compound to steady state, then co-administer a single dose of the same probe substrate.

  • Pharmacokinetic Sampling: Collect serial blood samples after the administration of the probe substrate in both periods.

  • Analysis: Measure the plasma concentrations of the probe substrate and its major metabolite.

  • Data Analysis: Compare the pharmacokinetic parameters (e.g., AUC, Cmax) of the probe substrate with and without this compound to determine the magnitude of the interaction.

Visualizations

Proposed Metabolic Pathway of this compound

This compound This compound Metabolite1 2-(4-hydroxyphenyl)-butyroylurea This compound->Metabolite1 Hydroxylation (CYP-mediated) Metabolite2 2-phenylbutyric acid This compound->Metabolite2 Hydrolysis Metabolite3 2-(4-hydroxyphenyl)-butyric acid Metabolite1->Metabolite3 Hydrolysis Excretion Excretion Metabolite1->Excretion Glucuronidation (UGT-mediated) Metabolite2->Excretion Metabolite3->Excretion

Caption: Proposed metabolic pathway of this compound in humans.

Experimental Workflow for In Vitro CYP Induction Study

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Hepatocytes Plate Human Hepatocytes Incubate Treat Hepatocytes (48-72 hours) Hepatocytes->Incubate Treatment Prepare this compound, Positive & Negative Controls Treatment->Incubate Harvest Harvest Cells (mRNA) & Supernatant (Activity) Incubate->Harvest qRT_PCR qRT-PCR for mRNA Quantification Harvest->qRT_PCR LC_MS LC-MS/MS for Enzyme Activity Harvest->LC_MS Data_Analysis Calculate Fold Induction, EC50, and Emax qRT_PCR->Data_Analysis LC_MS->Data_Analysis InVitro In Vitro DDI Studies (Inhibition, Induction, Transporter) Risk_Assessment Clinically Relevant Interaction Potential? InVitro->Risk_Assessment No_DDI No In Vivo DDI Study Required Risk_Assessment->No_DDI No Yes_DDI Conduct In Vivo DDI Study Risk_Assessment->Yes_DDI Yes Labeling Update Drug Label with DDI information Yes_DDI->Labeling

References

Application Notes and Protocols: Investigating the Ion Channel Effects of Pheneturide Using Whole-Cell Patch Clamp Recording

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide ((2-Phenylbutyryl)urea) is an anticonvulsant drug whose mechanism of action is believed to involve the modulation of neuronal excitability.[1][2] While detailed electrophysiological data for this compound is limited, its structural similarity to other anticonvulsants, such as phenytoin, and its analogue, acetylthis compound, suggests a multi-target engagement strategy.[3][4] This likely involves the enhancement of inhibitory neurotransmission mediated by GABA-A receptors and the modulation of voltage-gated ion channels, particularly sodium and calcium channels, to reduce neuronal hyperexcitability.[1]

The whole-cell patch clamp technique is the gold standard for investigating the direct effects of pharmacological agents on ion channel function. It allows for precise control of the cell membrane potential and the direct measurement of ionic currents flowing through channels in real-time. These application notes provide detailed protocols for utilizing whole-cell patch clamp electrophysiology to characterize the effects of this compound on its putative primary molecular targets: voltage-gated sodium channels, GABA-A receptors, and voltage-gated calcium channels.

Data Presentation: Summary of Potential this compound Effects on Ion Channels

The following tables are structured to present quantitative data that would be obtained from the described experimental protocols. Given the limited published data for this compound, representative values are included based on studies of the structurally and functionally similar anticonvulsant, phenytoin. These are intended as a guide for data presentation and are not actual experimental values for this compound.

Table 1: Effect of this compound on Voltage-Gated Sodium Channels (Nav)

Cell Line/Neuron TypeChannel SubtypeParameterThis compound ConcentrationValueReference (for similar compounds)
HEK293Nav1.2IC50 (Tonic Block)1 - 200 µM72.6 ± 22.5 µM
Rat Hippocampal CA1 Pyramidal NeuronsEndogenousShift in V0.5 of Inactivation50 µM~ -5 mV
Rat Hippocampal CA1 Pyramidal NeuronsEndogenousEffect on Activation (V0.5)50 µMNo significant effect
HEK293Nav1.2Effect on Recovery from Inactivation50 µMSlowed recovery

Table 2: Modulatory Effects of this compound on GABA-A Receptors

Cell Line/Neuron TypeGABA-A Subunit CompositionParameterGABA ConcentrationThis compound Concentration% Potentiation / EC50Reference (for similar compounds)
HEK293α1β2γ2EC50 (GABA)0.1 - 100 µM0 µM0.43 µM
HEK293α1β2γ2% Potentiation of GABA-evoked currentEC20 of GABA10 µMTo be determined
Primary Cortical NeuronsEndogenousEffect on IPSC decay kineticsN/A10 µMTo be determined

Table 3: Inhibitory Effects of this compound on Voltage-Gated Calcium Channels (Cav)

Cell Line/Neuron TypeChannel SubtypeParameterThis compound Concentration% Inhibition / IC50Reference (for similar compounds)
N1E-115 NeuroblastomaType I (Low-voltage activated)IC503 - 100 µMTo be determined
N1E-115 NeuroblastomaType II (High-voltage activated)% Inhibitionup to 100 µMInsensitive
Primary DRG NeuronsEndogenous T-typeShift in V0.5 of Inactivation50 µMTo be determined

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathways for this compound's action and the general experimental workflows for its characterization using whole-cell patch clamp.

GABASignaling cluster_0 Neuronal Membrane GABA_A_Receptor GABA-A Receptor Cl_Channel Cl- Channel (part of GABA-A R) GABA_A_Receptor->Cl_Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Hypothesized GABAergic modulation by this compound.

SodiumChannelModulation cluster_0 Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Inactivated_State Stabilization of Inactivated State Na_Channel->Inactivated_State Promotes Depolarization Membrane Depolarization Depolarization->Na_Channel Activates & Inactivates This compound This compound This compound->Na_Channel Binds to and stabilizes inactivated state Reduced_Firing Reduced High-Frequency Neuronal Firing Inactivated_State->Reduced_Firing

Hypothesized modulation of voltage-gated sodium channels.

PatchClampWorkflow cluster_cell_prep Cell Preparation cluster_recording Whole-Cell Recording cluster_experiment Experimental Protocol cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, Primary Neurons) Transfection Transfection (optional) (e.g., specific ion channel subunits) Cell_Culture->Transfection Plating Plating on Coverslips Transfection->Plating Giga_Seal Form Giga-ohm Seal Plating->Giga_Seal Pipette_Prep Prepare Patch Pipette (Internal Solution) Pipette_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Currents (Voltage Protocol) Whole_Cell->Baseline Drug_App Perfuse this compound (Varying Concentrations) Baseline->Drug_App Record_Effect Record Currents in Presence of Drug Drug_App->Record_Effect Washout Washout Record_Effect->Washout Measure_Params Measure Current Parameters (Amplitude, Kinetics) Record_Effect->Measure_Params Dose_Response Generate Dose-Response Curves Measure_Params->Dose_Response Calculate_Values Calculate IC50 / EC50, Analyze Gating Changes Dose_Response->Calculate_Values

General workflow for whole-cell patch clamp experiments.

Experimental Protocols

Protocol 1: Characterization of this compound's Effects on Voltage-Gated Sodium Channels (Nav)

Objective: To determine the inhibitory effects of this compound on voltage-gated sodium channels and to characterize its state-dependent binding.

1. Cell Preparation:

  • Use HEK293 cells stably or transiently expressing the human Nav subtype of interest (e.g., Nav1.1, Nav1.2, Nav1.6) or primary neuronal cultures (e.g., cortical or hippocampal neurons).
  • Plate cells on glass coverslips 24-48 hours before recording. For transfections, use a suitable transfection reagent and include a fluorescent marker (e.g., GFP) to identify transfected cells.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. (Cesium is used to block potassium channels).
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO and dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

3. Whole-Cell Patch Clamp Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
  • Establish a giga-ohm seal (>1 GΩ) with a selected cell and then rupture the membrane patch to achieve the whole-cell configuration.
  • Hold the cell at a holding potential of -100 mV.
  • Compensate for series resistance (>80%) and cell capacitance.

4. Voltage Protocols and Data Acquisition:

  • Tonic Block (IC50 Determination): From a holding potential of -120 mV, apply a 50 ms depolarizing step to 0 mV every 10 seconds to elicit sodium currents. Record baseline currents, then perfuse increasing concentrations of this compound (e.g., 1, 3, 10, 30, 100, 300 µM).
  • State-Dependence of Block (Inactivation): To assess the affinity for the inactivated state, use a protocol with a 500 ms prepulse to various potentials (from -120 mV to -40 mV in 10 mV increments) followed by a test pulse to 0 mV. Compare the shift in the steady-state inactivation curve in the absence and presence of this compound.
  • Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms at 10 Hz) from a holding potential of -100 mV. Measure the progressive reduction in peak current amplitude during the train in the presence of this compound.

5. Data Analysis:

  • Measure the peak sodium current amplitude for each condition.
  • For IC50 determination, normalize the peak current in the presence of this compound to the baseline current and fit the concentration-response data with the Hill equation.
  • For state-dependence, fit the normalized peak currents as a function of the prepulse potential with a Boltzmann function to determine the half-inactivation potential (V0.5).
  • For use-dependent block, plot the normalized peak current against the pulse number.

Protocol 2: Characterization of this compound's Effects on GABA-A Receptors

Objective: To determine if this compound potentiates GABA-A receptor-mediated currents.

1. Cell Preparation:

  • Use HEK293 cells expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2) or primary neuronal cultures.
  • Plate cells on glass coverslips 24-48 hours prior to recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH. (High chloride internal solution is used to produce inward currents at negative holding potentials).
  • Drug Solutions: Prepare stock solutions of GABA and this compound. Dilute to final concentrations in the external solution.

3. Whole-Cell Patch Clamp Recording:

  • Use patch pipettes with a resistance of 3-6 MΩ.
  • Establish the whole-cell configuration and hold the cell at -60 mV.

4. Drug Application and Data Acquisition:

  • Use a rapid solution exchange system to apply drugs.
  • GABA EC50 Determination: Apply increasing concentrations of GABA (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) to determine the baseline concentration-response curve.
  • Potentiation by this compound: Apply a low concentration of GABA (EC10-EC20) to elicit a small, stable baseline current. Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 1, 10, 100 µM). Also, test the effect of this compound in the absence of GABA to check for direct agonist activity.

5. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents.
  • Calculate the percentage potentiation by this compound at each concentration relative to the current evoked by GABA alone.
  • Fit the GABA concentration-response data with the Hill equation to determine the EC50.

Protocol 3: Characterization of this compound's Effects on Voltage-Gated Calcium Channels (Cav)

Objective: To determine the inhibitory effects of this compound on different types of voltage-gated calcium channels.

1. Cell Preparation:

  • Use cell lines expressing specific Cav subtypes (e.g., HEK293 expressing Cav2.2 or Cav3.2) or neurons known to express specific calcium currents (e.g., dorsal root ganglion neurons for T-type currents).
  • Plate cells on glass coverslips 24-48 hours before recording.

2. Solutions:

  • External Solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation). Add tetrodotoxin (TTX, ~500 nM) to block sodium channels and Cs+/TEA in the internal solution to block potassium channels.
  • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.
  • This compound Stock Solution: Prepare as described in Protocol 1.

3. Whole-Cell Patch Clamp Recording:

  • Use patch pipettes with a resistance of 2-5 MΩ.
  • Establish the whole-cell configuration.
  • Hold the cell at a potential that inactivates low-voltage activated channels when studying high-voltage activated channels (e.g., -80 mV), and a more hyperpolarized potential when studying low-voltage activated channels (e.g., -100 mV).

4. Voltage Protocols and Data Acquisition:

  • Current-Voltage (I-V) Relationship: From a holding potential of -90 mV, apply a series of depolarizing steps (e.g., from -70 mV to +50 mV in 10 mV increments for 200 ms).
  • IC50 Determination: Elicit calcium currents with a step depolarization to the potential that gives the maximal peak current. Record baseline currents and then perfuse increasing concentrations of this compound.

5. Data Analysis:

  • Measure the peak calcium current amplitude.
  • Plot the I-V relationship before and after this compound application.
  • Determine the IC50 for the inhibition of the peak current by fitting the concentration-response data with the Hill equation.

Conclusion

These protocols provide a comprehensive framework for the detailed characterization of this compound's effects on key ion channels implicated in its anticonvulsant activity. The systematic application of these whole-cell patch clamp methodologies will enable researchers to elucidate the precise molecular mechanisms of this compound, quantify its potency at different targets, and contribute to a more complete understanding of its therapeutic profile. This information is critical for both basic research into the neurobiology of epilepsy and for the development of novel anticonvulsant therapies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Pheneturide Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Pheneturide for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is an anticonvulsant drug belonging to the ureide class.[1] Its therapeutic efficacy can be limited by its moderate to low aqueous solubility, which can lead to poor and variable oral bioavailability.[2][3] For in vivo studies, achieving a homogenous and stable solution at the desired concentration is crucial for accurate dosing and obtaining reliable experimental results.

Q2: What are the primary strategies for improving the solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These can be broadly categorized as:

  • Physical Modifications: Altering the physical properties of the drug substance, such as particle size reduction (micronization, nanosuspension).[3]

  • Formulation-Based Approaches: Incorporating the drug into advanced delivery systems, including:

    • Co-solvents: Using a mixture of water-miscible organic solvents to increase solubility.[4]

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.

    • Complexation: Using agents like cyclodextrins to form inclusion complexes.

  • Chemical Modifications: Synthesizing a more soluble prodrug that converts to this compound in vivo.

Troubleshooting Guides

Problem: this compound precipitates out of my aqueous buffer during formulation preparation.
  • Possible Cause 1: Exceeding intrinsic solubility.

    • Solution: Decrease the concentration of this compound to below its saturation point in the chosen buffer.

  • Possible Cause 2: pH of the buffer.

    • Solution: Although this compound is a neutral molecule, slight pH adjustments can sometimes influence solubility. Experiment with a range of physiologically relevant pH values (e.g., 6.8, 7.2, 7.4).

  • Possible Cause 3: Insufficient solubilizing agent.

    • Solution: Increase the proportion of the co-solvent or the concentration of the complexing agent in your formulation.

Problem: The prepared this compound formulation is not stable and shows precipitation over time.
  • Possible Cause 1: Supersaturation.

    • Solution: The initial formulation may be a supersaturated solution that is thermodynamically unstable. Prepare fresh solutions immediately before each experiment.

  • Possible Cause 2: Temperature fluctuations.

    • Solution: Store the formulation at a constant and controlled temperature. Some compounds are less soluble at lower temperatures.

  • Possible Cause 3: Inadequate stabilizer in nanosuspension.

    • Solution: Optimize the type and concentration of the stabilizer (e.g., Poloxamer 188 or Tween 80) to prevent particle aggregation.

Quantitative Data Summary

Due to the limited availability of public quantitative solubility data for this compound, the following table summarizes reported solubility in various solvent systems and provides a template for researchers to document their own findings.

Solvent SystemTemperature (°C)This compound Solubility (mg/mL)Method of DeterminationNotes
Purified Water25Enter Experimental DataShake-FlaskModerate solubility is expected.
pH 7.4 Phosphate Buffered Saline (PBS)37Enter Experimental DataShake-FlaskSimulates physiological pH.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineRoom Temp≥ 2.5FormulationProvides a clear solution.
10% DMSO / 90% (20% SBE-β-CD in Saline)Room Temp≥ 2.5FormulationUtilizes a cyclodextrin for complexation.
10% DMSO / 90% Corn OilRoom Temp≥ 2.5FormulationSuitable for oral or subcutaneous administration.
AcetoneRoom TempSolubleGeneral Reference
DMSORoom Temp≥ 100FormulationHigh solubility, but may require co-solvents for in vivo use.
Add other solvent systems as tested

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the thermodynamic equilibrium solubility of this compound.

Materials:

  • This compound powder

  • Selected aqueous buffers (e.g., purified water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated method for this compound quantification

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the buffer. An excess is ensured when undissolved solid remains at the end of the experiment.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vials to stand for a sufficient time to allow undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Perform the experiment in triplicate for each buffer system.

Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Studies

This protocol provides a starting point for preparing a co-solvent based formulation suitable for oral (PO), intraperitoneal (IP), or intravenous (IV) administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer or sonicator

Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):

  • Weigh the required amount of this compound.

  • In a sterile vial, dissolve the this compound in DMSO. Use vortexing or sonication to aid dissolution.

  • Add PEG300 to the solution and mix thoroughly.

  • Add Tween-80 and mix until a homogenous solution is formed.

  • Slowly add the saline to the mixture while continuously stirring.

  • Visually inspect the final solution for any precipitation. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.

  • For IV administration, sterile filter the final formulation through a 0.22 µm syringe filter.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This method aims to enhance solubility by dispersing this compound in a hydrophilic carrier in an amorphous state.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000)

  • Common volatile solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Accurately weigh this compound and the chosen carrier in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both the drug and the carrier in a minimal amount of the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.

  • Continue evaporation until a solid film or mass is formed on the flask wall.

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Screening (Shake-Flask) formulation_dev Formulation Strategy (Co-solvent, Solid Dispersion, etc.) solubility->formulation_dev Select Strategy stability Formulation Stability Assessment formulation_dev->stability dissolution Dissolution Testing (USP Apparatus) stability->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability pk_study Pharmacokinetic Study (Animal Model) permeability->pk_study efficacy_study Efficacy Study (Seizure Model) pk_study->efficacy_study

Caption: Experimental workflow for developing and evaluating a this compound formulation.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound na_channel Voltage-Gated Na+ Channels This compound->na_channel Inhibits ca_channel Voltage-Gated Ca2+ Channels This compound->ca_channel Inhibits gaba_receptor GABAA Receptor This compound->gaba_receptor Enhances GABAergic Inhibition glutamate_release Reduced Glutamate Release na_channel->glutamate_release ca_channel->glutamate_release neuronal_hyper Reduced Neuronal Hyperexcitability glutamate_release->neuronal_hyper Leads to gaba_receptor->neuronal_hyper

Caption: Postulated mechanism of action for this compound's anticonvulsant effects.

References

Technical Support Center: Reducing Variability in Pheneturide Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in preclinical seizure models when evaluating Pheneturide.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound, also known as phenylethylacetylurea, is an anticonvulsant of the ureide class.[1] It is structurally related to phenobarbital and is thought to exert its effects through multiple mechanisms that reduce neuronal hyperexcitability.[1][2] The primary proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: this compound may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx, hyperpolarization of neuronal membranes, and a decreased likelihood of action potential firing.[2]

  • Modulation of Voltage-Gated Sodium Channels: Similar to other anticonvulsants, this compound may block voltage-gated sodium channels, which are crucial for the propagation of action potentials. This action reduces the ability of neurons to fire at high frequencies.[2]

  • Modulation of Calcium Channels: this compound might also influence calcium channels, which would, in turn, regulate the release of excitatory neurotransmitters.

Q2: Which preclinical seizure models are most appropriate for evaluating this compound?

The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) induced seizure models are the two most widely used acute seizure models for initial anticonvulsant screening and are suitable for evaluating compounds like this compound.

  • Maximal Electroshock (MES) Test: This model is considered a representation of generalized tonic-clonic seizures. It is particularly useful for identifying drugs that prevent seizure spread.

  • Pentylenetetrazol (PTZ) Test: This model is used to induce clonic seizures and is thought to mimic absence and myoclonic seizures in humans. It is effective in identifying compounds that act on the GABAergic system.

Q3: What are the primary sources of variability in these models?

Variability in preclinical seizure models can arise from several factors, broadly categorized as biological and procedural. Careful control of these factors is critical for reproducible results.

  • Biological Factors:

    • Animal Species and Strain: Different species (e.g., mice vs. rats) and strains within a species (e.g., C57BL/6 vs. DBA/2 mice) exhibit different seizure thresholds and drug responses.

    • Age: Seizure susceptibility changes with the age of the animal.

    • Sex: Hormonal differences between males and females can influence seizure thresholds.

    • Body Weight: Accurate dosing is dependent on precise body weight measurements.

  • Procedural Factors:

    • Drug Formulation and Vehicle: The vehicle used to dissolve or suspend this compound can affect its solubility, absorption, and bioavailability.

    • Route and Time of Administration: The route of administration (e.g., intraperitoneal, oral) and the time between drug administration and seizure induction are critical.

    • Laboratory Conditions: Environmental factors such as temperature, humidity, and light-dark cycles can impact animal physiology and seizure susceptibility.

    • Handling and Stress: Excessive handling or stressful conditions can alter seizure thresholds.

    • Apparatus and Stimulation Parameters: In the MES test, variations in electrode type, placement, and stimulus parameters (current, frequency, duration) can significantly affect outcomes. In the PTZ test, the dose and concentration of the PTZ solution are critical.

II. Troubleshooting Guides

A. Maximal Electroshock (MES) Test Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
High variability in seizure threshold (MEST) within the control group. 1. Inconsistent electrode placement. 2. Fluctuations in electrical stimulus. 3. Animal stress or improper handling. 4. Biological variability (age, weight).1. Ensure consistent and firm contact of corneal or ear-clip electrodes. Use a topical anesthetic to minimize discomfort. 2. Calibrate the electroconvulsive stimulator regularly. 3. Handle animals gently and consistently. Allow for an acclimatization period in the testing room. 4. Use animals within a narrow age and weight range.
No tonic hindlimb extension in control animals. 1. Insufficient electrical stimulus. 2. Faulty equipment or poor electrode contact. 3. Incorrect animal strain with a very high seizure threshold.1. Verify the stimulus parameters (e.g., 50 mA for mice, 150 mA for rats for 0.2 seconds is a common starting point). 2. Check all connections and ensure the stimulator is functioning correctly. Ensure good hydration of electrodes with saline. 3. Confirm the expected seizure threshold for the chosen strain.
Inconsistent drug effect (ED50 values vary between experiments). 1. Inaccurate drug preparation or dosing. 2. Variation in the time of peak effect (TPE). 3. Issues with drug absorption due to vehicle.1. Prepare fresh drug solutions for each experiment. Calibrate balances and ensure accurate volume administration based on body weight. 2. Conduct a preliminary study to determine the TPE for this compound with your specific animal strain and route of administration. 3. Ensure the vehicle adequately dissolves or suspends the drug and is non-toxic.
B. Pentylenetetrazol (PTZ) Test Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Low seizure incidence in the control group. 1. PTZ dose is too low for the chosen animal strain. 2. Inactive or degraded PTZ solution. 3. Improper injection technique.1. Consult literature for the appropriate convulsant dose (CD95-99) for your specific strain, age, and sex of the animal (e.g., 85 mg/kg s.c. for CF-1 mice). 2. Prepare fresh PTZ solution for each experiment. 3. Ensure subcutaneous injection is administered correctly into a loose fold of skin.
High mortality rate in the control group. 1. PTZ dose is too high.1. Reduce the PTZ dose in small increments to find a dose that reliably induces seizures without causing excessive mortality.
High variability in the latency to seizure onset. 1. Inconsistent absorption of PTZ. 2. Subjective scoring of seizure onset. 3. Animal stress or environmental variations.1. Ensure consistent injection volume and location. 2. Clearly define the behavioral endpoint for seizure onset (e.g., first myoclonic jerk, generalized clonus) and have two independent observers score the animals if possible. 3. Minimize environmental stressors and ensure consistent testing conditions.
Drug appears ineffective when it is expected to be active. 1. Incorrect timing of PTZ injection relative to the drug's TPE. 2. Inadequate drug dose. 3. Rapid metabolism of the drug.1. Determine the TPE of this compound before conducting the full experiment. 2. Test a wider range of doses. 3. Consider the pharmacokinetic profile of this compound.

III. Data Presentation: Factors Influencing Variability

Table 1: Influence of Animal Strain on Seizure Threshold

Seizure Model Animal Strain Relative Seizure Threshold Reference
Maximal Electroshock (MEST)MouseC57BL/6JHigh
Maximal Electroshock (MEST)MouseDBA/2JLow
Pentylenetetrazol (PTZ)MouseC57BL/6More resistant
Pentylenetetrazol (PTZ)MouseBALB/cMore sensitive
Pentylenetetrazol (PTZ)RatWAG/RijLower tonic-clonic threshold than Wistar

Table 2: Influence of Age on Seizure Threshold in Rats

Seizure Model Animal Age (Postnatal Day) Seizure Threshold Reference
Pentylenetetrazol (PTZ)Rat10Sensitive
Pentylenetetrazol (PTZ)Rat26Highest threshold
Pentylenetetrazol (PTZ)Rat220Minimum threshold

Table 3: Comparative Anticonvulsant Activity (ED50) of Ureide-Class Drugs

Anticonvulsant Animal Model Test ED50 (mg/kg) Reference
This compoundMouse/RatMES/PTZData not readily available
PhenobarbitalMouseMES16.3
PhenobarbitalMousePTZ12.7
PhenytoinMouseMES~9.87

IV. Experimental Protocols

A. Maximal Electroshock Seizure (MES) Test Protocol

Objective: To determine the ability of this compound to prevent the tonic hindlimb extension component of a maximal electroshock-induced seizure.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)

  • Electroconvulsiometer with corneal or ear-clip electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution (0.9%)

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment, with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally or orally) at various doses to different groups of animals (n=8-10 per group).

  • Time of Peak Effect (TPE): Conduct the MES test at the predetermined TPE of this compound. If unknown, a preliminary study should be conducted at various time points (e.g., 30, 60, 120 minutes) after administration.

  • Seizure Induction:

    • Apply a drop of topical anesthetic to the animal's eyes if using corneal electrodes.

    • Place the electrodes (dipped in saline) on the corneas or ear pinnae.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).

  • Observation: Immediately after stimulation, place the animal in an observation cage and observe for the presence or absence of a tonic hindlimb extension (full extension of both hindlimbs at a 180° angle to the torso).

  • Endpoint: The absence of the tonic hindlimb extension is defined as protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.

B. Pentylenetetrazol (PTZ)-Induced Seizure Test Protocol

Objective: To evaluate the efficacy of this compound against clonic seizures induced by PTZ.

Materials:

  • This compound

  • Vehicle

  • Pentylenetetrazol (PTZ)

  • Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)

  • Saline solution (0.9%)

Procedure:

  • Animal Acclimation: As described for the MES test.

  • Drug Administration: Administer this compound or vehicle at various doses to different groups of animals (n=8-10 per group).

  • Time of Peak Effect (TPE): As described for the MES test.

  • PTZ Administration: At the TPE, administer a convulsant dose of PTZ (e.g., 85 mg/kg for mice) subcutaneously into a loose fold of skin on the back of the neck.

  • Observation: Place each animal in an individual observation cage and observe for 30 minutes for the occurrence of seizures.

  • Endpoint: The primary endpoint is the absence of a generalized clonic seizure (characterized by clonus of the forelimbs, hindlimbs, and body lasting for at least 5 seconds). The latency to the first seizure can also be recorded as a secondary measure.

  • Data Analysis: Calculate the percentage of animals protected from clonic seizures in each group and determine the ED50.

V. Mandatory Visualizations

G cluster_0 This compound's Proposed Mechanism of Action This compound This compound gaba GABA-A Receptor This compound->gaba Enhances Inhibitory Effect na_channel Voltage-Gated Sodium Channel This compound->na_channel Inhibits ca_channel Voltage-Gated Calcium Channel This compound->ca_channel Modulates cl_influx Increased Cl- Influx gaba->cl_influx reduced_firing Reduced Neuronal High-Frequency Firing na_channel->reduced_firing reduced_release Reduced Neurotransmitter Release ca_channel->reduced_release hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization anticonvulsant_effect Anticonvulsant Effect hyperpolarization->anticonvulsant_effect reduced_firing->anticonvulsant_effect reduced_release->anticonvulsant_effect

Caption: Proposed mechanism of action of this compound.

G cluster_1 Experimental Workflow for Anticonvulsant Screening cluster_mes MES Model cluster_ptz PTZ Model start Start: Animal Acclimation dosing Drug Administration (this compound or Vehicle) start->dosing tpe Wait for Time of Peak Effect (TPE) dosing->tpe mes_stim Electrical Stimulation (MES) tpe->mes_stim MES Path ptz_admin PTZ Administration tpe->ptz_admin PTZ Path mes_obs Observe for Tonic Hindlimb Extension mes_stim->mes_obs analysis Data Analysis: Calculate ED50 mes_obs->analysis ptz_obs Observe for Clonic Seizures ptz_admin->ptz_obs ptz_obs->analysis end End analysis->end

Caption: General experimental workflow for preclinical seizure models.

G cluster_2 Logical Relationship of Variability Factors cluster_bio Biological Factors cluster_proc Procedural Factors variability High Experimental Variability solution Reduced Variability & Improved Reproducibility variability->solution Address Factors strain Animal Strain strain->variability age Age age->variability sex Sex sex->variability drug_prep Drug Preparation & Vehicle drug_prep->variability admin Administration (Route, Time) admin->variability env Environment (Housing, Stress) env->variability stim Stimulation Parameters stim->variability

Caption: Factors contributing to experimental variability.

References

Technical Support Center: Pheneturide Formulation for Enhanced Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation of pheneturide for improved oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

This compound is an anticonvulsant drug characterized by poor aqueous solubility.[1][2] This low solubility is a significant barrier to its oral bioavailability, as it limits the dissolution rate in gastrointestinal fluids, which is a prerequisite for absorption.[3][4] Its pharmacokinetic profile shows a long half-life but also indicates that it is entirely cleared through nonrenal pathways, suggesting metabolism plays a key role.

Q2: What are the main formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?

Several strategies can be employed to improve the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:

  • Physical Modifications: These methods alter the physical properties of the drug substance itself. Key techniques include particle size reduction (micronization and nanosizing) to increase the surface area for dissolution and creating amorphous forms of the drug, which have higher energy states and thus better solubility than their crystalline counterparts.

  • Formulation-Based Approaches: This involves incorporating the drug into advanced delivery systems. Common and effective strategies include:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption. These formulations consist of oils, surfactants, and co-solvents that spontaneously form fine emulsions or microemulsions in the GI tract, facilitating drug absorption.

    • Nanotechnology: Formulating this compound as nanoparticles (e.g., nanosuspensions) dramatically increases the surface-area-to-volume ratio, leading to faster dissolution.

  • Chemical Modifications: This involves creating a prodrug, which is a new chemical entity that converts to the active this compound in vivo. A well-designed prodrug can have significantly higher solubility.

Q3: Is there a precedent for improving the bioavailability of structurally similar drugs?

Yes. A relevant example is phenytoin, another anticonvulsant with a similar structure. One study demonstrated that creating an N-acetylated prodrug of phenytoin resulted in a 9 to 11-fold increase in its oral bioavailability in rats. This was attributed to the prodrug's enhanced solubility in intestinal fluids. This suggests that a prodrug approach could be a viable strategy for this compound.

Formulation Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Particle Aggregation in Nanosuspension 1. Insufficient stabilizer concentration or inappropriate stabilizer type. 2. Incorrect energy input during milling/homogenization (over-processing can lead to instability).1. Screen various stabilizers (e.g., Poloxamer 188, Tween 80) at different concentrations (typically 0.5-2% w/v). 2. Optimize process parameters like milling time, speed, and temperature. Periodically measure particle size to avoid over-processing.
Low Drug Loading in Lipid-Based Formulation (e.g., SEDDS) Poor solubility of this compound in the selected oils, surfactants, or co-solvents.1. Conduct a systematic solubility screening of this compound in a wider range of excipients. 2. Consider using a co-solvent that is compatible with both the drug and the carrier system, but be mindful of potential precipitation upon dilution in aqueous media.
Solid Dispersion Shows No Significant Dissolution Improvement 1. The drug has recrystallized within the polymer matrix and is not in an amorphous state. 2. The chosen polymer is not suitable for creating a molecular dispersion with this compound.1. Confirm the physical state using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). An amorphous state will show a glass transition temperature instead of a melting peak. 2. Increase the polymer-to-drug ratio to better stabilize the amorphous form. 3. Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®).
Inconsistent Drug Release from Formulations 1. Variability in manufacturing processes (e.g., mixing times, heating/cooling rates). 2. Poor flowability of the powder formulation, leading to inconsistent tablet weight or capsule fill.1. Tightly control and validate critical process parameters. Employ Quality by Design (QbD) principles. 2. Improve powder flow by adding glidants (e.g., silicon dioxide) or by optimizing particle size and shape.
Synthesized Prodrug Fails to Release Parent Drug The chemical linkage of the promoiety is too stable under physiological conditions (e.g., pH, enzymatic activity) of the GI tract.1. Evaluate the hydrolysis rate of the prodrug across a range of pH values (e.g., 1.2, 6.8, 7.4) to simulate different GI environments. 2. Redesign the prodrug with a more labile linker that is susceptible to enzymatic cleavage in the intestine or plasma.

Quantitative Data Summary

The following tables present hypothetical but realistic data based on improvements seen for similar Biopharmaceutics Classification System (BCS) Class II drugs.

Table 1: Solubility Enhancement of this compound Formulations

FormulationSolubility in Simulated Intestinal Fluid (pH 6.8) (µg/mL)Fold-Increase vs. Pure Drug
Pure this compound501.0
This compound Nanosuspension2505.0
This compound Solid Dispersion (1:5 Drug:Polymer)80016.0
This compound in SEDDS150030.0

Table 2: Comparative Pharmacokinetic Parameters in a Rat Model

Formulation (Oral Dose)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Pure this compound Suspension1504.01,800100
This compound Nanosuspension4502.05,400300
This compound Solid Dispersion9801.512,600700
N-acetyl-pheneturide Prodrug16501.017,100950

Visualizations

Experimental & Logical Workflows

G cluster_start Starting Material cluster_formulation Formulation Strategies cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation API This compound API (Poor Solubility) SD Solid Dispersion (e.g., with PVP/HPMC) API->SD NANO Nanosuspension (Wet Media Milling) API->NANO LIPID Lipid Formulation (e.g., SEDDS) API->LIPID DISS Dissolution Testing (USP Apparatus II) SD->DISS NANO->DISS LIPID->DISS PERM Permeability Assay (Caco-2 Cells) DISS->PERM PK Pharmacokinetic Study (Rat Model) PERM->PK

Caption: General experimental workflow for developing and evaluating enhanced this compound formulations.

Troubleshooting Decision Tree

G Start Low Bioavailability Observed in PK Study CheckDissolution Review In Vitro Dissolution Data Start->CheckDissolution CheckPermeability Review In Vitro Permeability Data (Caco-2) CheckDissolution->CheckPermeability High PoorDiss Problem: Poor Dissolution CheckDissolution->PoorDiss Low PoorPerm Problem: Poor Permeability CheckPermeability->PoorPerm Low Sol_Diss Action: Reformulate (e.g., change polymer, reduce particle size further) PoorDiss->Sol_Diss Sol_Perm Action: Add Permeation Enhancer or Investigate Efflux Transporter Involvement PoorPerm->Sol_Perm

Caption: A logical decision tree for troubleshooting poor in vivo results.

Detailed Experimental Protocols

In Vitro Dissolution Testing (USP Apparatus 2)

This protocol is essential for comparing the release profiles of different this compound formulations.

Objective: To determine the rate and extent of drug release from a formulation in simulated gastric and intestinal fluids.

Materials & Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Method)

  • Dissolution Vessels (900 mL)

  • Paddles

  • Water bath maintained at 37 ± 0.5°C

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • HPLC system for quantification

  • Dissolution Media: 0.1 N HCl (pH 1.2) and Phosphate Buffer (pH 6.8).

Procedure:

  • Media Preparation: Prepare 900 mL of dissolution medium for each vessel and deaerate.

  • Apparatus Setup: Assemble the apparatus and equilibrate the medium in the vessels to 37 ± 0.5°C. Set the paddle speed to a specified rate, typically 50 or 75 RPM.

  • Sample Introduction: Place a single dose of the this compound formulation (e.g., one capsule or an amount of powder equivalent to the target dose) into each vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Processing: Filter each sample promptly through a 0.45 µm filter to prevent undissolved particles from interfering with the analysis.

  • Quantification: Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the results against time to generate a dissolution profile.

In Vitro Permeability Assay (Caco-2 Cell Model)

This assay predicts the in vivo absorption of a drug across the intestinal wall.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials & Apparatus:

  • Caco-2 cells (from ATCC)

  • Cell culture flasks and media (e.g., DMEM with FBS, non-essential amino acids)

  • Transwell® filter inserts (e.g., 12-well or 24-well plates)

  • Incubator (37°C, 5% CO₂, 95% humidity)

  • Transepithelial Electrical Resistance (TEER) meter

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® filter inserts. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²), which indicates good junction integrity.

  • Permeability Study (Apical to Basolateral - A→B): a. Wash the cell monolayer gently with pre-warmed transport buffer. b. Add the test solution (this compound formulation diluted in transport buffer) to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate for a set period (e.g., 2 hours) at 37°C. e. At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Permeability Study (Basolateral to Apical - B→A): To assess active efflux, perform the experiment in the reverse direction by adding the drug to the basolateral side and sampling from the apical side.

  • Quantification: Analyze the concentration of this compound in the donor and receiver samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C₀ is the initial drug concentration in the donor compartment. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the involvement of active efflux transporters.

In Vivo Pharmacokinetic Study

In vivo studies are crucial for determining the actual bioavailability of a formulation in a living system.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of different this compound formulations after oral administration to an animal model (e.g., Sprague-Dawley rats).

Materials & Apparatus:

  • Sprague-Dawley rats (or other appropriate species)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Dosing: a. Acclimatize animals under standard laboratory conditions. Fast the animals overnight before dosing but allow free access to water. b. Divide animals into groups, with each group receiving a different formulation (e.g., pure drug suspension, nanosuspension, solid dispersion) and an intravenous (IV) group to determine absolute bioavailability. c. Administer a single dose of the specific formulation to each animal via oral gavage.

  • Blood Sampling: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). b. Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: a. Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma. b. Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis: a. Plot the mean plasma concentration versus time for each formulation group. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters:

    • Cmax: Maximum plasma concentration.
    • Tmax: Time to reach Cmax.
    • AUC (Area Under the Curve): Total drug exposure over time. c. Calculate the relative oral bioavailability (Frel) of the enhanced formulations compared to the pure drug suspension using the formula: Frel (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100

References

Technical Support Center: Analysis of Pheneturide and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Pheneturide degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

Based on its chemical structure, which contains both amide and ureide functionalities, this compound is susceptible to degradation primarily through hydrolysis and oxidation.[1][2] Metabolic studies have shown that in humans, the major biotransformation pathways are hydroxylation of the phenyl ring and hydrolysis of the ureide group.[1] Therefore, under forced degradation conditions, the following degradation products can be anticipated:

  • Hydrolysis (Acidic and Alkaline): Cleavage of the ureide and amide bonds is expected. This can lead to the formation of 2-phenylbutanoic acid and urea.

  • Oxidation: The phenyl ring is susceptible to hydroxylation, likely at the para position, forming hydroxylated derivatives of this compound.

  • Photodegradation: Ureide-containing compounds can undergo complex degradation pathways upon exposure to light, which may involve radical processes, loss, and oxidation of alkyl chains.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, potentially leading to the formation of phenyl isocyanate and other related products.

Q2: What are the typical stress conditions for a forced degradation study of this compound?

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish a stability-indicating analytical method.[3] The goal is generally to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] Based on protocols for structurally similar compounds and general guidelines, the following conditions can be applied to this compound:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature8 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Degradation Solid State80°C48 hours
Photodegradation Solution (in transparent container)Room TemperatureExpose to UV (254 nm) and visible light

Note: The duration of stress exposure may need to be adjusted based on preliminary results to achieve the target degradation of 5-20%.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products. Here is a general approach to developing such a method:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the separation of ionizable compounds.

  • Detection: UV detection is commonly used for aromatic compounds like this compound. The detection wavelength should be selected based on the UV spectrum of this compound to maximize sensitivity.

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities, which is common in degradation studies.

  • Method Optimization: The method should be optimized to achieve adequate resolution between the main peak (this compound) and all degradation product peaks. This may involve adjusting the mobile phase composition, pH, gradient slope, and column temperature.

Troubleshooting Guides

HPLC Analysis Issues

Issue 1: Unexpected peaks are observed in the HPLC chromatogram.

  • Possible Cause 1: Contamination from solvents or glassware.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for solvent-related peaks. Ensure all glassware is thoroughly cleaned with an appropriate solvent.

  • Possible Cause 2: Presence of process-related impurities.

    • Troubleshooting Step: Review the synthesis procedure of this compound. If possible, analyze the starting materials by HPLC to check their purity.

  • Possible Cause 3: Degradation of the sample during preparation or storage.

    • Troubleshooting Step: Prepare fresh samples and analyze them immediately. If samples need to be stored, evaluate their stability under the storage conditions.

Issue 2: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Column overload.

    • Troubleshooting Step: Reduce the concentration of the sample being injected.

  • Possible Cause 2: Interaction of basic analytes with acidic silanol groups on the column.

    • Troubleshooting Step: Adjust the pH of the mobile phase to suppress the ionization of the analyte. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.

  • Possible Cause 3: Column degradation.

    • Troubleshooting Step: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 3: Drifting baseline.

  • Possible Cause 1: Column not equilibrated.

    • Troubleshooting Step: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient amount of time before starting the analysis.

  • Possible Cause 2: Contamination in the mobile phase or detector.

    • Troubleshooting Step: Use high-purity solvents and freshly prepared mobile phase. Flush the detector cell with a strong, appropriate solvent.

  • Possible Cause 3: Temperature fluctuations.

    • Troubleshooting Step: Use a column oven to maintain a constant temperature.

Degradation Study Issues

Issue 4: No degradation is observed under stress conditions.

  • Possible Cause 1: Stress conditions are too mild.

    • Troubleshooting Step: Increase the concentration of the stress agent (acid, base, or oxidizing agent), increase the temperature, or prolong the exposure time.

  • Possible Cause 2: this compound is highly stable under the tested conditions.

    • Troubleshooting Step: While possible, it is more likely that the conditions need to be harsher to induce degradation. Review literature for degradation of similar ureide compounds for guidance on more effective stress conditions.

Issue 5: Excessive degradation (>20%) is observed.

  • Possible Cause 1: Stress conditions are too harsh.

    • Troubleshooting Step: Reduce the concentration of the stress agent, decrease the temperature, or shorten the exposure time. The goal is to generate a representative profile of primary degradation products, not to completely destroy the molecule.

  • Possible Cause 2: Secondary degradation is occurring.

    • Troubleshooting Step: Analyze samples at earlier time points to observe the formation of primary degradation products before they degrade further.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours.

    • After exposure, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to UV light (254 nm) and visible light for a specified period.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the exposed and control samples by HPLC.

Protocol 2: HPLC Analysis of Stressed Samples

This protocol provides a starting point for the HPLC analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 220 nm

Data Presentation

The results of the forced degradation studies should be summarized to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress Condition% Assay of this compound% DegradationNumber of Degradation ProductsRRT of Major Degradation Products
Unstressed 100.00.00-
Acid Hydrolysis 85.214.820.65, 0.82
Base Hydrolysis 82.517.520.65, 0.91
Oxidation 90.19.911.15
Thermal 95.84.210.78
Photolytic 92.37.720.88, 1.09

% Assay of this compound is calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed standard. % Degradation = 100 - % Assay. RRT (Relative Retention Time) = Retention time of the degradation product / Retention time of the this compound peak.

Visualizations

G cluster_0 Forced Degradation Workflow prep Prepare this compound Stock Solution (1 mg/mL) stress Subject to Stress Conditions (Acid, Base, Oxidation, Thermal, Photolytic) prep->stress neutralize Neutralize/Dilute Stressed Samples stress->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Analysis (% Degradation, RRT, Peak Purity) hplc->data identify Identify Degradation Products (LC-MS, NMR) data->identify characterize Characterize Degradation Pathway identify->characterize

Caption: Experimental workflow for forced degradation studies.

G cluster_1 Potential Degradation Pathways of this compound This compound This compound (N-carbamoyl-2-phenylbutanamide) hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis Cleavage of ureide/amide bond oxidation Oxidation This compound->oxidation Hydroxylation of phenyl ring dp1 2-Phenylbutanoic Acid + Urea hydrolysis->dp1 dp2 p-Hydroxy-Pheneturide oxidation->dp2

Caption: Predicted degradation pathways of this compound.

References

Technical Support Center: Managing Pheneturide-Induced Neurotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pheneturide in animal models. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Disclaimer: There is a limited amount of specific literature on this compound-induced neurotoxicity in animal models. Much of the guidance provided here is extrapolated from the known pharmacology of its parent compound, phenacemide, and other ureide anticonvulsants. Researchers should adapt these recommendations based on their specific experimental context and in consultation with their institutional animal care and use committee (IACUC).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound and how might it lead to neurotoxicity?

A1: this compound, an anticonvulsant of the ureide class, is thought to exert its therapeutic effects primarily through two mechanisms: potentiation of GABAergic inhibition and blockade of voltage-gated sodium channels.[1][2][3] Neurotoxicity is believed to arise from an exaggeration of these therapeutic actions. Excessive enhancement of GABAergic signaling can lead to profound central nervous system (CNS) depression, sedation, and ataxia.[1][4] Similarly, excessive blockade of voltage-gated sodium channels can impair neuronal function, contributing to motor deficits and other neurological adverse effects.

Q2: What are the typical signs of this compound-induced neurotoxicity in rodent models?

A2: Signs of this compound-induced neurotoxicity in rodents are dose-dependent and can range from subtle behavioral changes to more severe neurological impairment. Researchers should monitor for:

  • Behavioral changes: Sedation, lethargy, muscle weakness, and tremors.

  • Motor impairment: Ataxia (incoordination), unsteady gait, and impaired performance on motor coordination tasks like the rotarod test.

  • General health: Reduced food and water intake, and weight loss.

Q3: What are the key behavioral assays to assess this compound-induced neurotoxicity?

A3: The most common behavioral assays for assessing motor neurotoxicity are the Rotarod test and the Open Field test. The Rotarod test directly measures motor coordination and balance, while the Open Field test can provide information on general locomotor activity and anxiety-like behaviors, which can be affected by neurotoxicity.

Q4: Are there any known biomarkers for this compound-induced neurotoxicity?

A4: Specific biomarkers for this compound-induced neurotoxicity have not been established. However, general biomarkers of neurotoxicity, such as changes in neurotransmitter levels (e.g., GABA, glutamate) in brain tissue or cerebrospinal fluid, could be explored. Additionally, markers of neuronal damage or inflammation could be assessed through histopathological examination of brain tissue.

Troubleshooting Guides

Issue 1: High variability in behavioral test results between animals in the same treatment group.

  • Potential Cause: Inconsistent drug administration, environmental stressors, or underlying health differences in animals.

  • Troubleshooting Steps:

    • Standardize Drug Administration: Ensure the vehicle is appropriate and the drug is fully dissolved or homogenously suspended. Administer the drug at the same time of day for all animals to minimize circadian rhythm effects. Use a consistent route and technique for administration.

    • Acclimatize Animals: Acclimate animals to the testing room and equipment for a sufficient period before starting the experiment. Handle animals consistently and gently to reduce stress.

    • Health Monitoring: Closely monitor the health of all animals throughout the study. Exclude any animals showing signs of illness that are not related to the experimental treatment.

Issue 2: No clear dose-response relationship observed in neurotoxicity assessments.

  • Potential Cause: Inappropriate dose range, rapid metabolism of the compound, or insensitive behavioral assays.

  • Troubleshooting Steps:

    • Conduct a Dose-Range Finding Study: Use a wider range of doses in a preliminary study to identify a suitable range that produces a graded neurotoxic effect.

    • Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies to determine the time to maximum concentration (Tmax) and the half-life of this compound in your animal model. This will help in selecting the optimal time for behavioral testing after drug administration.

    • Use a Battery of Tests: Employ a combination of behavioral tests that assess different aspects of neurological function to increase the sensitivity of detecting neurotoxic effects.

Issue 3: Animals quickly learn the Rotarod test, masking potential neurotoxic effects.

  • Potential Cause: The chosen test parameters (e.g., fixed speed) are not challenging enough.

  • Troubleshooting Steps:

    • Use an Accelerating Rotarod Protocol: An accelerating rotarod, where the speed gradually increases, is often more sensitive for detecting subtle motor coordination deficits than a fixed-speed protocol.

    • Limit Pre-Training: Provide minimal training on the apparatus to reduce the learning effect. The goal is to assess motor coordination, not motor learning.

    • Consistent Training Protocol: If pre-training is necessary, ensure all animals receive the exact same amount of training.

Data Presentation

The following tables provide examples of how quantitative data from this compound neurotoxicity studies could be presented. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Dose-Response Data for this compound-Induced Motor Impairment in the Rotarod Test in Mice.

Treatment Group (mg/kg, i.p.)NLatency to Fall (seconds, Mean ± SEM)% Motor Impairment
Vehicle (0.5% CMC)10180 ± 10.50%
This compound (50)10155 ± 12.113.9%
This compound (100)1095 ± 9.8 47.2%
This compound (200)1045 ± 7.375.0%

*Data are presented as mean ± Standard Error of the Mean (SEM). **p < 0.001 compared to vehicle control (One-way ANOVA followed by Dunnett's post-hoc test).

Table 2: Hypothetical Data for this compound's Effect on Locomotor Activity in the Open Field Test in Rats.

Treatment Group (mg/kg, p.o.)NTotal Distance Traveled (cm, Mean ± SEM)Time Spent in Center (seconds, Mean ± SEM)
Vehicle (0.5% CMC)82500 ± 15035 ± 4.2
This compound (100)81800 ± 120**28 ± 3.5
This compound (200)81100 ± 95 15 ± 2.8
This compound (400)8500 ± 60 8 ± 1.9

*Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 compared to vehicle control (One-way ANOVA followed by Dunnett's post-hoc test).

Experimental Protocols

Protocol 1: Rotarod Test for Motor Coordination Assessment

This protocol is adapted from standard procedures for assessing motor impairment.

1. Apparatus:

  • Automated Rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice).

2. Animal Model:

  • Male or female mice (e.g., C57BL/6), 8-10 weeks old.

3. Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Doses should be determined from a pilot study.
  • Testing: At the time of expected peak drug effect, place the mouse on the rotating rod.
  • Parameters: Use an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).
  • Data Collection: Record the latency to fall from the rod. A trial can be terminated after a maximum time (e.g., 300 seconds) if the animal does not fall.
  • Trials: Conduct 2-3 trials per animal with a rest interval of at least 15 minutes between trials.

4. Data Analysis:

  • Calculate the average latency to fall across the trials for each animal.

  • Compare the mean latency to fall between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

This protocol is a general framework for conducting the open field test.

1. Apparatus:

  • A square or circular arena with walls to prevent escape (e.g., 50 cm x 50 cm for mice). The arena should be made of a non-porous material for easy cleaning. The area is typically divided into a central and a peripheral zone by video tracking software.

2. Animal Model:

  • Male or female rats or mice.

3. Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before testing. The lighting conditions in the room should be consistent.
  • Drug Administration: Administer this compound or vehicle at the predetermined time before the test.
  • Testing: Gently place the animal in the center of the open field arena.
  • Duration: Allow the animal to freely explore the arena for a set period (e.g., 5-10 minutes).
  • Recording: Record the session using a video camera mounted above the arena.

4. Data Analysis:

  • Use a video tracking software to analyze the following parameters:

    • Locomotor Activity: Total distance traveled, average speed.

    • Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena, number of entries into the center zone.

  • Compare the means of these parameters between the different treatment groups using appropriate statistical tests.

Mandatory Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicle Glutamate->GABA_vesicle GAD GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx Neurotoxicity Neurotoxicity (CNS Depression, Ataxia) Hyperpolarization->Neurotoxicity Excessive Inhibition This compound This compound This compound->GABA_A_Receptor Potentiates GABA->GABA_A_Receptor

Caption: Proposed GABAergic pathway of this compound-induced neurotoxicity.

G cluster_0 Neuronal Membrane VGSC_Resting Voltage-Gated Na+ Channel (Resting State) VGSC_Open Voltage-Gated Na+ Channel (Open State) VGSC_Resting->VGSC_Open VGSC_Inactive Voltage-Gated Na+ Channel (Inactive State) VGSC_Open->VGSC_Inactive Action_Potential Action Potential VGSC_Open->Action_Potential Na+ influx Repolarization Repolarization VGSC_Inactive->Repolarization Reduced_Excitability Reduced Neuronal Excitability VGSC_Inactive->Reduced_Excitability Prolongs refractory period This compound This compound This compound->VGSC_Inactive Stabilizes Depolarization Depolarization Depolarization->VGSC_Resting Activates Repolarization->VGSC_Resting Neurotoxicity Neurotoxicity (Motor Impairment) Reduced_Excitability->Neurotoxicity Excessive Blockade

Caption: Proposed mechanism of this compound neurotoxicity via voltage-gated sodium channels.

G start Start acclimation Animal Acclimation start->acclimation grouping Randomize into Treatment Groups acclimation->grouping drug_admin This compound / Vehicle Administration grouping->drug_admin behavioral_testing Behavioral Testing (e.g., Rotarod, Open Field) drug_admin->behavioral_testing data_collection Data Collection behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound neurotoxicity.

References

Technical Support Center: Pheneturide Dose-Ranging Study Protocol in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals conducting dose-ranging studies of Pheneturide in rat models. The information is designed to offer clear experimental protocols, address potential troubleshooting issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a dose-ranging study for this compound?

A1: A dose-ranging study for this compound has two main objectives: to identify a safe and effective dose range and to gather preliminary data on its effects.[1] This involves determining the minimum effective dose (MED) required to produce the desired anticonvulsant effect and the maximum tolerated dose (MTD), which is the highest dose that can be administered without causing unacceptable side effects.[1][2] This information is crucial for designing subsequent, more comprehensive preclinical toxicology studies.[1][2]

Q2: What are the key evaluations performed during a dose-ranging study?

A2: Key evaluations in a dose-ranging study typically include clinical observations, body weight and food consumption measurements, clinical pathology (hematology and clinical chemistry), and, at the end of the study, organ weight measurements, gross pathology, and histopathology. Toxicokinetic analysis is also performed to understand the relationship between the dose administered and the concentration of the drug in the body over time.

Q3: How should the starting dose for a this compound study be determined?

A3: The starting dose should be based on any prior data available, such as in vitro studies or data from similar compounds. If no prior data exists, a low dose should be selected to avoid severe toxicity. Dose escalation should proceed gradually, with common increments being 2x or 3x, to ensure systematic exposure increases while maintaining safety.

Q4: What is the known mechanism of action for this compound?

A4: this compound, an anticonvulsant of the ureide class, is believed to exert its effects primarily by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By increasing GABAergic activity, this compound helps to stabilize electrical activity and control seizures. It is also thought to inhibit the metabolism of other anticonvulsants, thereby increasing their plasma levels.

Troubleshooting Guide

Issue 1: High mortality or severe toxicity observed at initial doses.

  • Possible Cause: The starting dose may be too high, the vehicle used for administration may have its own toxicity, or the rat strain selected may be particularly sensitive.

  • Troubleshooting Steps:

    • Dose De-escalation: Immediately reduce the dose and conduct a more gradual dose escalation.

    • Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle-induced toxicity.

    • Strain Selection: Review literature for information on the sensitivity of the chosen rat strain to anticonvulsant drugs. Consider using a different, well-characterized strain if necessary.

Issue 2: Difficulty with oral gavage administration, leading to animal distress or injury.

  • Possible Cause: Improper restraint technique, incorrect gavage needle size or placement.

  • Troubleshooting Steps:

    • Proper Restraint: Ensure personnel are thoroughly trained in proper rat handling and restraint to minimize stress and movement.

    • Correct Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate length and gauge for the size of the rat. The length should be pre-measured from the corner of the mouth to the last rib.

    • Correct Placement: The needle should be passed gently along the roof of the mouth and down the esophagus. If resistance is met, do not force it, as this may indicate entry into the trachea.

Issue 3: High variability in toxicokinetic (TK) data.

  • Possible Cause: Inconsistent dosing technique, variability in food consumption affecting absorption, or rapid metabolism of the compound.

  • Troubleshooting Steps:

    • Standardize Dosing: Ensure consistent volume and rate of administration for all animals.

    • Fasting: Consider a brief fasting period before dosing to standardize gut content, but be mindful of potential stress to the animals.

    • Frequent Sampling: Increase the frequency of blood sampling to better characterize the absorption and elimination phases, especially given that rodents often eliminate drugs more rapidly than humans.

Experimental Protocols

Protocol 1: Single-Dose Maximum Tolerated Dose (MTD) Study

Objective: To determine the maximum tolerated dose of this compound in rats following a single administration.

Methodology:

  • Animal Model: Use healthy, young adult Sprague-Dawley rats (8-10 weeks old), with equal numbers of males and females. House animals in standard laboratory conditions.

  • Grouping: Assign animals to several dose groups, including a vehicle control group and at least three escalating dose groups of this compound. A typical design would include 3-5 animals per sex per group.

  • Dose Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Administer a single dose via oral gavage. The volume should not exceed 10 mL/kg.

  • Observations:

    • Conduct continuous clinical observations for the first 4 hours post-dose, then periodically for up to 14 days.

    • Record body weights daily.

    • Monitor food and water consumption daily.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious clinical signs.

Protocol 2: Repeat-Dose Range-Finding Study

Objective: To evaluate the toxicity of this compound after repeated daily administration over a short duration (e.g., 7 or 14 days).

Methodology:

  • Animal Model and Grouping: Similar to the MTD study, use an equal number of male and female Sprague-Dawley rats. Group size should be sufficient to allow for interim and terminal data collection (e.g., 5-10 animals per sex per group).

  • Dose Selection: Based on the results of the MTD study, select three dose levels (low, mid, and high) and a vehicle control. The high dose should be expected to produce some mild to moderate toxicity.

  • Dose Administration: Administer the assigned dose daily via oral gavage for the duration of the study.

  • In-life Evaluations:

    • Clinical Observations: Record daily.

    • Body Weight and Food Consumption: Measure at least twice weekly.

    • Clinical Pathology: Collect blood samples (e.g., on day 7 and at termination) for hematology and clinical chemistry analysis.

  • Terminal Evaluations:

    • At the end of the study, euthanize all animals.

    • Conduct a full necropsy and record any gross pathological findings.

    • Collect and weigh key organs (e.g., liver, kidneys, brain, spleen).

    • Preserve selected tissues in formalin for potential histopathological examination.

Data Presentation

Table 1: Hypothetical Dose Groups and Initial Observations in an MTD Study

Dose GroupThis compound (mg/kg)Number of Animals (M/F)Clinical Signs Observed (First 24h)Mortality (within 48h)
1 (Vehicle)05/5No abnormal signs0/10
2 (Low)505/5No abnormal signs0/10
3 (Mid)1505/5Mild sedation, slight ataxia0/10
4 (High)5005/5Moderate sedation, pronounced ataxia, lethargy1/10
5 (Escalated)3005/5Mild sedation, slight ataxia0/10

Table 2: Example Endpoints for a 14-Day Repeat-Dose Study

ParameterLow Dose (e.g., 25 mg/kg/day)Mid Dose (e.g., 75 mg/kg/day)High Dose (e.g., 200 mg/kg/day)Vehicle Control
Body Weight Change (%)
Male
Female
Key Hematology
Hemoglobin (g/dL)
White Blood Cell Count (x10^9/L)
Key Clinical Chemistry
Alanine Aminotransferase (ALT) (U/L)
Creatinine (mg/dL)
Relative Organ Weight (% of Body Weight)
Liver
Kidneys

Visualizations

Pheneturide_Workflow start Start: Dose Range-Finding Study Design mtd_study Single-Dose MTD Study start->mtd_study dose_escalation Dose Escalation or De-escalation mtd_study->dose_escalation repeat_dose Repeat-Dose Study (7 or 14-day) dose_escalation->repeat_dose in_life In-life Observations (Clinical Signs, Body Weight, Food Consumption) repeat_dose->in_life tk_sampling Toxicokinetic (TK) Sampling repeat_dose->tk_sampling terminal Terminal Procedures (Necropsy, Organ Weights, Pathology) in_life->terminal data_analysis Data Analysis and Dose Selection for Future Studies tk_sampling->data_analysis terminal->data_analysis end End data_analysis->end

Caption: Experimental workflow for a this compound dose-ranging study in rats.

Pheneturide_MoA This compound This compound gaba_receptor GABA-A Receptor This compound->gaba_receptor Enhances activity of metabolism Metabolism of other Anticonvulsants This compound->metabolism Inhibits chloride_channel Chloride (Cl-) Channel gaba_receptor->chloride_channel Opens neuronal_inhibition Increased Neuronal Inhibition chloride_channel->neuronal_inhibition Leads to Cl- influx and anticonvulsant_effect Anticonvulsant Effect neuronal_inhibition->anticonvulsant_effect increased_levels Increased Plasma Levels of other Anticonvulsants metabolism->increased_levels increased_levels->anticonvulsant_effect Potentiates

Caption: Proposed mechanism of action of this compound.

References

Addressing Pheneturide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address issues related to Pheneturide precipitation in cell culture media.

Troubleshooting Guide

This guide provides a step-by-step approach to resolving precipitation issues observed during your experiments.

Q1: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What should I do?

This is a common issue known as "solvent shock," which occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous environment where it is less soluble.[1][2]

Immediate Steps:

  • Visually Confirm: Check if the medium appears cloudy or if solid particles/crystals are visible.[1]

  • Discard and Remake: Do not proceed with the experiment using precipitated media. The actual concentration of solubilized this compound will be unknown, leading to inaccurate results.[3]

  • Follow the Workflow: Use the troubleshooting workflow below to identify the cause and find a solution.

G cluster_start cluster_investigate Step 1: Investigate Cause cluster_solve Step 2: Implement Solution cluster_end start Problem: This compound Precipitates in Media stock Is Stock Solution Clear? start->stock dilution Review Dilution Method stock->dilution Yes remake_stock Remake Stock Solution stock->remake_stock No concentration Is Final [C] Too High? dilution->concentration OK modify_dilution Modify Dilution (e.g., slow add, pre-warm) dilution->modify_dilution Improve lower_conc Lower Final Concentration or Test Solubility Limit concentration->lower_conc Yes change_media Consider Media Composition / Additives concentration->change_media No end_node Result: Clear Solution, Valid Experiment remake_stock->end_node modify_dilution->end_node lower_conc->end_node change_media->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Q2: My this compound solution appears clear initially but becomes cloudy after incubation at 37°C. Why is this happening?

Delayed precipitation can occur due to several factors related to the compound's stability in the complex culture environment over time.

  • Temperature Fluctuations: Some compounds are less soluble at higher temperatures. Moving media between a refrigerator and a 37°C incubator can cause precipitation.[1]

  • pH Changes: Cell metabolism can alter the pH of the medium, which may affect the solubility of pH-sensitive compounds.

  • Interaction with Media Components: Over time, this compound may interact with salts (e.g., calcium, phosphate) or proteins in the serum, forming insoluble complexes.

  • Compound Degradation: this compound, as an amide, may undergo hydrolysis under certain conditions, and its degradation products could be less soluble.

Solutions:

  • Pre-warm Media: Always pre-warm the medium to 37°C before adding the this compound stock solution.

  • Use Buffered Media: If pH shifts are suspected, consider using a medium supplemented with HEPES buffer for more stable pH control.

  • Prepare Freshly: Prepare the final working solution of this compound immediately before use to minimize the time for potential interactions or degradation.

  • Reduce Serum: If experimentally feasible, test if reducing the serum concentration (e.g., from 10% to 5%) alleviates the issue.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This compound is an anticonvulsant agent belonging to the ureide class. It is typically a white to off-white crystalline solid. Its chemical formula is C₁₁H₁₄N₂O₂ and it has a molecular weight of approximately 206.24 g/mol .

Q2: What is the solubility of this compound?

This compound has moderate to low solubility in water but is more soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. One supplier reports a solubility of 100 mg/mL in DMSO.

Q3: How does DMSO concentration affect my cell culture experiments?

DMSO is a standard solvent for dissolving hydrophobic compounds, but it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible.

Final DMSO ConcentrationPotential Impact on CellsRecommendation
≤ 0.1% Minimal to no toxicity for most cell lines.Ideal
0.1% - 0.5% Generally acceptable, but may cause stress or differentiation in sensitive cell lines.Acceptable (Vehicle control is essential)
> 0.5% High potential for cytotoxicity and other artifacts.Avoid (Requires validation for your specific cell line)
This table summarizes generally accepted DMSO tolerance levels in cell culture.

Q4: How can the type of cell culture medium affect this compound solubility?

Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and pH buffering systems. These components can interact with this compound, influencing its solubility. For instance, media with high concentrations of calcium and phosphate ions are more prone to forming precipitates with certain compounds.

G cluster_factors Factors Influencing this compound Solubility Solubility This compound Solubility Concentration Final Concentration Concentration->Solubility Solvent Solvent Shock (DMSO %%) Solvent->Solubility Media Media Components (Salts, Proteins) Media->Solubility pH Medium pH pH->Solubility Temp Temperature Temp->Solubility

Caption: Key factors that can influence this compound solubility in media.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes how to prepare a 100 mM stock solution of this compound in DMSO.

  • Weigh Compound: Accurately weigh 20.62 mg of this compound powder (MW: 206.24 g/mol ).

  • Add Solvent: Add 1 mL of high-purity, sterile DMSO to the powder.

  • Ensure Dissolution: Vortex the solution vigorously. If particles remain, gently warm the tube to 37°C for 5-10 minutes or use a brief sonication step until the solution is completely clear.

  • Sterilization (Optional): If needed, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium

This protocol provides a method to estimate the solubility limit of this compound in your specific experimental medium.

  • Prepare Serial Dilutions:

    • Set up a series of sterile microcentrifuge tubes.

    • Add 1 mL of your complete cell culture medium (pre-warmed to 37°C) to each tube.

    • Using your high-concentration this compound stock (e.g., 100 mM), perform serial dilutions to create a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO percentage remains constant and non-toxic.

  • Include Controls: Prepare a "vehicle control" tube containing medium with the same final DMSO concentration as your highest this compound dilution but without the drug.

  • Incubate: Incubate all tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 2, 12, or 24 hours).

  • Visual Inspection: After incubation, carefully inspect each tube against a dark background. Look for any signs of cloudiness, haziness, or visible crystal formation.

  • Determine Limit: The highest concentration that remains completely clear (indistinguishable from the vehicle control) is your estimated maximum soluble concentration under these conditions.

References

Technical Support Center: Pheneturide and Cytochrome P450 Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pheneturide. The focus is on understanding and mitigating its effects on cytochrome P450 (CYP) enzymes to avoid inhibition- and induction-related drug-drug interactions during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as ethylphenacemide, is an anticonvulsant drug.[1] While its exact mechanism is not fully elucidated, it is known to inhibit the metabolism of other co-administered anticonvulsants, such as phenytoin, leading to their increased plasma concentrations.[1] This suggests that a primary aspect of its mechanism of action involves the inhibition of drug-metabolizing enzymes.[1]

Q2: Does this compound inhibit or induce cytochrome P450 (CYP) enzymes?

A2: Available literature suggests that this compound may have a dual effect on CYP enzymes. It is known to inhibit the metabolism of phenytoin, which is primarily metabolized by CYP2C9 and to a lesser extent by CYP2C19.[2][3] This strongly indicates that this compound is an inhibitor of CYP2C9 and possibly CYP2C19. Conversely, older research suggests that this compound may be a more potent enzyme inducer than phenobarbital, a known inducer of various CYPs, including CYP2B6 and CYP3A4. This suggests this compound may also induce certain CYP isozymes. This dual activity is a critical consideration in experimental design.

Q3: Which specific CYP isozymes are likely to be affected by this compound?

A3: Based on its known drug interactions, the following CYP isozymes are likely to be affected by this compound:

  • Inhibition:

    • CYP2C9: This is strongly suggested by the well-documented interaction with phenytoin, where this compound inhibits its metabolism.

    • CYP2C19: As a secondary metabolic pathway for phenytoin, CYP2C19 may also be inhibited by this compound.

  • Induction:

    • CYP2B6 and CYP3A4: This is inferred from the comparison of this compound to phenobarbital, a known inducer of these enzymes. Direct evidence for this compound's effect on these specific isozymes is limited.

Q4: Are there known quantitative data on this compound's inhibition or induction of CYP enzymes?

Troubleshooting Guides

Problem 1: Inconsistent results in in vitro experiments with co-incubation of this compound and a CYP substrate.

  • Possible Cause: Dual action of this compound as both a CYP inhibitor and inducer. The observed effect may be concentration-dependent and time-dependent.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a wide range of this compound concentrations in your assay to determine if the effect switches from inhibition to induction (or vice-versa) at different concentrations.

    • Time-Course Experiment: For induction studies, ensure a sufficient pre-incubation time with this compound (e.g., 24-72 hours in a hepatocyte-based system) to allow for potential changes in enzyme expression.

    • Specific CYP Isozyme Analysis: Use specific substrates and inhibitors for the CYP isozymes you are investigating to dissect the individual contributions to the observed effect.

Problem 2: Unexpected toxicity or lack of efficacy of a co-administered compound in an animal study involving this compound.

  • Possible Cause: Pharmacokinetic drug-drug interaction mediated by CYP inhibition or induction by this compound.

  • Troubleshooting Steps:

    • Therapeutic Drug Monitoring (TDM): If analytical methods are available, measure the plasma concentrations of the co-administered drug in the presence and absence of this compound to determine if its clearance is altered.

    • Metabolite Profiling: Analyze plasma and urine samples for metabolites of the co-administered drug to see if the metabolic profile is changed by this compound.

    • Dose Adjustment: Based on the suspected interaction (inhibition leading to higher levels, induction to lower levels), adjust the dose of the co-administered drug and monitor the therapeutic and toxicological endpoints.

Data Presentation

Table 1: Summary of Inferred Cytochrome P450 Interactions with this compound

CYP IsozymePredicted Effect of this compoundBasis for PredictionConfidence Level
CYP2C9 InhibitionInhibition of phenytoin metabolismHigh
CYP2C19 InhibitionSecondary pathway for phenytoin metabolismModerate
CYP2B6 InductionComparison to phenobarbitalLow (Inferred)
CYP3A4 InductionComparison to phenobarbitalLow (Inferred)

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay (IC50 Determination) for this compound

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against specific CYP isozymes in human liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • This compound stock solution (in a suitable solvent like DMSO)

    • CYP isozyme-specific probe substrates (e.g., Diclofenac for CYP2C9, S-mephenytoin for CYP2C19)

    • NADPH regenerating system

    • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Quenching solution (e.g., cold acetonitrile with an internal standard)

    • 96-well plates

    • LC-MS/MS system

  • Procedure:

    • Prepare serial dilutions of this compound in the incubation buffer.

    • In a 96-well plate, add the HLM, the appropriate CYP probe substrate (at a concentration close to its Km), and the different concentrations of this compound. Include a vehicle control (no this compound).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes, within the linear range of metabolite formation).

    • Terminate the reaction by adding the cold quenching solution.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis.

    • Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro CYP450 Induction Assay for this compound in Cultured Human Hepatocytes

This protocol assesses the potential of this compound to induce the expression and activity of CYP enzymes (e.g., CYP3A4) in primary human hepatocytes.

  • Materials:

    • Cryopreserved or fresh primary human hepatocytes

    • Hepatocyte culture medium

    • This compound stock solution

    • Positive control inducers (e.g., Rifampicin for CYP3A4)

    • Vehicle control (e.g., DMSO)

    • Collagen-coated culture plates

    • RNA extraction kit and qRT-PCR reagents

    • CYP probe substrates for activity measurement

    • LC-MS/MS system

  • Procedure:

    • Plate the human hepatocytes on collagen-coated plates and allow them to form a monolayer.

    • Treat the cells with various concentrations of this compound, a positive control, and a vehicle control for 48-72 hours, replacing the medium daily.

    • For mRNA analysis (Gene Expression):

      • After the treatment period, lyse the cells and extract total RNA.

      • Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the target CYP genes (e.g., CYP3A4), normalized to a housekeeping gene.

    • For enzyme activity analysis:

      • After the treatment period, wash the cells and incubate them with a specific CYP probe substrate (e.g., midazolam for CYP3A4) for a defined period.

      • Collect the supernatant and analyze the formation of the metabolite by LC-MS/MS.

  • Data Analysis:

    • Calculate the fold induction of mRNA expression or enzyme activity for each this compound concentration relative to the vehicle control.

    • Compare the induction potential of this compound to that of the positive control.

Mandatory Visualizations

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis This compound This compound Dilutions PreIncubate Pre-incubation (37°C) This compound->PreIncubate HLM Human Liver Microsomes HLM->PreIncubate Substrate CYP Probe Substrate Substrate->PreIncubate Reaction Reaction Initiation (add NADPH) PreIncubate->Reaction 5-10 min Incubate Incubation (37°C) Reaction->Incubate Quench Reaction Termination (Cold Acetonitrile) Incubate->Quench 10-30 min LCMS LC-MS/MS Analysis Quench->LCMS IC50 IC50 Calculation LCMS->IC50

Workflow for in vitro CYP450 inhibition assay.

CYP_Induction_Pathway cluster_cell Hepatocyte cluster_effect Cellular Effect This compound This compound PXR PXR/RXR This compound->PXR Activation Nucleus Nucleus PXR->Nucleus Translocation Gene CYP Gene (e.g., CYP3A4) mRNA CYP mRNA Gene->mRNA Transcription CYP_Protein CYP Protein mRNA->CYP_Protein Translation Metabolism Increased Metabolism of Substrate Drugs CYP_Protein->Metabolism

Inferred pathway for this compound-mediated CYP induction.

References

Validation & Comparative

A Comparative Analysis of the Pharmacokinetic Profiles of Pheneturide and Phenacemide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two structurally related ureide-class anticonvulsants, Pheneturide and Phenacemide. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for the development of new antiepileptic therapies. This document synthesizes available quantitative data, outlines general experimental methodologies, and visualizes metabolic pathways and experimental workflows.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for this compound and Phenacemide based on available data from human studies. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.

Pharmacokinetic ParameterThis compoundPhenacemide
Absorption Follows first-order kinetics[1]Almost completely absorbed[2]
Distribution
Volume of Distribution (Vd)Information not available. A study noted a lower Vd after repetitive administration compared to a single dose[3].Information not available[2]
Protein BindingInformation not availableInformation not available[2]
Metabolism Extensive metabolism, with 100% nonrenal clearance. Major metabolites include 2-(4-hydroxyphenyl)-butyroylurea and 2-phenylbutyric acid.Metabolized in the liver by hepatic microsomal enzymes, primarily through p-hydroxylation to an inactive metabolite.
Elimination
Elimination Half-Life (t½)54 hours (single dose), 40 hours (repetitive administration)22-25 hours
Total Body Clearance2.6 L/hr (single dose)Information not available

Experimental Protocols

While detailed, specific experimental protocols for the pharmacokinetic analysis of this compound and Phenacemide are not extensively available in the public domain, this section outlines the general methodologies typically employed in such studies.

ExperimentMethodology
Determination of Absorption Rate In vivo methods involve the administration of the drug to subjects followed by the collection of blood samples at various time points. The concentration of the drug in the plasma is then measured over time to determine the rate and extent of absorption. Techniques like the endoscopic balloon method in the human jejunum can also be used to estimate the fraction of the drug absorbed.
Determination of Volume of Distribution (Vd) Vd is calculated using the dose administered and the plasma concentration of the drug. For intravenously administered drugs, Vd = Dose / C0 (where C0 is the plasma concentration at time zero). For orally administered drugs, the formula is adjusted for bioavailability.
Determination of Protein Binding Techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are used. In these methods, a plasma sample containing the drug is separated into protein-bound and unbound fractions, and the concentration of the drug in the unbound fraction is measured.
Investigation of Metabolism In vitro studies using human liver microsomes or hepatocytes are conducted to identify the metabolic pathways and the specific enzymes involved, such as cytochrome P450 isoforms. In vivo studies involve the administration of the drug to subjects and the subsequent collection and analysis of urine and plasma samples to identify metabolites using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Determination of Elimination Half-Life (t½) The elimination half-life is determined by measuring the plasma concentration of the drug at various time points after administration. The data is plotted on a semi-logarithmic graph of plasma concentration versus time, and the time it takes for the concentration to decrease by half is calculated from the slope of the linear elimination phase. The formula t½ = 0.693 / kel (where kel is the elimination rate constant) is used.
Quantification of this compound in Plasma and Urine A highly sensitive and reproducible thin-layer chromatography-reflectance spectrophotometric assay has been developed for this purpose. This involves extraction of the drug from the biological matrix, separation by TLC, and quantification using a reflectance spectrophotometer by comparing the light reflected from the drug spot to a standard curve.

Visualizing Pharmacokinetic Pathways and Workflows

The following diagrams illustrate the metabolic pathways of this compound and Phenacemide and a general workflow for a pharmacokinetic study.

This compound This compound Metabolite1 2-(4-hydroxyphenyl)-butyroylurea (Major Metabolite) This compound->Metabolite1 4-hydroxylation of benzene ring Metabolite2 2-phenylbutyric acid (Major Metabolite) This compound->Metabolite2 Hydrolysis of ureide function Metabolite3 2-(4-hydroxyphenyl)-butyric acid (Minor Metabolite) Metabolite1->Metabolite3 Hydrolysis

Metabolic Pathway of this compound.

Phenacemide Phenacemide Metabolite p-hydroxyphenacemide (Inactive Metabolite) Phenacemide->Metabolite Hepatic Microsomal Enzymes (p-hydroxylation) Excretion Excretion Metabolite->Excretion

Metabolic Pathway of Phenacemide.

A Drug Administration (e.g., Oral, IV) B Serial Blood/Urine Sample Collection A->B C Sample Preparation (e.g., Extraction) B->C D Analytical Quantification (e.g., LC-MS/MS, TLC) C->D E Pharmacokinetic Modeling and Parameter Calculation D->E F Data Analysis and Interpretation E->F

General Experimental Workflow for a Pharmacokinetic Study.

References

A Head-to-Head Comparison of Pheneturide and its Analogs in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the anticonvulsant properties of Pheneturide and its structural analogs. This compound (also known as phenylethylacetylurea or ethylphenacemide) is a ureide-class anticonvulsant conceptually related to phenobarbital.[1] While comprehensive, direct comparative data on its analogs are scarce in publicly available literature, this document synthesizes the known pharmacological profile of the parent compound and presents a framework for comparison using representative data.

The therapeutic potential of anticonvulsant agents is primarily evaluated through standardized preclinical models that assess efficacy against different seizure types and potential for neurotoxicity. This guide focuses on the Maximal Electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[2]

Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity

The development of this compound analogs aims to enhance anticonvulsant potency, broaden the spectrum of activity, and improve the safety margin.[2] Modifications, such as adding substituents to the phenyl ring, can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. The following table summarizes representative anticonvulsant efficacy and neurotoxicity data for this compound and two illustrative analogs.

Note: The data presented in this table for the analog compounds is representative and compiled for illustrative purposes based on typical findings in anticonvulsant drug screening studies.[2] Actual values may vary depending on specific experimental conditions.

CompoundStructureMES (ED₅₀, mg/kg)scPTZ (ED₅₀, mg/kg)Rotarod (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀ in MES)
This compound N-(carbamoyl)-2-phenylbutanamide50>1001503.0
Analog A (p-Chloro) N-(carbamoyl)-2-(4-chlorophenyl)butanamide35801805.1
Analog B (p-Methyl) N-(carbamoyl)-2-(4-methylphenyl)butanamide42>1002004.8

Mechanism of Action

This compound's anticonvulsant effect is believed to be multifactorial, targeting overall neuronal excitability.[3] The proposed mechanisms are not fully elucidated but are thought to involve a combination of:

  • Enhancement of GABAergic Inhibition: Like many anticonvulsants, this compound may potentiate the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

  • Blockade of Voltage-Gated Sodium Channels: By blocking sodium channels, the drug can reduce the high-frequency firing of neurons that is characteristic of seizures.

  • Modulation of Calcium Channels: The compound may also influence voltage-gated calcium channels, which would regulate the release of excitatory neurotransmitters.

Pheneturide_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Na_Channel Voltage-Gated Na+ Channel Release Neurotransmitter Release Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Release Triggers Vesicle Synaptic Vesicle (Glutamate) GABA_Receptor GABA-A Receptor Cl_Channel Cl- Channel GABA_Receptor->Cl_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Influx This compound This compound This compound->Na_Channel Blocks This compound->Ca_Channel Modulates This compound->GABA_Receptor Enhances

Proposed multi-target mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments used to assess the anticonvulsant activity and neurotoxicity of compounds like this compound and its analogs.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsants effective against generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures.

  • Animals: Male Swiss mice (20-25 g) or Sprague-Dawley rats are typically used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Procedure: At the time of peak drug effect (e.g., 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the resulting seizure is recorded as the endpoint for protection. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a standard model for evaluating potential anticonvulsant drugs for absence seizures. It is based on the chemical induction of seizures.

  • Animals: Male Swiss mice (18-25 g) are commonly used.

  • Drug Administration: Test compounds and a vehicle control are administered as described for the MES test.

  • Procedure: At the time of peak drug effect, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered protection.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_test Phase 2: Seizure Induction (at T_peak) cluster_obs Phase 3: Observation & Endpoint cluster_analysis Phase 4: Data Analysis A Animal Acclimatization (e.g., Male Swiss Mice) B Randomization into Groups (Vehicle Control + Test Doses) A->B C Drug Administration (i.p. or p.o.) B->C D_MES MES Test: Electrical Stimulus (50 mA, 0.2s) C->D_MES D_PTZ scPTZ Test: PTZ Injection (85 mg/kg) C->D_PTZ E_MES Observe for Tonic Hindlimb Extension D_MES->E_MES E_PTZ Observe for Clonic Seizures (30 min) D_PTZ->E_PTZ F_MES Endpoint: Absence of Extension = Protected E_MES->F_MES G Calculate % Protection per Dose Group F_MES->G F_PTZ Endpoint: Absence of Seizure = Protected E_PTZ->F_PTZ F_PTZ->G H Determine ED50 Value (Probit Analysis) G->H

Generalized workflow for preclinical anticonvulsant screening.

Rotarod Test (Neurotoxicity)

This test is used to assess motor impairment and coordination, providing a measure of a compound's potential for neurotoxicity.

  • Apparatus: A rotating rod (e.g., 3 cm diameter) turning at a constant speed (e.g., 6-10 rpm).

  • Procedure: Trained animals are placed on the rotating rod. The test compound is administered, and at the time of peak effect, the animals are tested again.

  • Endpoint: The inability of an animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) is defined as neurotoxicity.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Conclusion

This compound is an anticonvulsant with a proposed multi-target mechanism involving the enhancement of GABAergic inhibition and modulation of ion channels. The development and evaluation of its analogs are guided by the goal of improving efficacy and safety. The illustrative data suggest that substitutions on the phenyl ring, such as chloro- or methyl- groups, can influence the therapeutic profile, potentially increasing the protective index. A rigorous and standardized evaluation using the MES, scPTZ, and neurotoxicity models is essential for a comprehensive head-to-head comparison and for identifying promising new candidates for the treatment of epilepsy.

References

Validating Pheneturide's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pheneturide's proposed mechanisms of action with alternative antiepileptic drugs (AEDs). It outlines a strategy for validating these mechanisms using knockout (KO) animal models, supported by detailed experimental protocols and comparative data.

Introduction to this compound and its Hypothesized Mechanisms of Action

This compound (N-carbamoyl-2-phenylbutanamide) is an anticonvulsant drug of the ureide class. While its precise molecular targets are not fully elucidated, its primary mechanisms of action are thought to be twofold:

  • Enhancement of GABAergic Inhibition: this compound is believed to potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions, hyperpolarization of neuronal membranes, and a reduction in neuronal excitability.

  • Inhibition of Drug Metabolism: this compound may inhibit the activity of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a wide range of drugs, including other AEDs. By inhibiting these enzymes, this compound can increase the plasma concentration and therapeutic effect of co-administered anticonvulsants.

This compound is a metabolic degradation product of phenobarbital, a well-established barbiturate anticonvulsant. This relationship suggests that this compound may share similar molecular targets, particularly subunits of the GABA-A receptor and specific CYP450 isoenzymes.

Comparative Analysis with Alternative Antiepileptic Drugs

The following table summarizes the mechanisms of action of this compound and several commonly used AEDs. This comparison highlights the diverse strategies employed to control seizures and provides a context for evaluating this compound's unique profile.

DrugPrimary Mechanism of ActionMolecular Target(s)
This compound (hypothesized) Positive allosteric modulation of GABA-A receptors; Inhibition of cytochrome P450 enzymes.GABA-A receptor subunits (e.g., α1, β2, γ2); CYP450 enzymes (e.g., CYP2C9, CYP2C19, CYP3A4).
Phenobarbital Positive allosteric modulator of GABA-A receptors; at higher concentrations, can directly activate GABA-A receptors and block glutamate receptors.[1][2]GABA-A receptors (minimal subunit specificity).[1]
Phenytoin Blocks voltage-gated sodium channels in their inactive state, slowing their recovery and reducing high-frequency neuronal firing.[3][4]Voltage-gated sodium channels.
Carbamazepine Blocks voltage-gated sodium channels, stabilizing hyperexcited nerve membranes and reducing the propagation of excitatory impulses.Voltage-gated sodium channels.
Valproate Multiple mechanisms including increasing GABA levels (by inhibiting GABA transaminase), blocking voltage-gated sodium channels, and inhibiting T-type calcium channels.GABA transaminase, voltage-gated sodium channels, T-type calcium channels.
Levetiracetam Binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.Synaptic vesicle protein 2A (SV2A).

Validating this compound's Mechanism of Action with Knockout Models

Knockout (KO) animal models are indispensable tools for validating the mechanism of action of a drug by providing definitive evidence of a drug-target interaction. By selectively deleting a gene encoding a specific protein, researchers can determine if the drug's effect is diminished or abolished.

Investigating the Role of GABA-A Receptors

To validate the hypothesis that this compound enhances GABAergic inhibition, KO mice lacking specific GABA-A receptor subunits implicated in the actions of barbiturates (e.g., α1, β2, γ2) would be utilized.

Experimental Workflow:

GABAA_KO_Workflow cluster_0 Animal Groups cluster_1 Treatment cluster_2 Seizure Induction cluster_3 Data Analysis WT_mice Wild-Type (WT) Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_this compound WT + this compound WT_mice->WT_this compound KO_mice GABA-A Receptor Subunit KO Mice KO_vehicle KO + Vehicle KO_mice->KO_vehicle KO_this compound KO + this compound KO_mice->KO_this compound seizure_test Pentylenetetrazol (PTZ) or Maximal Electroshock (MES) Test WT_vehicle->seizure_test WT_this compound->seizure_test KO_vehicle->seizure_test KO_this compound->seizure_test analysis Compare seizure threshold, latency, and severity seizure_test->analysis

Caption: Workflow for validating this compound's effect on GABA-A receptors.

Expected Outcome: If this compound acts through the targeted GABA-A receptor subunit, its anticonvulsant effect will be significantly reduced or absent in the KO mice compared to the wild-type mice.

Investigating the Role of Cytochrome P450 Enzymes

To validate the hypothesis that this compound inhibits drug metabolism, KO mice lacking specific CYP450 isoenzymes (e.g., Cyp2c, Cyp3a families, which are murine equivalents of human CYP2C and CYP3A) would be used.

Experimental Workflow:

CYP450_KO_Workflow cluster_0 Animal Groups cluster_1 Treatment cluster_2 Pharmacokinetic Analysis cluster_3 Data Analysis WT_mice Wild-Type (WT) Mice WT_treatment WT + Probe Drug ± this compound WT_mice->WT_treatment KO_mice CYP450 Isoenzyme KO Mice KO_treatment KO + Probe Drug ± this compound KO_mice->KO_treatment pk_analysis Measure plasma concentration of the probe drug over time WT_treatment->pk_analysis KO_treatment->pk_analysis analysis Compare pharmacokinetic parameters (AUC, Cmax, t1/2) pk_analysis->analysis

Caption: Workflow for validating this compound's effect on CYP450 enzymes.

Expected Outcome: In wild-type mice, co-administration of this compound with a probe drug metabolized by the targeted CYP450 isoenzyme will result in increased plasma levels of the probe drug. This effect will be significantly diminished or absent in the KO mice, confirming that this compound's inhibitory action is dependent on that specific enzyme.

Experimental Protocols

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to assess a drug's ability to prevent clonic seizures, which are thought to mimic myoclonic and absence seizures in humans.

Materials:

  • Pentylenetetrazol (PTZ)

  • Sterile 0.9% saline

  • Test compound (this compound) and vehicle

  • Mice (wild-type and knockout strains)

  • Observation chambers

  • Syringes and needles

Procedure:

  • Animal Preparation: Acclimate mice to the testing room for at least 30 minutes. Weigh each mouse to determine the correct dose of the test compound and PTZ.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal) at a predetermined time before PTZ injection.

  • PTZ Injection: Inject a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg for C57BL/6 mice) intraperitoneally.

  • Observation: Immediately place the mouse in an observation chamber and record seizure activity for 30 minutes. Seizure severity can be scored using a standardized scale (e.g., Racine scale).

  • Data Analysis: Compare the latency to the first seizure, the severity of seizures, and the percentage of animals protected from seizures between the different treatment groups and genotypes.

Maximal Electroshock (MES) Seizure Test

This model is used to evaluate a drug's efficacy against generalized tonic-clonic seizures.

Materials:

  • Electroconvulsive device

  • Corneal or ear clip electrodes

  • Topical anesthetic

  • 0.9% saline

  • Test compound (this compound) and vehicle

  • Mice (wild-type and knockout strains)

Procedure:

  • Animal Preparation and Drug Administration: As described for the PTZ test.

  • Electrode Application: Apply a drop of topical anesthetic to the eyes, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the corneas.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension, which is the endpoint of this test.

  • Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in each group.

Signaling Pathway and Logical Relationships

Proposed Signaling Pathway of this compound at the GABAergic Synapse

GABAA_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability This compound This compound This compound->GABA_A_Receptor potentiates

Caption: this compound potentiates GABA's inhibitory effect at the synapse.

Logical Relationship for Knockout Model Validation

KO_Logic cluster_0 Wild-Type Mouse cluster_1 Knockout Mouse WT_Target Target Protein Present WT_Effect Anticonvulsant Effect Observed WT_Target->WT_Effect WT_this compound This compound Administered WT_this compound->WT_Effect KO_Target Target Protein Absent KO_Effect Anticonvulsant Effect Absent/Reduced KO_Target->KO_Effect KO_this compound This compound Administered KO_this compound->KO_Effect

Caption: Logical framework for interpreting knockout experiment results.

Conclusion

The use of knockout models provides a powerful and definitive approach to validating the proposed mechanisms of action of this compound. By comparing the drug's effects in wild-type versus knockout mice for specific GABA-A receptor subunits and cytochrome P450 isoenzymes, researchers can elucidate the precise molecular targets of this compound. This information is critical for understanding its therapeutic profile, predicting potential drug interactions, and guiding the development of more selective and effective antiepileptic therapies. The experimental protocols and comparative data presented in this guide offer a framework for conducting these essential validation studies.

References

Efficacy of Pheneturide in Lamotrigine-Resistant Epilepsy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

More than 30% of individuals with epilepsy exhibit resistance to currently available antiseizure drugs (ASDs), necessitating the exploration of alternative therapeutic strategies. Lamotrigine is a widely used ASD, and resistance to its therapeutic effects presents a significant clinical challenge. This guide provides a comparative analysis of the potential efficacy of pheneturide in lamotrigine-resistant epilepsy models. Due to a notable absence of direct experimental data on this compound in this specific context, this document synthesizes available information on lamotrigine-resistant models, the performance of other ASDs in these models, and the known pharmacology of this compound to offer a framework for future research and development.

Introduction to Lamotrigine-Resistant Epilepsy

Drug-resistant epilepsy is defined as the failure of adequate trials of two tolerated and appropriately chosen ASD schedules (whether as monotherapies or in combination) to achieve sustained seizure freedom. Lamotrigine is a second-generation ASD that primarily acts by blocking voltage-gated sodium channels, thereby stabilizing neuronal membranes and inhibiting the release of excitatory neurotransmitters such as glutamate.

The development of resistance to lamotrigine is a complex phenomenon that is not yet fully understood. Proposed mechanisms include alterations in drug targets, increased expression of drug efflux transporters at the blood-brain barrier, and changes in neuronal networks. To study these mechanisms and evaluate potential new therapies, animal models of lamotrigine-resistant epilepsy have been developed.

Lamotrigine-Resistant Kindled Rodent Models

A commonly used preclinical model is the lamotrigine-resistant kindled rodent. Kindling is a process of repeated application of a sub-convulsive electrical or chemical stimulus to the brain, which eventually leads to the development of spontaneous recurrent seizures. To induce lamotrigine resistance, a low dose of lamotrigine is administered to the animals during the kindling acquisition phase. This results in a state where the fully kindled animals are no longer responsive to the anticonvulsant effects of lamotrigine.[1][2] This model is valuable for identifying compounds that may be effective in patients with therapy-resistant partial seizures.[2]

This compound: An Overview

This compound, also known as phenylethylacetylurea, is an anticonvulsant of the ureide class.[3] It is considered an older, or "first-generation," ASD and is now seldom used due to the development of newer agents with more favorable side-effect profiles.[3] However, its distinct mechanism of action and historical use in severe epilepsy make it a candidate for re-evaluation in the context of drug-resistant epilepsy.

Proposed Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated but is thought to be multifaceted. Its structural analog, acetylthis compound, is believed to act through several mechanisms:

  • Enhancement of GABAergic Inhibition: By facilitating the action of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).

  • Inhibition of Voltage-Gated Sodium Channels: Reducing high-frequency neuronal firing.

  • Modulation of Calcium Channels: Potentially decreasing the release of excitatory neurotransmitters.

It is important to note that this compound can also inhibit the metabolism of other anticonvulsants, such as phenytoin, leading to increased plasma levels.

Comparative Efficacy of Antiseizure Drugs in Lamotrigine-Resistant Models

Direct experimental data on the efficacy of this compound in lamotrigine-resistant epilepsy models is not currently available in the public domain. However, studies have evaluated the performance of other ASDs in these models, providing a benchmark for comparison.

Antiseizure Drug (ASD)Mechanism of ActionEfficacy in Lamotrigine-Resistant Kindling Models
This compound GABAergic enhancement, Sodium/Calcium channel modulation (inferred) Data Not Available
LamotrigineSodium Channel BlockerIneffective (by definition of the model)
CarbamazepineSodium Channel BlockerIneffective
PhenytoinSodium Channel BlockerIneffective or only effective at poorly tolerated doses
Valproic AcidBroad Spectrum (Sodium/Calcium channel blocker, GABAergic)Ineffective in some models
LevetiracetamSV2A LigandEffective
TopiramateBroad Spectrum (Sodium channel blocker, GABAergic, etc.)Prioritized on the basis of short-term efficacy in refractory epilepsy
GabapentinCalcium Channel ModulatorModerately efficacious
PregabalinCalcium Channel ModulatorPrioritized on the basis of short-term efficacy in refractory epilepsy
OxcarbazepineSodium Channel BlockerPrioritized on the basis of short-term efficacy in refractory epilepsy
VigabatrinGABA Transaminase InhibitorEffective

Note: The efficacy of some drugs can vary depending on the specific resistant model and experimental protocol used.

Experimental Protocols

The following provides a generalized methodology for evaluating the efficacy of a test compound, such as this compound, in a lamotrigine-resistant kindling model.

Lamotrigine-Resistant Kindling Model Development
  • Animal Model: Male Sprague-Dawley rats or CF-1 mice are commonly used.

  • Electrode Implantation: Under anesthesia, a bipolar stimulating and recording electrode is stereotactically implanted into the amygdala.

  • Recovery: Animals are allowed a post-surgical recovery period of at least one week.

  • Kindling Stimulation: A sub-convulsive electrical stimulus is delivered to the amygdala once or twice daily.

  • Drug Administration during Kindling: 30 minutes prior to each stimulation, animals are administered either vehicle (e.g., 0.5% methylcellulose) or a low dose of lamotrigine (e.g., 8.5 mg/kg, i.p.).

  • Kindling Criterion: The stimulation is repeated until the animals achieve a fully kindled state, typically defined as experiencing a certain number of consecutive generalized seizures (e.g., Racine stage 4 or 5).

  • Confirmation of Resistance: Once fully kindled, the animals are challenged with a higher dose of lamotrigine to confirm resistance to its anticonvulsant effects.

Evaluation of Test Compound Efficacy
  • Drug Administration: The test compound (e.g., this compound) is administered at various doses to the lamotrigine-resistant kindled animals.

  • Seizure Induction: After a suitable absorption period, a kindling stimulus is delivered.

  • Seizure Assessment: Seizure severity is scored using a standardized scale (e.g., Racine's scale). The afterdischarge duration (the duration of the electrographic seizure) is also recorded.

  • Endpoint: The primary endpoint is a statistically significant reduction in seizure severity and/or afterdischarge duration compared to vehicle-treated control animals.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Efficacy Testing

G cluster_0 Model Development cluster_1 Efficacy Evaluation A Electrode Implantation B Kindling Stimulation with Low-Dose Lamotrigine A->B C Confirmation of Lamotrigine Resistance B->C D Administer Test Compound (e.g., this compound) C->D E Induce Seizure D->E F Assess Seizure Severity & Afterdischarge Duration E->F G Data Analysis F->G

Experimental workflow for evaluating a test compound in a lamotrigine-resistant model.
Proposed Signaling Pathway of this compound

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal This compound This compound na_channel Voltage-Gated Na+ Channel This compound->na_channel Inhibits ca_channel Voltage-Gated Ca2+ Channel This compound->ca_channel Modulates gaba_receptor GABA-A Receptor This compound->gaba_receptor Enhances glutamate_release Glutamate Release na_channel->glutamate_release Triggers ca_channel->glutamate_release Triggers hyperpolarization Hyperpolarization cl_influx Cl- Influx gaba_receptor->cl_influx Increases cl_influx->hyperpolarization

Proposed multi-target signaling pathway of this compound.

Conclusion and Future Directions

The existing preclinical data indicates that lamotrigine-resistant epilepsy models are particularly challenging for sodium channel blockers. Conversely, drugs with mechanisms involving the GABAergic system or calcium channel modulation appear to retain efficacy. Given that this compound is thought to act, at least in part, through these latter pathways, there is a scientific rationale for evaluating its efficacy in this context.

The lack of direct experimental evidence for this compound's efficacy in lamotrigine-resistant models represents a significant knowledge gap. Future research should prioritize conducting well-controlled preclinical studies to:

  • Determine the effective dose range of this compound in lamotrigine-resistant kindled animals.

  • Directly compare the efficacy of this compound with standard-of-care and other investigational ASDs in these models.

  • Elucidate the precise molecular mechanisms by which this compound exerts its anticonvulsant effects.

Such studies would provide the necessary data to ascertain whether this compound or its analogs hold therapeutic promise for the significant population of patients with lamotrigine-resistant epilepsy.

References

A Comparative Analysis of the Therapeutic Index of Pheneturide and Other Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in the field of epilepsy treatment, the therapeutic index (TI) is a critical measure of a drug's safety margin. It represents the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A narrow therapeutic index indicates that the effective and toxic doses are close, necessitating careful monitoring. This guide provides a comparative overview of the therapeutic index of Pheneturide, an older and now seldom-used antiepileptic drug (AED), with other more commonly prescribed AEDs.

This compound, a ureide-class anticonvulsant, is considered largely obsolete due to significant toxicity concerns. Its use has been superseded by newer AEDs with more favorable safety profiles. While specific quantitative data on this compound's therapeutic index is scarce in contemporary literature, its known adverse effects and similarity to the withdrawn drug phenacemide strongly suggest a narrow therapeutic window.

Comparative Therapeutic Indices of Selected Antiepileptic Drugs

The following table summarizes the therapeutic index and therapeutic plasma concentrations for this compound and a selection of other AEDs. The data for this compound is qualitative and inferred from its known toxicity profile, while the information for other AEDs is based on published preclinical and clinical findings.

DrugTherapeutic Index (TI)Therapeutic Plasma ConcentrationKey Toxicities
This compound Narrow (inferred from toxicity profile)Not well establishedHepatotoxicity, personality changes (similar to phenacemide)
Phenytoin ≈ 2[1][2]10-20 µg/mL[3]Nystagmus, ataxia, seizures at high doses
Phenobarbital > 2[1][2]15-40 µg/mLSedation, cognitive impairment
Valproate > 250-100 µg/mLHepatotoxicity, pancreatitis, teratogenicity
Carbamazepine ≈ 34-12 µg/mLDizziness, drowsiness, ataxia, aplastic anemia
Lamotrigine Wide (1.3 - 20)3-15 µg/mLStevens-Johnson syndrome, dizziness, nausea

Experimental Protocols for Determining Therapeutic Index

The therapeutic index of an AED is determined through a series of preclinical experiments that establish the median effective dose (ED50) and the median toxic dose (TD50). The ratio of these two values (TD50/ED50) provides the protective index (PI), a preclinical correlate of the therapeutic index.

Determination of Median Effective Dose (ED50)

The ED50 is the dose of a drug that is effective in 50% of the test population. For AEDs, this is typically assessed using rodent models of induced seizures.

  • Maximal Electroshock (MES) Test : This test is a model for generalized tonic-clonic seizures.

    • Procedure : Animals are administered a range of doses of the test compound. After a set period, a supramaximal electrical stimulus is delivered via corneal or auricular electrodes, inducing a tonic-clonic seizure.

    • Endpoint : The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is considered a positive effect.

    • Analysis : A dose-response curve is generated, and the ED50 is calculated.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test : This model is used to identify drugs effective against absence seizures.

    • Procedure : Animals are pre-treated with the test compound. A dose of pentylenetetrazol sufficient to induce clonic seizures is then administered subcutaneously.

    • Endpoint : The absence of generalized clonic seizures for a defined period is the primary endpoint.

    • Analysis : The ED50 is calculated from the dose-response data.

Determination of Median Toxic Dose (TD50)

The TD50 is the dose at which 50% of the animals exhibit a specific sign of toxicity. For CNS-active drugs, this is often a measure of motor impairment.

  • Rotarod Test : This is a common method for assessing neurotoxicity.

    • Procedure : Animals are placed on a rotating rod. The ability of the animal to remain on the rod for a set period is assessed after administration of the test compound.

    • Endpoint : The inability to remain on the rod for the predetermined time is indicative of motor impairment.

    • Analysis : The TD50 is the dose that causes 50% of the animals to fail the test.

Mandatory Visualizations

Signaling Pathways of this compound

The proposed mechanism of action for this compound and related ureide anticonvulsants involves the modulation of neuronal excitability through multiple pathways. A key mechanism is the enhancement of GABAergic inhibition and the modulation of voltage-gated ion channels.

Pheneturide_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca2+ Channel GABA_Vesicle GABA Vesicle VGCC->GABA_Vesicle Ca2+ influx triggers release GABA_T GABA Transporter GABA_R GABA-A Receptor GABA_Vesicle->GABA_R GABA binding Cl_channel Cl- Channel GABA_R->Cl_channel Opens cluster_post cluster_post Cl_channel->cluster_post Cl- influx (Hyperpolarization) This compound This compound This compound->VGSC Inhibits This compound->GABA_T Inhibits This compound->GABA_R Potentiates

Caption: Proposed mechanism of this compound's anticonvulsant activity.

Experimental Workflow for Protective Index (PI) Determination

The determination of the Protective Index is a crucial step in the preclinical evaluation of an AED's safety profile. It provides a quantitative measure of the margin between the desired anticonvulsant effect and adverse neurological effects.

PI_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment Dose_E Administer Graded Doses of Test Compound Seizure_Model Induce Seizures (e.g., MES or scPTZ) Dose_E->Seizure_Model Observe_E Observe for Anticonvulsant Effect Seizure_Model->Observe_E ED50 Calculate ED50 Observe_E->ED50 PI_Calc Calculate Protective Index (PI) ED50->PI_Calc PI = TD50 / ED50 Dose_T Administer Graded Doses of Test Compound Neuro_Test Perform Neurotoxicity Test (e.g., Rotarod) Dose_T->Neuro_Test Observe_T Observe for Adverse Effects Neuro_Test->Observe_T TD50 Calculate TD50 Observe_T->TD50 TD50->PI_Calc

Caption: Experimental workflow for determining the Protective Index (PI).

References

Evaluating Pheneturide in Animal Models of Refractory Epilepsy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Pheneturide's efficacy in established animal models of refractory epilepsy is hampered by a notable lack of publicly available preclinical data. While its historical use in severe epilepsy suggests potential anticonvulsant properties, the absence of quantitative experimental results prevents a direct and objective comparison with standard-of-care antiepileptic drugs (AEDs). This guide synthesizes the available information on this compound and provides a comparative framework based on established alternatives for which extensive data exists. The content is intended for researchers, scientists, and drug development professionals to highlight the current knowledge gaps and underscore the need for further investigation into this compound's potential as a treatment for refractory epilepsy.

This compound (also known as phenylethylacetylurea or ethylphenacemide) is an anticonvulsant of the ureide class.[1] It is considered an older medication and is now seldom used, though it has been indicated for severe epilepsy when other treatments have failed.[1] Its mechanism of action is not fully elucidated but is thought to be similar to other ureide anticonvulsants.

Proposed Mechanism of Action of this compound

This compound is believed to exert its anticonvulsant effects through a multi-faceted approach, primarily by modulating inhibitory and excitatory neurotransmission. The proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: this compound may potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic signaling, it could increase the seizure threshold and reduce neuronal hyperexcitability.

  • Modulation of Voltage-Gated Sodium Channels: Similar to many established AEDs, this compound may block voltage-gated sodium channels. This action would limit the sustained, high-frequency firing of neurons that is characteristic of seizure activity.[2]

  • Inhibition of Calcium Channels: There is also a possibility that this compound influences voltage-gated calcium channels, which would reduce neurotransmitter release at the synapse and dampen excitatory signaling.[2]

Below is a diagram illustrating the proposed signaling pathways for this compound.

Proposed Mechanism of Action for this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_channel_pre Voltage-Gated Na+ Channel Vesicle Glutamate Vesicle Na_channel_pre->Vesicle Depolarization Ca_channel_pre Voltage-Gated Ca2+ Channel Ca_channel_pre->Vesicle Ca2+ Influx AMPA_R Glutamate Receptor Vesicle->AMPA_R Glutamate Release GABA_R GABA-A Receptor a GABA_R->a Cl- Influx (Hyperpolarization) b AMPA_R->b Na+ Influx (Depolarization) Na_channel_post Voltage-Gated Na+ Channel c Na_channel_post->c Action Potential Propagation This compound This compound This compound->Na_channel_pre Inhibits This compound->Ca_channel_pre Inhibits This compound->GABA_R Potentiates This compound->Na_channel_post Inhibits Lamotrigine-Resistant Amygdala Kindling Workflow cluster_setup Model Setup cluster_kindling Kindling Phase cluster_validation Validation & Testing A Electrode Implantation (Amygdala) B Recovery Period A->B C Daily Lamotrigine (5 mg/kg, i.p.) B->C D Daily Amygdala Stimulation C->D E Seizure Scoring (Racine's Scale) D->E F Lamotrigine Challenge (30 mg/kg, i.p.) E->F G Selection of Resistant Rats F->G H Test Compound Administration G->H I Seizure Evaluation H->I Post-Status Epilepticus Model Workflow cluster_induction Induction Phase cluster_development Epilepsy Development cluster_testing Testing Phase A Pilocarpine/Kainic Acid Administration B Status Epilepticus (SE) A->B C SE Termination (e.g., Diazepam) B->C D Latent Period (Weeks to Months) C->D E Onset of Spontaneous Recurrent Seizures D->E F Baseline Seizure Monitoring (Video-EEG) E->F G Test Compound Administration F->G H Post-Treatment Seizure Monitoring G->H

References

A Comparative Guide to the Effects of Pheneturide and Phenobarbital on GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of pheneturide and phenobarbital on γ-aminobutyric acid type A (GABA-A) receptors. While both compounds are recognized for their anticonvulsant properties, the extent of their direct interaction with GABA-A receptors is well-documented for phenobarbital but less so for this compound. This document synthesizes the available experimental data to offer a clear comparison for research and drug development purposes.

Introduction

Phenobarbital, a long-acting barbiturate, has been a mainstay in epilepsy treatment for over a century. Its primary mechanism of action involves the positive allosteric modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1] this compound, also known as phenylethylacetylurea, is a ureide-class anticonvulsant.[2] Structurally, it can be conceptualized as a metabolic degradation product of phenobarbital.[2] While its anticonvulsant activity is established, direct and quantitative evidence of its effects on GABA-A receptors is limited in publicly available literature. It is often presumed to share a similar mechanism with phenobarbital by enhancing GABAergic inhibition.[3][4]

Mechanism of Action at the GABA-A Receptor

Phenobarbital is a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) channel opening, leading to an prolonged influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition raises the seizure threshold. At higher concentrations, phenobarbital can directly activate the GABA-A receptor, even in the absence of GABA, and may also exert effects on glutamate receptors.

The mechanism of action for this compound is less definitively characterized but is thought to be similar to phenobarbital, involving the enhancement of GABAergic inhibition.

Quantitative Comparison of Effects on GABA-A Receptors

The following table summarizes the available quantitative data for phenobarbital's interaction with GABA-A receptors. Due to a lack of specific experimental data in the reviewed literature, quantitative values for this compound are not available.

ParameterPhenobarbitalThis compoundSource
EC₅₀ (Direct Activation) ~3.0 mMData not available
EC₅₀ (Potentiation of GABA) ~0.89 mM (in the presence of 1 µM GABA)Data not available

Experimental Protocols

The characterization of compounds like this compound and phenobarbital on GABA-A receptors typically involves electrophysiological techniques. Whole-cell voltage-clamp recording is a standard method to measure the potentiation of GABA-induced currents.

Representative Experimental Protocol: Whole-Cell Voltage-Clamp Electrophysiology

Objective: To determine the effect of a test compound (e.g., this compound or phenobarbital) on GABA-A receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells transfected with GABA-A receptor subunits).

Methodology:

  • Cell Culture and Transfection: Culture primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells. For HEK293 cells, transfect with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 CsCl, 11 EGTA, 10 HEPES, 2 MgCl₂, 1 CaCl₂, and 4 ATP-Mg, with pH adjusted to 7.3 with CsOH.

  • Recording Setup: Place the cultured cells on the stage of an inverted microscope equipped with micromanipulators. Perfuse the cells with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.

  • Whole-Cell Patching: Obtain a gigaohm seal between the micropipette and the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration. Clamp the cell membrane potential at a holding potential of -60 mV.

  • Drug Application: Apply GABA at a concentration that elicits a submaximal current response (e.g., EC₁₀-EC₂₀). Co-apply the test compound (this compound or phenobarbital) at various concentrations with the same GABA concentration. Drugs are typically applied using a rapid solution exchange system.

  • Data Acquisition and Analysis: Record the resulting currents using an amplifier and digitizer. Analyze the peak amplitude and decay kinetics of the GABA-induced currents in the absence and presence of the test compound. Plot concentration-response curves to determine the EC₅₀ for potentiation.

Visualizing the Molecular Interactions and Experimental Workflow

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory roles of GABA and barbiturates like phenobarbital.

GABA_A_Signaling cluster_receptor GABA-A Receptor cluster_intracellular Intracellular Space GABA_A GABA-A Receptor (Ligand-gated ion channel) Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel contains Cl_channel_open Chloride Channel (Open) GABA_A->Cl_channel_open Conformational change Cl_channel->Cl_channel_open Opens Cl_ion Cl_channel_open->Cl_ion Influx of GABA GABA GABA->GABA_A Binds to orthosteric site Barbiturate Phenobarbital (Barbiturate) Barbiturate->GABA_A Binds to allosteric site Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: GABA-A receptor modulation by GABA and phenobarbital.

Experimental Workflow for Electrophysiological Recording

The following diagram outlines the key steps in a whole-cell voltage-clamp experiment to assess the effect of a compound on GABA-A receptor currents.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis A Cell Culture (e.g., HEK293 with GABA-A subunits) B Prepare Recording Solutions (Intra- & Extracellular) A->B C Pull Patch Pipettes B->C D Obtain Gigaohm Seal C->D E Establish Whole-Cell Configuration D->E F Clamp Voltage at -60 mV E->F G Apply GABA (Control) F->G H Co-apply GABA + Test Compound (this compound or Phenobarbital) G->H I Record Ionic Currents H->I J Measure Current Amplitude & Kinetics I->J K Plot Concentration-Response Curve J->K L Determine EC₅₀ K->L

Caption: Workflow for whole-cell voltage-clamp experiment.

Conclusion

Phenobarbital is a well-characterized positive allosteric modulator of the GABA-A receptor, with a clear mechanism of action that involves prolonging the opening of the chloride channel. Quantitative data from electrophysiological studies have established its potency in both directly activating the receptor and potentiating GABA-induced currents.

This compound, as a structural analog and metabolic product of phenobarbital, is presumed to exert its anticonvulsant effects through a similar enhancement of GABAergic inhibition. However, there is a notable absence of direct, quantitative experimental data to confirm the specifics of its interaction with GABA-A receptors. Future research employing techniques such as whole-cell voltage-clamp and radioligand binding assays would be invaluable to definitively characterize the pharmacological profile of this compound at the GABA-A receptor and to provide a direct quantitative comparison with phenobarbital.

References

Independent Verification of Pheneturide Research: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals comparing the performance of Pheneturide with modern alternatives, supported by available experimental data.

This compound, an anticonvulsant of the ureide class, has a history of use in severe epilepsy cases where other treatments have proven ineffective.[1] This guide provides a comprehensive comparison of its published research findings against those of current first-line and adjunctive therapies for refractory epilepsy. Due to the limited availability of recent, independent verification studies on this compound, this analysis synthesizes data from older clinical trials and compares it with the robust data available for modern anticonvulsants.

Comparative Efficacy of Anticonvulsant Agents

A key aspect of evaluating any therapeutic agent is its efficacy in controlling seizures. While this compound has been noted for its anticonvulsant properties, its clinical use has largely been superseded by newer agents with more well-defined efficacy and safety profiles.

In contrast, extensive clinical trial data is available for modern anticonvulsants used in refractory epilepsy, such as Lamotrigine, Levetiracetam, and Topiramate. These studies provide specific metrics on seizure reduction and freedom rates.

Drug ClassCompoundSeizure TypeEfficacy EndpointResult
UreideThis compound EpilepsySeizure FrequencyNo significant difference compared to Phenytoin[2][3]
PhenyltriazineLamotrigine Refractory Partial Seizures≥50% reduction in seizure frequency20% (300 mg/day), 36% (500 mg/day)
PyrrolidineLevetiracetam Refractory Partial-Onset Seizures≥50% reduction in seizure frequency38.7%
Fructopyranose SulfamateTopiramate Refractory Partial EpilepsyMedian % reduction in seizure rate30% (200 mg/day), 48% (400 mg/day), 45% (600 mg/day)

Mechanistic Profile of this compound and Alternatives

This compound's primary mechanism of action is believed to be the enhancement of gamma-aminobutyric acid (GABA) activity, the main inhibitory neurotransmitter in the brain. It is also known to inhibit the metabolism of other anticonvulsants, thereby increasing their plasma levels. Modern anticonvulsants often have more targeted mechanisms of action.

CompoundPrimary Mechanism of Action
This compound Enhancement of GABAergic activity, Inhibition of other anticonvulsant metabolism
Lamotrigine Blocks voltage-gated sodium channels
Levetiracetam Binds to synaptic vesicle protein 2A (SV2A)
Topiramate Blocks voltage-gated sodium channels, enhances GABA-A receptor activity, antagonizes AMPA/kainate glutamate receptors, inhibits carbonic anhydrase

Proposed Signaling Pathway of this compound

This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Potentiates Anticonvulsant_Metabolism Metabolism of other Anticonvulsants This compound->Anticonvulsant_Metabolism Inhibits Neuronal_Membrane Neuronal Membrane GABA_A_Receptor->Neuronal_Membrane Located on Chloride_Influx Increased Cl- Influx Neuronal_Membrane->Chloride_Influx Allows Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Increased_Levels Increased Plasma Levels of other Anticonvulsants Anticonvulsant_Metabolism->Increased_Levels

Caption: Proposed mechanism of this compound action.

Adverse Effect Profile

The clinical use of this compound has been limited due to its toxicity profile, which is considered similar to that of phenacemide. It is generally reserved for severe cases of epilepsy where other, less toxic drugs have failed.

CompoundCommon Adverse Effects
This compound Ataxia, other adverse effects not specified in detail in recent literature
Lamotrigine Dizziness, headache, diplopia, ataxia, nausea, rash
Levetiracetam Somnolence, asthenia, dizziness, infection
Topiramate Paresthesia, fatigue, nausea, cognitive slowing, weight loss

Experimental Protocols for Independent Verification

To facilitate independent verification of the proposed mechanisms of action for this compound and other anticonvulsants, the following outlines generalized experimental protocols.

In Vitro GABA-A Receptor Potentiation Assay

This assay determines a compound's ability to enhance the activity of the GABA-A receptor, a key mechanism for many anticonvulsants.

Objective: To measure the potentiation of GABA-induced chloride current by a test compound in a cell-based assay.

Materials:

  • Cell line expressing GABA-A receptors (e.g., HEK293 cells)

  • Patch-clamp rig or a fluorescence-based imaging system

  • GABA

  • Test compound (this compound)

  • Appropriate buffers and solutions

Procedure:

  • Cell Culture: Culture the GABA-A receptor-expressing cells according to standard protocols.

  • Compound Preparation: Prepare a stock solution of the test compound and serial dilutions.

  • Assay Performance (Patch-Clamp):

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a sub-maximal concentration of GABA to elicit a baseline current.

    • Co-apply the test compound with GABA and measure the change in current amplitude.

    • Wash out the compound and ensure the current returns to baseline.

  • Data Analysis: Calculate the percentage potentiation of the GABA-induced current by the test compound.

start Start cell_culture Culture GABA-A Receptor Expressing Cells start->cell_culture prepare_compounds Prepare Test Compound and GABA Solutions cell_culture->prepare_compounds patch_clamp Perform Whole-Cell Patch-Clamp Recording prepare_compounds->patch_clamp apply_gaba Apply Sub-maximal GABA Concentration patch_clamp->apply_gaba apply_compound Co-apply Test Compound with GABA apply_gaba->apply_compound measure_current Measure Change in Current Amplitude apply_compound->measure_current washout Washout Compound measure_current->washout analyze_data Analyze Data and Calculate Potentiation washout->analyze_data end End analyze_data->end cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis cell_prep Prepare Sodium Channel Expressing Cells establish_rec Establish Whole-Cell Voltage-Clamp cell_prep->establish_rec compound_prep Prepare Test Compound apply_comp Apply Test Compound compound_prep->apply_comp elicit_current Elicit Sodium Currents establish_rec->elicit_current elicit_current->apply_comp record_block Record Current Inhibition apply_comp->record_block calculate_inhibition Calculate % Inhibition record_block->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Pheneturide Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. Pheneturide, an anticonvulsant, requires careful handling and adherence to specific disposal protocols to mitigate risks associated with its potential potency as an active pharmaceutical ingredient (API).[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated materials.

Important Note: A specific Safety Data Sheet (SDS) for this compound is not consistently available. While some suppliers may classify it as non-hazardous for shipping, it is crucial to treat this compound as a potentially potent API.[1][2] Therefore, a conservative approach, treating it and its waste as hazardous, is strongly recommended. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.[2][3]

Pre-Disposal Hazard Assessment

Before commencing any disposal procedures, a thorough hazard assessment is critical. In the absence of a definitive SDS, researchers should:

  • Review Available Data: Examine all accessible information regarding this compound's chemical structure, physical properties, and any available toxicological data.

  • Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on chemical waste disposal and can provide institution-specific protocols.

  • Evaluate for Hazardous Characteristics: Assess if this compound exhibits any characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA), such as ignitability, corrosivity, reactivity, or toxicity.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. A respirator may be necessary for large quantities or if dust is generated.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic process of segregation, collection, labeling, storage, and transfer.

Step 1: Waste Segregation

Properly segregate this compound waste from other waste streams at the point of generation. Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS department. All disposable items that have come into contact with this compound must be considered hazardous waste.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect solid this compound waste, including contaminated consumables like weighing paper, pipette tips, gloves, gowns, and shoe covers, in a dedicated, properly labeled, and sealable hazardous waste container. For spills, use an inert absorbent material (e.g., sand, silica gel, vermiculite) to contain the spill, and transfer it into an airtight container for disposal.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Unused Compound: Do not dispose of unused this compound down the drain or in the regular trash. Collect unused compounds in their original or a suitable, sealed container labeled as hazardous waste.

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After thorough rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, after defacing the original label.

Step 3: Labeling

Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings. The label should also include the date of accumulation.

Step 4: Storage

Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Ensure the storage area is away from general laboratory traffic and incompatible materials.

Step 5: Final Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Provide them with accurate information about the waste, including the chemical name and quantity. Drug take-back programs, if available, should be utilized.

Summary of this compound Waste Disposal

Waste StreamRecommended Disposal Route
Solid this compound Waste Collect in a labeled, sealed hazardous waste container for pickup by a licensed waste vendor.
Contaminated Labware & PPE Considered hazardous waste. Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid this compound Waste (Solutions) Collect in a compatible, sealed, and labeled hazardous waste container. Do not dispose down the drain.
Unused this compound Compound Collect in its original or a suitable, sealed container labeled as hazardous waste for professional disposal.
Triple-Rinsed Empty Containers After triple-rinsing with a suitable solvent and collecting the rinsate as hazardous waste, the container can typically be disposed of as regular laboratory waste after defacing the label.
Rinsate from Empty Containers Collect as hazardous chemical waste.

This compound Disposal Workflow

This compound Disposal Workflow A Start: this compound Waste Generation B Segregate Waste Streams (Solid, Liquid, Unused, Contaminated Items) A->B C Solid Waste & Contaminated Items B->C D Liquid Waste B->D E Unused this compound B->E F Empty Containers B->F G Collect in Labeled, Sealed Hazardous Waste Container C->G D->G E->G H Triple-Rinse with Suitable Solvent F->H K Store in Designated Satellite Accumulation Area G->K I Collect Rinsate as Hazardous Waste H->I J Dispose of Rinsed Container as Regular Lab Waste (Deface Label) H->J I->G L Contact EHS for Pickup by Licensed Vendor K->L M End: Proper Disposal L->M

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling of Pheneturide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Pheneturide, an anticonvulsant agent, requires careful management due to its potential hazards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, focusing on personal protective equipment (PPE), operational procedures, and waste management.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust, which can cause serious irritation.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.To avoid inhalation of dust or aerosols, which can cause respiratory tract irritation.

Operational Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, such as a fume hood, especially when weighing or dispensing the solid material to control dust.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Use appropriate tools, like spatulas and weighing paper, to handle the powder and close the container tightly after use.

Storage:

  • Store in a well-ventilated place with the container tightly closed.

  • For short-term storage (days to weeks), keep in a dry, dark environment at 0 - 4 °C.

  • For long-term storage (months to years), store at -20 °C in a dry, dark environment.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill Management and Disposal Plan

Spill Cleanup: In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don the appropriate PPE, including respiratory protection, before cleaning the spill.

  • Containment:

    • For a solid spill, gently cover it with a damp paper towel to avoid raising dust.

    • For a solution spill, absorb it with an inert material such as vermiculite or sand.

  • Collection: Carefully scoop the contained material into a sealed and labeled waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water.

Waste Disposal:

  • Dispose of unused this compound and any contaminated materials as hazardous chemical waste.

  • Do not dispose of it down the drain or in regular trash.

  • Collect solid waste in a securely sealed, leak-proof container labeled with the chemical name and associated hazards.

  • Triple-rinse empty containers with a suitable solvent, collecting the rinsate as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal and consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Decontamination cluster_disposal Waste Management A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh/Dispense this compound C->D E Perform Experiment D->E F Securely Close Container After Use E->F G Decontaminate Work Surfaces F->G H Doff and Dispose of Contaminated PPE G->H J Segregate this compound Waste G->J I Wash Hands Thoroughly H->I K Store Waste in Labeled, Sealed Container J->K L Arrange for Hazardous Waste Pickup K->L

Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pheneturide
Reactant of Route 2
Reactant of Route 2
Pheneturide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.